molecular formula C19H15NO3S B1663124 PSB-12062 CAS No. 55476-47-6

PSB-12062

货号: B1663124
CAS 编号: 55476-47-6
分子量: 337.4 g/mol
InChI 键: DHZNMEIBMACSFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Selective P2X4 antagonist;  High Quality Biochemicals for Research Uses

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10-(4-methylphenyl)sulfonylphenoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZNMEIBMACSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55476-47-6
Record name 55476-47-6
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Foundational & Exploratory

PSB-12062: A Selective Allosteric Antagonist of the P2X4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammation. Its modulation presents a promising avenue for the development of novel analgesics and anti-inflammatory agents. This technical guide provides a comprehensive overview of PSB-12062, a potent and selective antagonist of the P2X4 receptor. This document details its pharmacological properties, mechanism of action, and the experimental protocols necessary for its characterization, aimed at facilitating further research and drug development efforts in this area.

Introduction to the P2X4 Receptor

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). P2X receptors are trimeric channels that, upon binding ATP, undergo a conformational change to form a non-selective cation channel. The P2X4 receptor subunit is widely expressed throughout the body, with particularly high levels in immune cells such as microglia and macrophages, as well as in certain neuronal populations.

Activation of the P2X4 receptor leads to the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in membrane depolarization and the initiation of various downstream signaling cascades. In microglia, this Ca²⁺ influx is a critical trigger for the activation of p38 mitogen-activated protein kinase (MAPK), leading to the synthesis and release of brain-derived neurotrophic factor (BDNF). This signaling pathway has been strongly implicated in the pathogenesis of neuropathic pain, making the P2X4 receptor an attractive target for therapeutic intervention.

This compound: A Selective P2X4 Receptor Antagonist

This compound, chemically N-(p-methylphenylsulfonyl)phenoxazine, is a notable pharmacological tool for studying the P2X4 receptor due to its potency and selectivity. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function. This mode of action can offer advantages in terms of specificity and the potential for finer modulation of receptor activity compared to competitive antagonists.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been characterized across different species. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a P2X4 receptor antagonist.

Compound Species IC50 (µM) Reference
This compoundHuman1.38[1][2]
This compoundRat0.928[1]
This compoundMouse1.76[1]

This compound exhibits significant selectivity for the P2X4 receptor over other P2X subtypes. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the physiological and pathological roles of the P2X4 receptor.

Receptor Subtype Selectivity Fold (vs. hP2X4) Reference
P2X1>35[1]
P2X2>35[1]
P2X3>35[1]
P2X7>35[1]

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway

The activation of the P2X4 receptor initiates a cascade of intracellular events, particularly in immune cells like microglia. The following diagram illustrates this key signaling pathway.

P2X4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ion_Influx Na+ / Ca2+ Influx P2X4->Ion_Influx Opens Channel PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization p38_MAPK p38 MAPK Activation Ion_Influx->p38_MAPK BDNF_Release BDNF Release p38_MAPK->BDNF_Release

Caption: P2X4 receptor signaling cascade in microglia.

Experimental Workflow for Antagonist Characterization

The characterization of a P2X4 receptor antagonist like this compound typically follows a multi-step experimental workflow, starting from high-throughput screening to more detailed mechanistic studies.

Antagonist_Workflow Primary_Screen Primary Screen: High-Throughput Calcium Assay Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination (Calcium Assay) Hit_ID->Dose_Response Inactive Inactive Hit_ID->Inactive Active Active Dose_Response->Active Secondary_Screen Secondary Screen: Whole-Cell Patch Clamp MoA_Studies Mechanism of Action Studies Secondary_Screen->MoA_Studies Lead_Opt Lead Optimization MoA_Studies->Lead_Opt Active->Secondary_Screen

References

Allosteric Modulation of P2X4 by PSB-12062: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the P2X4 receptor by the selective antagonist PSB-12062. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the quantitative data, experimental methodologies, and signaling pathways associated with this interaction.

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathophysiological processes, including neuroinflammation and neuropathic pain.[1][2] Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, initiating downstream signaling cascades.[3] this compound, an N-(p-methylphenylsulfonyl)phenoxazine derivative, has been identified as a potent and selective allosteric antagonist of the P2X4 receptor.[2][4] Its non-competitive mechanism of action and selectivity make it a valuable tool for studying P2X4 function and a potential lead compound for therapeutic development.[4] This guide summarizes the key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the involved signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on P2X4 receptors across different species and its selectivity over other P2X receptor subtypes.

Table 1: Inhibitory Potency (IC₅₀) of this compound on P2X4 Receptors

SpeciesIC₅₀ (µM)Cell LineAssay TypeReference
Human1.381321N1 AstrocytomaCalcium Influx[2]
Human~1.4Not SpecifiedNot Specified[3]
Human0.248 ± 0.0411321N1 AstrocytomaNot Specified[5]
Rat0.9281321N1 AstrocytomaCalcium Influx[2]
Mouse1.761321N1 AstrocytomaCalcium Influx[2]
Mouse3 ± 21321N1 AstrocytomaNot Specified[5]

Table 2: Selectivity of this compound for Human P2X4 Over Other P2X Subtypes

P2X SubtypeSelectivity (fold) vs. P2X4Reference
P2X1>35[2]
P2X2>35[2]
P2X3>35[2]
P2X7>35[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of P2X4 by this compound.

Calcium Influx Assay

This assay measures the inhibition of ATP-induced intracellular calcium increase by this compound in cells expressing P2X4 receptors.

  • Cell Lines: Human embryonic kidney 293 (HEK293) or 1321N1 astrocytoma cells stably transfected with the human, rat, or mouse P2X4 receptor.

  • Reagents:

    • Culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution.

    • Calcium Indicator Dye: Fluo-4 AM (2-5 µM final concentration).

    • P2X4 Agonist: Adenosine 5'-triphosphate (ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀ to EC₈₀).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in assay buffer.

  • Procedure:

    • Cell Plating: Seed cells in 96-well black-walled, clear-bottom plates and culture for 24-48 hours to form a confluent monolayer.

    • Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM loading solution in assay buffer for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.

    • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.

    • Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature, protected from light.

    • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Agonist Addition: Use the plate reader's injection system to add a pre-determined concentration of ATP to each well.

    • Data Recording: Continue recording fluorescence intensity for at least 60-180 seconds to capture the peak response and subsequent signal decay.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the ATP-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents through P2X4 channels and their inhibition by this compound.

  • Cell Preparation: Use HEK293 cells transiently or stably expressing the P2X4 receptor, plated on glass coverslips.

  • Solutions:

    • Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O₂ / 5% CO₂.[3]

    • Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[3]

  • Procedure:

    • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[3]

    • Cell Sealing: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[3]

    • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[3]

    • Drug Application: Apply ATP and this compound using a fast-perfusion system. Pre-application of this compound for a defined period is followed by co-application with ATP.

    • Current Recording: Record the inward currents elicited by ATP application in the absence and presence of different concentrations of this compound.

  • Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the peak amplitude of the ATP-evoked current. The non-competitive nature of the inhibition can be confirmed by observing a reduction in the maximal response to ATP without a significant shift in the ATP EC₅₀.

Radioligand Binding Assay (Indirect Assessment of Allosteric Mechanism)

The allosteric nature of this compound was inferred from its inability to displace the binding of a radiolabeled agonist, such as [³⁵S]ATPγS, from the P2X4 receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the P2X4 receptor.

  • Reagents:

    • Binding Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions.

    • Radioligand: [³⁵S]ATPγS at a concentration near its K_d value.

    • Non-specific Binding Control: A high concentration of a non-labeled P2X4 agonist (e.g., ATPγS).

    • Test Compound: this compound at various concentrations.

  • Procedure (Filtration Assay):

    • Incubation: Incubate the cell membrane preparation with the radioligand and either buffer, the non-specific binding control, or the test compound (this compound).

    • Separation: After reaching equilibrium, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inability of this compound to displace the specific binding of [³⁵S]ATPγS, even at high concentrations, indicates that it does not bind to the orthosteric ATP binding site and thus acts via an allosteric mechanism.

Mandatory Visualization

The following diagrams illustrate the P2X4 receptor signaling pathway and the experimental workflow for the calcium influx assay.

P2X4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Mediates ATP ATP ATP->P2X4 Activates PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Cellular_Response Cellular Response (e.g., Neuroinflammation) BDNF_release->Cellular_Response

Caption: P2X4 receptor signaling pathway and its allosteric inhibition by this compound.

Calcium_Influx_Workflow A 1. Seed P2X4-expressing cells in 96-well plate B 2. Load cells with Fluo-4 AM calcium dye A->B C 3. Wash to remove extracellular dye B->C D 4. Incubate with this compound (or vehicle control) C->D E 5. Measure baseline fluorescence D->E F 6. Inject ATP to stimulate P2X4 E->F G 7. Record fluorescence change to determine inhibition F->G

Caption: Experimental workflow for the P2X4 calcium influx assay.

References

In-Depth Technical Guide: PSB-12062 (CAS RN: 55476-47-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] With the CAS Registry Number 55476-47-6, this synthetic organic compound has emerged as a critical tool for investigating the physiological and pathological roles of the P2X4 receptor.[1] Its significance is particularly noted in preclinical research targeting neuropathic pain and neuroinflammatory conditions.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological profile, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as 10-tosyl-10H-phenoxazine or N-(p-Methylphenylsulfonyl)phenoxazine, is a synthetic organic compound.[1][6] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 55476-47-6[1][3][7]
Molecular Formula C₁₉H₁₅NO₃S[1][7]
Molecular Weight 337.39 g/mol [1][7]
IUPAC Name 10-(4-methylphenyl)sulfonylphenoxazine[1]
Synonyms 10-tosyl-10H-phenoxazine, N-(p-methylphenylsulfonyl)phenoxazine[1][6]
Appearance White to beige powder[8]
Melting Point 174-176 °C[1]
Boiling Point 492.1 ± 48.0 °C at 760 Torr[1]
Density 1.340 ± 0.06 g/cm³[1]
Solubility DMSO: ≥10 mM[1][3]
Storage Store in a cool and dry place. As a powder, stable for 3 years at -20°C. In solvent, stable for 1 year at -80°C.[1][2][7]

Pharmacological Profile

This compound is characterized as a selective antagonist of the P2X4 receptor, exhibiting an allosteric mechanism of action.[4][6][9] It demonstrates similar potency across human, rat, and mouse P2X4 receptors, making it a valuable tool for translational research.[2][10]

Potency and Efficacy

The inhibitory concentration (IC₅₀) of this compound has been determined in various species, highlighting its consistent potency.

SpeciesReceptorIC₅₀ Value (µM)Reference
HumanP2X41.38[2][3]
RatP2X40.928[5]
MouseP2X41.76[5]

It is important to note that while this compound is a potent antagonist, it may not completely block ATP-induced P2X4-mediated calcium influx at high concentrations (>30 µM).[2][10]

Selectivity

This compound displays significant selectivity for the P2X4 receptor over other P2X subtypes. It shows approximately 35-fold greater selectivity for P2X4 compared to P2X1, P2X2, P2X3, and P2X7 receptors.[2][5][10] At a concentration of 10 µM, this compound does not show significant inhibition of human P2X1, P2X2, P2X3, or P2X7 receptors.[11]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric antagonist of the P2X4 receptor.[4][6] This means it binds to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational change that inhibits the ion channel's opening, even when ATP is bound.

The activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the influx of cations, primarily Na⁺ and Ca²⁺.[6] This influx of Ca²⁺ acts as a critical second messenger, initiating a downstream signaling cascade. A key pathway involves the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[6] The phosphorylation and activation of p38 MAPK, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[6] This signaling pathway is particularly relevant in microglia, the resident immune cells of the central nervous system, and is implicated in processes such as neuroinflammation and neuropathic pain.[6]

By antagonizing the P2X4 receptor, this compound effectively blocks the initial Ca²⁺ influx, thereby preventing the activation of the downstream p38 MAPK/BDNF pathway.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_ion Ca²⁺ Influx P2X4->Ca_ion Opens Channel PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK Initiates BDNF BDNF Release p38_MAPK->BDNF Leads to Neuroinflammation Neuroinflammation & Neuropathic Pain BDNF->Neuroinflammation Contributes to

P2X4 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

Calcium Influx Assay

This protocol is a representative method for assessing the antagonist activity of this compound on P2X4 receptors expressed in a recombinant cell line (e.g., HEK293 or 1321N1 astrocytoma cells).

Materials:

  • HEK293 cells stably expressing the human P2X4 receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • This compound stock solution (in DMSO)

  • ATP stock solution (in assay buffer)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding: Seed the P2X4-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well. Incubate for 24-48 hours to allow for adherence and monolayer formation.[4]

  • Dye Loading: Prepare a 2X working solution of Fluo-4 AM (typically 2-5 µM final concentration) in assay buffer. Remove the culture medium from the cells and add 100 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.[4]

  • Washing: Gently wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[4]

  • Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature, protected from light.[4]

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: Using the plate reader's injector, add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.

  • Data Acquisition: Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak calcium response and its subsequent decay.[4]

  • Data Analysis: The antagonist effect of this compound is determined by the reduction in the ATP-induced fluorescence signal. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Influx_Workflow start Start seed_cells Seed P2X4-expressing cells in 96-well plate start->seed_cells incubate1 Incubate 24-48h seed_cells->incubate1 load_dye Load cells with Fluo-4 AM incubate1->load_dye incubate2 Incubate 45-90 min load_dye->incubate2 wash_cells Wash cells twice with assay buffer incubate2->wash_cells add_antagonist Add this compound at various concentrations wash_cells->add_antagonist incubate3 Incubate 15-30 min add_antagonist->incubate3 read_baseline Measure baseline fluorescence incubate3->read_baseline add_agonist Inject ATP (EC₈₀ concentration) read_baseline->add_agonist read_response Measure fluorescence response over time add_agonist->read_response analyze_data Analyze data and calculate IC₅₀ read_response->analyze_data end End analyze_data->end

References

The Chemical and Pharmacological Profile of PSB-12062: A P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12062, also known as N-(p-Methylphenylsulfonyl)phenoxazine, is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathophysiological processes, including neuropathic pain and neuroinflammation. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and in vitro characterization are presented, alongside visualizations of the P2X4 receptor signaling pathway and a representative experimental workflow to facilitate further research and development.

Chemical Properties and Structure

This compound is a synthetic organic compound belonging to the N-substituted phenoxazine (B87303) class. Its chemical structure is characterized by a phenoxazine core N-substituted with a p-methylphenylsulfonyl group.

PropertyValueReference
IUPAC Name 10-(4-methylphenyl)sulfonylphenoxazine[1][2]
Synonyms N-(p-Methylphenylsulfonyl)phenoxazine, 10-tosyl-10H-phenoxazine[1][3]
Molecular Formula C19H15NO3S[4][5]
Molecular Weight 337.39 g/mol [4][6]
CAS Number 55476-47-6[4][5]
Appearance White to off-white solid[4]
Melting Point 174-176 °C[1]
Solubility Soluble in DMSO (up to 25 mg/mL)[4][5]
SMILES Cc1ccc(cc1)S(=O)(=O)N1c2ccccc2Oc2ccccc12[5]

Pharmacological Properties

This compound functions as a potent and selective antagonist of the P2X4 receptor. Its mechanism of action is allosteric, meaning it binds to a site on the receptor distinct from the ATP binding site to modulate its function.[7][8]

ParameterValueSpeciesReference
IC50 (P2X4) 1.38 µMHuman[6][9]
IC50 Range (P2X4) 0.928 - 1.76 µMHuman, Rat, Mouse[5][6]
Selectivity >35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7Human[4][5]
Mechanism of Action Allosteric Antagonist[7][8]

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated cation channel. Upon activation by extracellular ATP, it opens to allow the influx of cations, primarily Na+ and Ca2+.[9] This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades. In immune cells like microglia, P2X4 activation can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), contributing to neuropathic pain.[4]

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4_Receptor P2X4 Receptor ATP->P2X4_Receptor Binds Ca2_Influx Ca²⁺ Influx P2X4_Receptor->Ca2_Influx Na_Influx Na⁺ Influx P2X4_Receptor->Na_Influx p38_MAPK p38 MAPK Activation Ca2_Influx->p38_MAPK Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization BDNF_Release BDNF Release p38_MAPK->BDNF_Release Cellular_Response Cellular Response (e.g., Neuropathic Pain) BDNF_Release->Cellular_Response PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4_Receptor Inhibits

P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound (N-(p-Methylphenylsulfonyl)phenoxazine)

The synthesis of this compound can be achieved through the N-arylsulfonylation of phenoxazine. The following protocol is adapted from the general procedure described by Hernandez-Olmos et al. (2012).

Materials:

Procedure:

  • Dissolve phenoxazine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(p-Methylphenylsulfonyl)phenoxazine (this compound).

  • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

In Vitro Characterization

This assay measures the ability of this compound to inhibit ATP-induced calcium influx in cells expressing the P2X4 receptor.

Calcium_Influx_Workflow Start Start Cell_Culture Culture P2X4-expressing cells (e.g., HEK293, 1321N1) Start->Cell_Culture Plate_Cells Plate cells in a 96-well microplate Cell_Culture->Plate_Cells Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Incubation Incubate with this compound at various concentrations Dye_Loading->Incubation ATP_Addition Stimulate with ATP Incubation->ATP_Addition Measure_Fluorescence Measure fluorescence changes using a plate reader ATP_Addition->Measure_Fluorescence Data_Analysis Calculate IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a Calcium Influx Assay to Evaluate this compound.

Materials:

  • HEK293 or 1321N1 cells stably transfected with the human P2X4 receptor.

  • Cell culture medium and supplements.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution in DMSO.

  • ATP stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the P2X4-expressing cells into 96-well plates and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye loading solution in the dark at 37°C for approximately 1 hour.

  • Compound Incubation: After washing to remove excess dye, add different concentrations of this compound (or vehicle control) to the wells and incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

  • ATP Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a solution of ATP to stimulate the P2X4 receptors. Continue to record the fluorescence intensity to measure the calcium influx.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells and plot the percentage of inhibition against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

This assay is used to determine the binding affinity of this compound to the P2X4 receptor. As this compound is an allosteric antagonist, a competition binding assay with a radiolabeled competitive antagonist or an allosteric modulator would be appropriate. A common radioligand for P2X receptors is [³⁵S]ATPγS.[10]

Materials:

  • Membrane preparations from cells overexpressing the P2X4 receptor.

  • Radioligand (e.g., [³⁵S]ATPγS).

  • This compound stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the P2X4 receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known P2X4 ligand) from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2X4 receptor in health and disease. Its potency, selectivity, and allosteric mechanism of action make it a lead compound for the development of novel therapeutics targeting P2X4-mediated pathologies. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a comprehensive resource for researchers in the field of purinergic signaling and drug discovery.

References

The Discovery and Development of PSB-12062: A P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12062, chemically identified as N-(p-Methylphenylsulfonyl)phenoxazine, has emerged as a significant pharmacological tool in the study of purinergic signaling. It is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathophysiological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways and experimental workflows.

Introduction

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). Upon activation, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na+ and Ca2+ ions and subsequent cellular responses. The dysregulation of P2X4 receptor activity has been linked to several disorders, making it an attractive therapeutic target. The development of selective antagonists is crucial for elucidating the physiological roles of the P2X4 receptor and for the potential treatment of associated diseases. This compound was identified as a potent and selective antagonist of the P2X4 receptor, exhibiting an allosteric mechanism of action.[1] This guide details the key aspects of its pharmacological profile and the methodologies used for its evaluation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across different species and against various P2X receptor subtypes. The following tables summarize the key quantitative data.

Table 1: Potency of this compound at P2X4 Receptors

SpeciesIC50 (µM)
Human1.38
Rat0.928
Mouse1.76

Data compiled from multiple sources.[1]

Table 2: Selectivity of this compound against other Human P2X Receptor Subtypes

Receptor SubtypeInhibition at 10 µM
P2X1No significant inhibition
P2X2No significant inhibition
P2X3No significant inhibition
P2X7No significant inhibition

Data indicates high selectivity for the P2X4 receptor.

Mechanism of Action

This compound acts as a non-competitive, allosteric antagonist of the P2X4 receptor.[1] This means it does not directly compete with ATP for the orthosteric binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound. This allosteric modulation is a key feature of its pharmacological profile.

Signaling Pathways

The activation of the P2X4 receptor initiates a cascade of intracellular events, primarily driven by the influx of calcium.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to orthosteric site Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening PSB12062 This compound PSB12062->P2X4 Binds to allosteric site Downstream Downstream Signaling (e.g., eNOS activation, BDNF release) Ca_influx->Downstream Activates

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Upon binding of ATP to the P2X4 receptor, a conformational change leads to the opening of the ion channel and subsequent Ca²⁺ influx.[2][3] This increase in intracellular calcium can activate various downstream signaling pathways, including endothelial nitric oxide synthase (eNOS) activation and the release of brain-derived neurotrophic factor (BDNF).[2][4] this compound, by binding to an allosteric site, prevents this channel opening.

Experimental Protocols

The characterization of this compound relies on specific and robust experimental assays. The following are detailed protocols for the key experiments.

Calcium Influx Assay

This assay measures the ability of this compound to inhibit ATP-induced increases in intracellular calcium.

Objective: To determine the IC50 value of this compound for the P2X4 receptor.

Materials:

  • HEK293 cells stably expressing the human P2X4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • ATP solution (agonist).

  • This compound solution (antagonist).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Protocol:

  • Cell Seeding: Seed HEK293-hP2X4 cells into 96-well plates at a density of 40,000-60,000 cells/well and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.

    • Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the desired concentration of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader set to excitation/emission wavelengths of 485/525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject a solution of ATP (to achieve a final concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Continue recording the fluorescence intensity for 60-180 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (no antagonist).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Influx_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24-48h seed_cells->incubate1 load_dye Load with Fluo-4 AM incubate1->load_dye incubate2 Incubate 45-60 min load_dye->incubate2 wash_cells Wash Cells incubate2->wash_cells add_antagonist Add this compound wash_cells->add_antagonist incubate3 Incubate 15-30 min add_antagonist->incubate3 measure_fluorescence Measure Fluorescence (Baseline) incubate3->measure_fluorescence add_agonist Add ATP measure_fluorescence->add_agonist measure_peak Measure Fluorescence (Peak Response) add_agonist->measure_peak analyze_data Data Analysis (IC50) measure_peak->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the Calcium Influx Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the P2X4 receptor in a competitive format.

Objective: To determine the Ki value of this compound for the P2X4 receptor.

Materials:

  • Membrane preparations from cells expressing the P2X4 receptor.

  • [³⁵S]ATPγS (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • This compound solution (competitor).

  • Non-specific binding control (e.g., a high concentration of unlabeled ATP).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of assay buffer or this compound at various concentrations.

    • 50 µL of [³⁵S]ATPγS at a concentration near its Kd.

    • For non-specific binding, add a high concentration of unlabeled ATP instead of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reaction Prepare Reaction Mix (Membranes, [³⁵S]ATPγS, this compound) start->prepare_reaction incubate Incubate to Equilibrium prepare_reaction->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for the Radioligand Binding Assay.

Synthesis

This compound, or N-(p-Methylphenylsulfonyl)phenoxazine, is synthesized from phenoxazine (B87303). The general synthetic route involves the reaction of phenoxazine with p-toluenesulfonyl chloride in the presence of a base.

General Procedure for N-Sulfonylation of Phenoxazine:

  • Dissolve phenoxazine in a suitable aprotic solvent (e.g., dichloromethane, pyridine).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Add p-toluenesulfonyl chloride dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours or until completion, as monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2X4 receptor function. Its high potency, selectivity, and well-characterized allosteric mechanism of action make it a suitable probe for in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of this compound and other P2X4 receptor modulators. Further research into the therapeutic potential of this compound and related compounds is warranted, particularly in the context of neuropathic pain and inflammatory disorders.

References

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant therapeutic challenge. A growing body of evidence implicates the purinergic P2X4 receptor (P2X4R), particularly on microglia in the spinal cord, as a critical player in the pathogenesis of this condition.[1][2][3][4] Upregulation and activation of microglial P2X4Rs trigger a complex signaling cascade, leading to neuronal hyperexcitability and the maintenance of pain hypersensitivity.[1][2][5] This technical guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in P2X4R-mediated neuropathic pain. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pain research and drug development.

Introduction: The P2X4 Receptor in the Neuropathic Pain Cascade

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a normally non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus).[2][3] While traditionally viewed as a neuron-centric disorder, it is now clear that glial cells, especially microglia, are pivotal in its development and maintenance.[1][2][3]

Following peripheral nerve injury (PNI), microglia in the spinal dorsal horn become activated.[1][2][3] A key feature of this activation is the marked upregulation of P2X4Rs, a subtype of ATP-gated ion channels.[1][2][3][6] This upregulation is both necessary and sufficient for the manifestation of pain hypersensitivity.[2] The activation of these receptors by extracellular ATP, released from various cell types including neurons and astrocytes, initiates a downstream signaling cascade that ultimately alters neuronal function and drives chronic pain states.[1][6][7]

Data Presentation: Quantitative Insights into P2X4R Function

The following tables summarize key quantitative findings from preclinical studies, offering a comparative overview of P2X4R's role in neuropathic pain.

Table 1: P2X4R Expression and Microglial Activation

ParameterObservationNeuropathic ModelSpeciesReference
P2X4R UpregulationSignificant increase in P2X4R expression exclusively in spinal microglia post-PNI.Peripheral Nerve Injury (PNI)Rat[2][3]
Cell Surface P2X4R~3.5-fold increase in cell surface P2X4R levels in activated microglia.In vitro (C8-B4 cells)Mouse[8]
P2X4R Expression in Astrocytes (Inflammatory Pain)8.28 ± 0.93% in control vs. 13.38 ± 3.9% post-CFA injection.Complete Freund's Adjuvant (CFA)Rat[9]
P2X4R Expression in Microglia (Inflammatory Pain)3.5 ± 1.56% in control, unchanged post-CFA injection.Complete Freund's Adjuvant (CFA)Rat[9]

Table 2: Behavioral Hypersensitivity in Neuropathic Pain Models

Behavioral TestMeasurementNeuropathic ModelEffect of P2X4R ModulationSpeciesReference
Mechanical Allodynia (von Frey)Paw withdrawal threshold (force in mN)Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)P2X4R antagonists reverse allodynia.Rat, Mouse[2][3][10]
Cold Allodynia (Cold Plate)Latency to nocifensive response or time spent on cold plate.CCI, Partial Sciatic Nerve Ligation (PSL), Chronic Constriction of Saphenous Nerve (CCS)Gabapentin alleviates cold allodynia.Mouse[11][12]
Thermal HyperalgesiaPaw withdrawal latency to a heat source.CCIP2X4R antagonist attenuates thermal hypersensitivity.Rat[13]

Table 3: Key Signaling Molecules and Pharmacological Agents

Molecule/AgentRoleEffect on Neuropathic PainReference
ATP Endogenous P2X4R agonistIncreased extracellular levels in the spinal cord post-PNI.[1]
CCL21 Chemokine from injured neuronsInduces P2X4R upregulation in microglia.[2][3][14]
IRF8 & IRF5 Transcription factorsMediate the transcriptional upregulation of P2X4R.[2][5][15]
BDNF Neurotrophic factor released from microgliaMediates the disinhibition of dorsal horn neurons.[6][9][10]
TNP-ATP P2X4R antagonistReverses established mechanical allodynia.[10][14]
CORM-2 P2X4R antagonistReduces pain-related behavior and glial activation.[13]
Ivermectin P2X4R positive allosteric modulatorAmeliorates clinical signs in an EAE model.[16]

Signaling Pathways and Molecular Mechanisms

The activation of P2X4R on microglia initiates a well-defined signaling cascade that culminates in central sensitization.

Upstream Regulation of P2X4R Expression

Following peripheral nerve injury, damaged primary afferent neurons release signaling molecules that act on spinal microglia. The chemokine CCL21, released from these neurons, is a key factor that triggers the upregulation of P2X4R expression in microglia.[2][3][14] This process is transcriptionally regulated by interferon regulatory factors 8 (IRF8) and 5 (IRF5).[2][5][15] Additionally, the extracellular matrix protein fibronectin also contributes to this upregulation.[2][3] Another chemokine, CCL2, promotes the trafficking of P2X4Rs to the microglial cell surface, enhancing their availability for activation.[2][17]

P2X4R_Upregulation cluster_neuron Neuron cluster_microglia Microglia PNI Peripheral Nerve Injury Neuron Injured Primary Afferent Neuron PNI->Neuron CCL21 CCL21 Neuron->CCL21 releases CCL2 CCL2 Neuron->CCL2 releases Microglia Spinal Microglia IRF8 IRF8 Microglia->IRF8 activates P2X4R_exp ↑ P2X4R Expression P2X4R_traffic ↑ P2X4R Surface Trafficking CCL21->Microglia acts on CCL2->P2X4R_traffic promotes IRF5 IRF5 IRF8->IRF5 activates IRF5->P2X4R_exp promotes transcription Fibronectin Fibronectin (Extracellular Matrix) Fibronectin->Microglia acts on

Caption: Upstream regulation of P2X4R expression in microglia.
Downstream P2X4R Signaling Cascade

Once upregulated on the microglial surface, P2X4Rs are activated by extracellular ATP.[1] This activation leads to a cation influx, including Ca2+, into the microglia.[10] The rise in intracellular Ca2+ activates the p38 mitogen-activated protein kinase (p38-MAPK) pathway.[6][10] Activated p38-MAPK then promotes both the synthesis and the SNARE-dependent vesicular release of brain-derived neurotrophic factor (BDNF).[10][18][19]

P2X4R_Downstream_Signaling ATP Extracellular ATP P2X4R P2X4 Receptor (on Microglia) ATP->P2X4R activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38 p38-MAPK Activation Ca_influx->p38 BDNF_synth BDNF Synthesis p38->BDNF_synth BDNF_release BDNF Release (Vesicular) p38->BDNF_release

Caption: Downstream signaling cascade following P2X4R activation.
Microglia-Neuron Communication and Neuronal Hyperexcitability

The BDNF released from microglia binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), on the surface of dorsal horn neurons.[6][18] This interaction triggers a downstream cascade within the neuron that leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2).[6][9][18] KCC2 is crucial for maintaining the low intracellular chloride concentration required for the hyperpolarizing (inhibitory) action of GABA and glycine (B1666218). The reduction in KCC2 function leads to a collapse of the transmembrane anion gradient, causing a depolarizing shift in the GABAergic and glycinergic reversal potential.[17] Consequently, the activation of GABA-A and glycine receptors becomes excitatory instead of inhibitory, leading to a state of disinhibition and hyperexcitability of dorsal horn neurons, which is a cellular correlate of allodynia.[6][9]

Microglia_Neuron_Interaction cluster_microglia Microglia cluster_neuron Neuron Microglia Activated Microglia BDNF BDNF Microglia->BDNF releases Neuron Dorsal Horn Neuron TrkB TrkB Receptor BDNF->TrkB binds to KCC2 ↓ KCC2 Expression TrkB->KCC2 Disinhibition Neuronal Disinhibition & Hyperexcitability KCC2->Disinhibition Allodynia Tactile Allodynia Disinhibition->Allodynia

Caption: Microglia-neuron communication leading to hyperexcitability.

Experimental Protocols: Methodologies for Studying P2X4R in Neuropathic Pain

This section details common experimental protocols used to investigate the role of P2X4R in neuropathic pain.

Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to inflammation and subsequent nerve damage.

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[20][21] This results in a very robust and reproducible mechanical allodynia in the paw area innervated by the spared sural nerve.[20][21]

  • Partial Sciatic Nerve Ligation (PSL): This model involves tightly ligating a portion of the sciatic nerve.

Behavioral Assessment of Pain
  • Mechanical Allodynia (von Frey Test):

    • Principle: This is the gold standard for assessing mechanical sensitivity.[20][22] It measures the paw withdrawal threshold in response to stimulation with calibrated monofilaments of increasing stiffness.[11][22]

    • Procedure: Animals are placed on a mesh floor allowing access to the plantar surface of their paws.[11][22] Filaments are applied perpendicularly to the paw until they buckle, delivering a specific force for a few seconds.[22] A positive response is a brisk withdrawal, shaking, or licking of the paw.[22]

  • Thermal Hyperalgesia (Plantar Test):

    • Principle: This test measures the latency of paw withdrawal from a radiant heat source.

    • Procedure: A focused beam of light is directed onto the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded.

  • Cold Allodynia (Cold Plate Test):

    • Principle: This test assesses sensitivity to a non-noxious cold stimulus.[11][12]

    • Procedure: The animal is placed on a temperature-controlled plate, and the latency to a nocifensive response (e.g., jumping, paw licking) is measured.[11] An alternative is the double plate technique, where the time spent on a cold plate versus a neutral plate is quantified.[12]

Molecular and Cellular Techniques
  • Immunohistochemistry/Immunofluorescence:

    • Principle: This technique is used to visualize the expression and localization of specific proteins in tissue sections.

    • Procedure: Spinal cord tissue is sectioned and incubated with primary antibodies against P2X4R and microglial markers (e.g., Iba1, TMEM119).[23][24] Fluorescently labeled secondary antibodies are then used for visualization with a fluorescence microscope. This allows for the co-localization of P2X4R with microglia.[25]

  • Western Blotting:

    • Principle: This method is used to quantify the expression levels of specific proteins in tissue homogenates.

    • Procedure: Protein is extracted from spinal cord tissue, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., P2X4R, BDNF, p-p38).

  • Quantitative PCR (qPCR):

    • Principle: This technique measures the amount of specific mRNA transcripts to determine gene expression levels.

    • Procedure: RNA is extracted from spinal cord tissue and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the P2X4R gene and other target genes.

Experimental_Workflow Model Induce Neuropathic Pain Model (e.g., SNI) Behavior Behavioral Testing (e.g., von Frey, Cold Plate) Model->Behavior Tissue Tissue Collection (Spinal Cord) Behavior->Tissue IHC Immunohistochemistry (P2X4R, Iba1) Tissue->IHC WB Western Blot (P2X4R, BDNF) Tissue->WB qPCR qPCR (P2X4R mRNA) Tissue->qPCR Analysis Data Analysis and Interpretation IHC->Analysis WB->Analysis qPCR->Analysis

References

PSB-12062: A Technical Guide for Investigating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] The P2X4 receptor is increasingly recognized as a key player in neuroinflammatory processes, primarily through its expression on microglia, the resident immune cells of the central nervous system.[4][5] Activation of P2X4 receptors on microglia by extracellular ATP, often released during cellular stress or injury, triggers a cascade of events leading to the release of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation and neuronal damage.[4][6] this compound, by blocking this receptor, offers a valuable pharmacological tool to dissect the role of P2X4-mediated signaling in various neuroinflammatory conditions and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in neuroinflammation research.

Quantitative Data on the Efficacy of this compound

The following table summarizes the reported quantitative effects of this compound in in vitro models of neuroinflammation.

Cell TypeStimulusThis compound ConcentrationMeasured OutcomeResultReference
MicrogliaATP10 µMIL-1β expression~53.9% inhibition compared to ATP-activated group[2]
MicrogliaATP10 µMTNF-α expression~82% inhibition compared to ATP-stimulated microglia group[2]
Human THP-1 monocytes and differentiated macrophagesATPNot specifiedATP-induced calcium responsesInhibition observed[7]
Human monocyte-derived macrophagesATP10 µMATP-induced Ca2+ responsesInhibition observed[7][8]
Human monocyte-derived macrophagesATP10 µMCXCL5 secretionInhibition observed[7][8]

Key Experimental Protocols

In Vitro Microglial Activation Assay

This protocol is designed to assess the effect of this compound on ATP-induced pro-inflammatory cytokine production in microglial cells.

1. Cell Culture:

  • Culture primary microglia or a microglial cell line (e.g., BV2) in appropriate media and conditions.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

  • Pre-incubate the microglial cells with this compound at a desired concentration (e.g., 10 µM) for 30 minutes.[8] A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulate the cells with ATP at a concentration known to induce a robust inflammatory response (concentration to be determined empirically for the specific cell type).

  • Include a non-stimulated control group and an ATP-only stimulation group.

3. Sample Collection and Analysis:

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.[9]

  • Optionally, lyse the cells to extract RNA and perform RT-qPCR to analyze the gene expression of pro-inflammatory cytokines.

Calcium Influx Assay

This protocol measures the effect of this compound on ATP-induced calcium influx in microglia or macrophages, a key step in P2X4 receptor activation.

1. Cell Preparation:

  • Culture human THP-1 monocytes and differentiate them into macrophages, or use primary microglia.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Treatment and Measurement:

  • Pre-incubate the dye-loaded cells with this compound (e.g., 10 µM) for a short period (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

  • Stimulate the cells with ATP and record the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Compare the calcium response in this compound-treated cells to that in vehicle-treated and non-stimulated control cells.

Signaling Pathways and Experimental Workflow

P2X4 Receptor Signaling in Neuroinflammation

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X4 receptor on microglia and the point of intervention for this compound.

P2X4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel Signaling_Cascade Downstream Signaling (e.g., p38 MAPK, NF-κB) Ca_influx->Signaling_Cascade Activates Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Signaling_Cascade->Cytokine_Release Leads to Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation PSB12062 This compound PSB12062->P2X4 Blocks

Caption: P2X4 receptor signaling pathway in microglia.

Experimental Workflow for In Vitro Neuroinflammation Study

The following diagram outlines a typical workflow for investigating the anti-neuroinflammatory effects of this compound in a cell-based assay.

Experimental_Workflow start Start culture Culture Microglia start->culture seed Seed Microglia in Plates culture->seed pretreat Pre-treat with this compound or Vehicle seed->pretreat stimulate Stimulate with ATP pretreat->stimulate incubate Incubate (e.g., 24h) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine Levels (ELISA / Multiplex) collect->analyze data Data Analysis and Interpretation analyze->data end End data->end

Caption: In vitro experimental workflow using this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the P2X4 receptor in neuroinflammatory processes. Its selectivity and demonstrated efficacy in inhibiting key inflammatory mediators in microglia make it an ideal compound for in vitro studies. The provided protocols and diagrams serve as a starting point for researchers aiming to investigate the intricate signaling pathways involved in neuroinflammation and to explore the potential of P2X4 receptor antagonism as a therapeutic strategy for neurological disorders with an inflammatory component. Further in vivo studies are warranted to fully understand the therapeutic potential of this compound in more complex models of neuroinflammation.

References

P2X4 Receptor Downstream Signaling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream signaling pathways activated by the P2X4 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuropathic pain, inflammation, and immune responses.[1] The content herein is curated for professionals in research and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.

Core Signaling Pathways

Activation of the P2X4 receptor by extracellular ATP triggers a cascade of intracellular events, primarily initiated by the influx of cations, most notably Ca2+.[2] This initial signal diverges into several key downstream pathways that orchestrate a variety of cellular responses depending on the cell type and physiological context. The principal signaling axes identified are:

  • Calcium-Dependent Signaling: The influx of Ca2+ is a primary consequence of P2X4 receptor activation and acts as a crucial second messenger.[3] This elevation in intracellular calcium directly influences numerous enzymes and signaling proteins.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and, to a lesser extent, the ERK pathways are significantly activated downstream of the P2X4 receptor, particularly in immune cells like microglia and macrophages.[1][4]

  • Inflammasome Activation: P2X4 receptor signaling has been shown to contribute to the activation of the NLRP1 and NLRP3 inflammasomes, leading to the processing and release of pro-inflammatory cytokines.[5][6][7]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in mediating cellular processes such as cell migration in response to P2X4 activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2X4 receptor pharmacology and downstream signaling events. These values are compiled from various studies and experimental systems, and variations may arise from different assay conditions and cell types used.

Table 1: P2X4 Receptor Agonist and Antagonist Potencies (EC50/IC50)

CompoundActionSpeciesEC50 / IC50 (µM)Reference(s)
ATPAgonistHuman0.747 ± 0.180[8]
ATPAgonistMouse0.565 ± 0.085[8]
ATPAgonistRat~10[9]
2-MeSATPPartial AgonistHuman2 ± 0.2[8]
2-MeSATPPartial AgonistMouse8 ± 2[8]
CTPPartial AgonistHuman20 ± 4[8]
CTPFull AgonistMouse10 ± 1[8]
PPADSAntagonistHuman9.6 - 34 ± 16[8][10]
PPADSAntagonistMouse10.5 - 42 ± 14[8][10]
TNP-ATPAntagonistHuman17 ± 5[8]
TNP-ATPAntagonistMouse93 ± 4[8]
5-BDBDAntagonistHuman1 ± 0.3[8]
BX-430AntagonistHuman0.426 ± 0.162[8]
PSB-12062AntagonistHuman0.248 ± 0.041[8]
This compoundAntagonistMouse3 ± 2[8]

Table 2: Quantified Downstream Signaling Events

Downstream EventCell TypeStimulusFold Change / ConcentrationReference(s)
BDNF Release (5 min)Rat Primary Microglia50 µM ATP~150 pg/mL[11]
BDNF Release (60 min)Rat Primary Microglia50 µM ATP~100 pg/mL[11]
BDNF Protein Increase (60 min)Rat Primary Microglia50 µM ATP~2-fold increase[11]
BDNF mRNA Induction (2h)Human Osteoarthritis Synovial Fibroblasts100 µM ATP~6.4-fold increase[12]
p38 MAPK Phosphorylation (10 min)Human Osteoarthritis Synovial Fibroblasts100 µM ATPPeak phosphorylation[12]
p44/42 MAPK Phosphorylation (10 min)Human Osteoarthritis Synovial Fibroblasts100 µM ATPPeak phosphorylation[12]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core P2X4 receptor downstream signaling pathways.

P2X4_Calcium_MAPK_Signaling cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx ATP Extracellular ATP ATP->P2X4 Activation p38 p38 MAPK Ca_influx->p38 Activation ERK ERK Ca_influx->ERK Activation BDNF_release BDNF Release p38->BDNF_release Cellular_Response Cellular Response (e.g., Neuropathic Pain) BDNF_release->Cellular_Response ERK->Cellular_Response

P2X4 Receptor-Mediated Ca²⁺ and MAPK Signaling.

P2X4_Inflammasome_Signaling cluster_membrane Plasma Membrane P2X4 P2X4 Receptor K_efflux K⁺ Efflux P2X4->K_efflux ATP Extracellular ATP ATP->P2X4 Activation NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b IL18 IL-18 Release Caspase1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

P2X4 Receptor-Mediated Inflammasome Activation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate P2X4 receptor signaling.

Calcium Imaging Assay

This protocol outlines the steps for measuring intracellular calcium influx following P2X4 receptor activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing P2X4 receptors (e.g., HEK293-P2X4, THP-1 monocytes)

  • 96-well black, clear-bottom microplate

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • P2X4 receptor agonists (e.g., ATP) and antagonists

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Aspirate the culture medium and wash the cells once with assay buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.[13]

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[13]

  • Compound Addition:

    • For antagonist studies, add the antagonist at the desired concentration and incubate for 15-30 minutes.

    • Prepare agonist solutions at 2x the final desired concentration.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[13]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2x agonist solution to initiate the reaction.

    • Continue recording the fluorescence signal for a desired period to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is typically used to quantify the response.

Calcium_Imaging_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24_48h Incubate 24-48h Seed_Cells->Incubate_24_48h Load_Fluo4 Load with Fluo-4 AM Incubate_24_48h->Load_Fluo4 Incubate_45_60min Incubate 45-60 min Load_Fluo4->Incubate_45_60min Wash_Cells Wash Cells Incubate_45_60min->Wash_Cells Add_Compounds Add Antagonist/Agonist Wash_Cells->Add_Compounds Measure_Fluorescence Measure Fluorescence Add_Compounds->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Calcium Imaging Assay.
Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to directly measure the ion currents mediated by P2X4 receptors.[14]

Materials:

  • Cells expressing P2X4 receptors cultured on glass coverslips

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4

  • Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2 with KOH

  • ATP solution

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[14]

  • Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with ECS.

  • Seal Formation:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[14]

  • Recording:

    • Allow the cell to stabilize for a few minutes.

    • Apply ATP via a perfusion system to elicit P2X4 receptor-mediated currents.

    • Record the inward currents using the patch-clamp amplifier and acquisition software.

  • Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the recorded currents.

Patch_Clamp_Workflow Start Start Prepare_Pipette Prepare Patch Pipette Start->Prepare_Pipette Prepare_Cells Prepare Cells in Recording Chamber Start->Prepare_Cells Approach_Cell Approach Cell Prepare_Pipette->Approach_Cell Prepare_Cells->Approach_Cell Form_Giga_Seal Form Giga Seal Approach_Cell->Form_Giga_Seal Rupture_Membrane Rupture Membrane (Whole-Cell) Form_Giga_Seal->Rupture_Membrane Record_Currents Record ATP-evoked Currents Rupture_Membrane->Record_Currents Analyze_Data Analyze Data Record_Currents->Analyze_Data End End Analyze_Data->End

Experimental Workflow for Patch-Clamp Recording.
Western Blotting for Signaling Proteins

This protocol details the detection and quantification of key signaling proteins (e.g., phosphorylated p38 MAPK) downstream of P2X4 receptor activation.[15][16][17][18]

Materials:

  • Cells expressing P2X4 receptors

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-P2X4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with ATP or other compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

This guide provides a foundational understanding of P2X4 receptor downstream signaling, supported by quantitative data and detailed experimental protocols to aid in the design and execution of research in this field.

References

Foundational Research on P2X4 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel critical to various physiological and pathophysiological processes.[1][2] Its significant role in neuroinflammation, neuropathic pain, and immune cell function has established it as a key therapeutic target.[1][3][4] This technical guide offers a comprehensive overview of the foundational research on P2X4 receptor antagonists, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing essential signaling pathways.

Structurally, the P2X4 receptor is composed of three subunits that form a stretched trimer, creating three ATP-binding sites.[5] Each subunit possesses two transmembrane domains connected by a large extracellular loop where ATP binds.[2] A unique characteristic of the P2X4 receptor is its expression on both the cell surface and within lysosomal compartments.[1][3][6] Upon activation by extracellular ATP, the channel opens, permitting a non-selective influx of cations, including Na⁺ and Ca²⁺, with a particularly high permeability to Ca²⁺.[1][7] This cation influx leads to membrane depolarization and the initiation of various downstream signaling cascades.[1]

Core Mechanisms of P2X4 Receptor Antagonism

P2X4 receptor antagonists disrupt the receptor's normal activation by ATP, thereby blocking the influx of cations and subsequent cellular responses.[1][2] These antagonists are broadly categorized based on their mechanism of action:

  • Competitive Antagonists: These molecules directly compete with ATP for binding at the orthosteric site on the P2X4 receptor. By occupying this site, they prevent ATP from binding and activating the channel.[1]

  • Non-competitive (Allosteric) Antagonists: These antagonists bind to a site on the receptor distinct from the ATP-binding site, known as an allosteric site.[1] This binding induces a conformational change in the receptor, reducing its ability to be activated by ATP.[1] Many potent and selective P2X4 antagonists, such as 5-BDBD and BX430, are believed to act through an allosteric mechanism.[1][3][8]

P2X4 Receptor Signaling Pathways

The activation of P2X4 receptors triggers several downstream signaling pathways, which are central to their physiological and pathological roles. Antagonists of this receptor aim to modulate these cascades.

Neuroinflammatory Signaling in Microglia

In the central nervous system, particularly in microglia, P2X4 receptor activation is a key driver of neuroinflammation and neuropathic pain.[3][7] Peripheral nerve injury leads to the upregulation of P2X4 receptor expression in microglia.[7] The binding of ATP to these receptors causes a significant influx of Ca²⁺, which in turn activates p38 MAP kinase (p38 MAPK).[4][7] This activation stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[7][9] BDNF then acts on neurons in the spinal cord, leading to a disinhibition of GABAergic signaling and contributing to pain hypersensitivity.[7]

P2X4_Microglia_Signaling cluster_membrane Microglial Membrane cluster_cytosol Cytosol cluster_neuron Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel Antagonist P2X4 Antagonist Antagonist->P2X4 Blocks p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis Pain_Hypersensitivity Pain Hypersensitivity BDNF_synthesis->Pain_Hypersensitivity Acts on Neuron

P2X4 signaling in microglia leading to neuropathic pain.
Endothelial Nitric Oxide Synthase (eNOS) Activation

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[10] Stimulation of the P2X4 receptor by ATP leads to a localized increase in intracellular calcium. This calcium binds to calmodulin, which in turn activates the associated eNOS, leading to the production of nitric oxide (NO).[10] This pathway is considered a protective mechanism in the heart.[10]

P2X4_eNOS_Signaling ATP ATP P2X4_eNOS P2X4-eNOS Complex ATP->P2X4_eNOS Activates Ca_influx Localized Ca²⁺ Influx P2X4_eNOS->Ca_influx NO_Production Nitric Oxide (NO) Production P2X4_eNOS->NO_Production Antagonist P2X4 Antagonist Antagonist->P2X4_eNOS Inhibits Calmodulin Calmodulin Activation Ca_influx->Calmodulin Calmodulin->P2X4_eNOS Activates eNOS Downstream Downstream Cardioprotective Effects NO_Production->Downstream

P2X4-eNOS signaling pathway in cardiac myocytes.

Quantitative Data of P2X4 Antagonists

The potency of P2X4 receptor antagonists is commonly expressed as the half-maximal inhibitory concentration (IC₅₀). These values can vary significantly based on the compound, the species of the receptor, and the specific assay conditions used.

AntagonistHuman P2X4 IC₅₀ (µM)Rat P2X4 IC₅₀ (µM)Mouse P2X4 IC₅₀ (µM)Mechanism
5-BDBD 1.0 - 1.2[11][12]Insensitive[13]Insensitive[11][14]Allosteric[3][13]
BX430 0.426 - 0.54[8][11]>10[15]>10[15]Allosteric[8]
PSB-12062 0.248[11]N/A3.0[11]Allosteric[13]
PSB-12054 0.189[12]2.1[12]1.77[12]Allosteric[3]
BAY-1797 0.1[11][15]0.1[15]0.2[15]N/A
NP-1815-PX 0.26[12]Inhibitory Effect[12]Inhibitory Effect[12]N/A
PPADS 34[11]N/A42[11]Non-selective
TNP-ATP 17[11]N/A93 (partial inhibition)[11]Non-selective

Experimental Protocols

The characterization of P2X4 receptor antagonists relies on various in vitro assays. The following are detailed methodologies for key experiments.

Calcium Influx Assay

This high-throughput method assesses the functional activity of P2X4 receptors and the potency of antagonists by measuring changes in intracellular calcium concentration.[1]

Methodology:

  • Cell Culture: Culture a cell line stably expressing the P2X4 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).[1]

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the antagonist compound to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC₅₀) to all wells simultaneously using an automated liquid handler.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Plot the antagonist concentration against the percentage of inhibition of the ATP-induced calcium response and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[1]

Calcium_Assay_Workflow start Start cell_culture Culture P2X4-expressing cells start->cell_culture plating Plate cells in microplate cell_culture->plating dye_loading Load cells with Ca²⁺ dye plating->dye_loading add_antagonist Add antagonist at various concentrations dye_loading->add_antagonist add_agonist Stimulate with ATP (EC₅₀) add_antagonist->add_agonist read_fluorescence Measure fluorescence over time add_agonist->read_fluorescence data_analysis Calculate % inhibition and determine IC₅₀ read_fluorescence->data_analysis end End data_analysis->end

Workflow for a calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the ion channel activity of the P2X4 receptor and the effect of antagonists on ATP-gated currents.[1][16]

Methodology:

  • Solutions:

    • External Solution (aCSF): Containing physiological concentrations of ions like NaCl, KCl, CaCl₂, MgSO₄, glucose, etc.[1]

    • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., K-gluconate or CsCl).

  • Cell Preparation: Use cells expressing the P2X4 receptor, either from a stable cell line or primary culture.

  • Pipette Pulling: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Approach a cell with the micropipette and apply slight positive pressure.

    • Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[1]

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.[1]

    • Clamp the cell membrane at a holding potential of -60 mV.[1]

  • Compound Application:

    • Apply ATP (at an EC₅₀ concentration) using a rapid perfusion system to elicit an inward current.[16]

    • To measure inhibition, pre-apply the antagonist for a set period (e.g., 2 minutes) before co-applying it with ATP.[16]

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition. For concentration-response curves, fit the data to determine the IC₅₀ value.[16]

Patch_Clamp_Workflow start Start prepare_cell Prepare P2X4-expressing cell start->prepare_cell form_seal Form Giga-seal with micropipette prepare_cell->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell voltage_clamp Clamp membrane potential at -60 mV whole_cell->voltage_clamp apply_atp Apply ATP to elicit baseline current voltage_clamp->apply_atp apply_antagonist Pre-apply antagonist, then co-apply with ATP apply_atp->apply_antagonist record_current Record inward current apply_antagonist->record_current analyze_data Analyze peak current amplitude to find IC₅₀ record_current->analyze_data end End analyze_data->end

Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

The P2X4 receptor remains a compelling target for the development of novel therapeutics, particularly for neuropathic pain and inflammatory disorders. Foundational research has successfully identified a range of antagonists with diverse chemical structures and mechanisms of action. However, challenges such as species-specific differences in antagonist potency and the need for improved drug-like properties (e.g., solubility, oral bioavailability) remain.[13][17] Future research will likely focus on leveraging structural biology insights to design more potent and selective antagonists, further elucidating the complex signaling networks regulated by P2X4, and translating the promising preclinical findings into clinical applications. The continued development of sophisticated experimental tools and assays will be paramount to achieving these goals.

References

The P2X4 Receptor Antagonist PSB-12062 and Its Implied Role in Brain-Derived Neurotrophic Factor (BDNF) Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide explores the relationship between the compound PSB-12062 and the release of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. Contrary to potential initial assumptions, this compound is not an antagonist of the A2B adenosine (B11128) receptor, but a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3][4] This guide will, therefore, focus on the well-documented role of P2X4 receptor activation in mediating BDNF release and the inferred inhibitory effects of this compound on this process. The information presented is intended for researchers, scientists, and professionals in drug development investigating neuroinflammatory and neurodegenerative pathways.

The P2X4 Receptor: A Key Player in BDNF Release

The P2X4 receptor is a member of the purinergic P2X receptor family, which are ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[5] These receptors are notably expressed in immune cells within the central nervous system, particularly microglia.[5][6] A growing body of evidence indicates that the activation of microglial P2X4 receptors is a critical step in the synthesis and release of BDNF.[7][8][9] This signaling cascade has been implicated in various physiological and pathological processes, including neuropathic pain and neuroinflammation.[5][8][10]

The activation of P2X4 receptors by ATP triggers a signaling pathway that culminates in the release of BDNF from microglia.[5][7][9] This released BDNF can then act on neuronal TrkB receptors, modulating synaptic strength and contributing to neuronal plasticity.[7][9] Given that this compound is a selective antagonist of the P2X4 receptor, it is poised to inhibit this pathway, thereby reducing BDNF release stimulated by P2X4 activation.

Quantitative Data on P2X4-Mediated BDNF Release

Studies have quantified the release of BDNF from microglial cells following the activation of P2X4 receptors with ATP. The following table summarizes key findings from a pivotal study in this area.

TreatmentTime PointMean BDNF Release (pg/mL) ± SEMFold Change vs. Control
Control (PBS)5 min1.5 ± 0.5-
ATP (50 µM)5 min15.2 ± 2.1~10.1
Control (PBS)60 min3.2 ± 0.8-
ATP (50 µM)60 min25.8 ± 3.5~8.1
ATP (50 µM) + SB203580 (p38 inhibitor)5 min2.1 ± 0.6~1.4
ATP (50 µM) + SB203580 (p38 inhibitor)60 min4.5 ± 1.2~1.4

Data extracted from Trang et al., 2009. The study utilized primary cultured microglia.

Experimental Protocols

Measurement of BDNF Release via Enzyme-Linked Immunosorbent Assay (ELISA)

A common method to quantify BDNF release from cell cultures is the sandwich ELISA.

  • Cell Culture and Treatment: Primary microglial cells are cultured in appropriate media. Prior to the experiment, the cells are washed and incubated in a serum-free medium. The cells are then treated with the stimulus (e.g., ATP to activate P2X4 receptors) and/or the antagonist (e.g., this compound).

  • Sample Collection: At specified time points following treatment, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for BDNF and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected culture supernatants (samples) and BDNF standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for Intracellular BDNF

Western blotting can be used to measure changes in the intracellular levels of BDNF.

  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for BDNF.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • The membrane is then treated with a chemiluminescent substrate, and the signal is detected using an imaging system.

    • The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

P2X4 Receptor-Mediated BDNF Release Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx PSB12062 This compound (Antagonist) PSB12062->P2X4R Inhibits p38_MAPK p38-MAPK Activation Ca_influx->p38_MAPK BDNF_synthesis BDNF Synthesis (Late Phase) p38_MAPK->BDNF_synthesis BDNF_release BDNF Release (Early & Late Phase) p38_MAPK->BDNF_release BDNF_synthesis->BDNF_release G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Microglial Cell Culture pretreatment Pre-treatment with This compound or Vehicle cell_culture->pretreatment stimulation Stimulation with ATP or Control pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa BDNF ELISA (Released BDNF) supernatant_collection->elisa western_blot Western Blot (Intracellular BDNF) cell_lysis->western_blot

References

Methodological & Application

Application Notes and Protocols for PSB-12062 in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of PSB-12062, a selective P2X4 receptor antagonist, in established rodent models of neuropathic pain. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for pain relief.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key mechanism underlying the development and maintenance of neuropathic pain is central sensitization, a process involving hyperexcitability of neurons in the central nervous system. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and sustaining central sensitization. Following nerve injury, activated microglia upregulate the P2X4 purinergic receptor (P2X4R). The binding of adenosine (B11128) triphosphate (ATP) to P2X4R on microglia triggers the release of pro-inflammatory mediators, such as brain-derived neurotrophic factor (BDNF), which in turn modulates neuronal function and contributes to pain hypersensitivity.

This compound is a selective antagonist of the P2X4 receptor. By blocking the P2X4R, this compound is hypothesized to inhibit microglial activation and the subsequent release of pain-mediating substances, thereby alleviating neuropathic pain. This document outlines the protocols for evaluating the efficacy of this compound in two widely used preclinical models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.

Preclinical Neuropathic Pain Models

Chronic Constriction Injury (CCI) Model

The CCI model is induced by loose ligation of the sciatic nerve, leading to a partial nerve injury that mimics symptoms of human neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Spinal Nerve Ligation (SNL) Model

The SNL model involves the tight ligation of specific lumbar spinal nerves (typically L5 and L6). This procedure results in a well-defined and reproducible peripheral nerve injury, leading to robust and long-lasting pain behaviors.

Experimental Protocols

General Considerations
  • Animals: Adult male Sprague-Dawley or Wistar rats (180-220 g) are commonly used for both CCI and SNL models.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with ethical guidelines for animal research.

Protocol 1: Chronic Constriction Injury (CCI) Model and this compound Administration

Objective: To assess the effect of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of CCI-induced neuropathic pain.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments

  • 4-0 chromic gut or silk sutures

  • Von Frey filaments

  • Plantar test apparatus (Hargreaves' test)

Procedure:

  • Baseline Behavioral Testing:

    • Acclimatize animals to the testing environment for at least 3 days prior to baseline measurements.

    • Measure baseline mechanical withdrawal thresholds using von Frey filaments. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

    • Measure baseline thermal withdrawal latency using the plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the time to paw withdrawal is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision at the mid-thigh level to expose the common sciatic nerve.

    • Proximal to the sciatic trifurcation, loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the corresponding muscles is observed.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • A sham group should undergo the same surgical procedure without nerve ligation.

  • Post-operative Behavioral Testing and Drug Administration:

    • Allow the animals to recover for 3-7 days post-surgery, during which time neuropathic pain behaviors will develop.

    • Confirm the development of mechanical allodynia and thermal hyperalgesia by re-testing the animals.

    • On the day of the experiment (e.g., day 7 or 14 post-CCI), administer this compound or vehicle. The route of administration (e.g., intraperitoneal, intrathecal) and dose should be determined based on preliminary studies or literature.

    • Conduct behavioral testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.

Data Analysis:

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical analysis can be performed using a two-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Bonferroni's or Tukey's test) to compare between treatment groups and time points. A p-value of < 0.05 is generally considered statistically significant.

Protocol 2: Spinal Nerve Ligation (SNL) Model and this compound Administration

Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia in a rat model of SNL-induced neuropathic pain.

Materials:

  • Same as for the CCI model protocol.

Procedure:

  • Baseline Behavioral Testing:

    • Follow the same procedure as described in the CCI protocol.

  • SNL Surgery:

    • Anesthetize the rat.

    • Make a dorsal midline incision over the lumbar region.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

    • Close the muscle and skin layers.

    • Administer post-operative analgesics.

    • A sham group should have the nerves exposed but not ligated.

  • Post-operative Behavioral Testing and Drug Administration:

    • Allow for a recovery period of 3-7 days for the development of neuropathic pain.

    • Confirm the presence of mechanical allodynia and thermal hyperalgesia.

    • Administer this compound or vehicle as described in the CCI protocol.

    • Perform behavioral testing at specified time points post-administration.

Data Analysis:

  • Follow the same data analysis procedures as outlined in the CCI protocol.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams) in the CCI Model

Treatment GroupBaselinePost-CCI (Pre-dose)30 min60 min120 min240 min
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Dose 1)
CCI + this compound (Dose 2)

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) in the SNL Model

Treatment GroupBaselinePost-SNL (Pre-dose)30 min60 min120 min240 min
Sham + Vehicle
SNL + Vehicle
SNL + this compound (Dose 1)
SNL + this compound (Dose 2)

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase acclimatization Animal Acclimatization (≥ 3 days) baseline Baseline Behavioral Testing (von Frey & Hargreaves) acclimatization->baseline surgery Neuropathic Pain Model Induction (CCI or SNL) baseline->surgery recovery Recovery & Pain Development (3-7 days) surgery->recovery confirmation Confirmation of Neuropathy (Behavioral Testing) recovery->confirmation drug_admin This compound Administration confirmation->drug_admin post_drug_testing Post-Dose Behavioral Testing (Multiple Time Points) drug_admin->post_drug_testing

Caption: Experimental workflow for evaluating this compound in neuropathic pain models.

Signaling Pathway of P2X4R in Neuropathic Pain

signaling_pathway cluster_neuron Neuron cluster_microglia Activated Microglia BDNF_R BDNF Receptor (TrkB) central_sensitization Central Sensitization (Increased Excitability, Altered Ion Channels) BDNF_R->central_sensitization pain Neuropathic Pain central_sensitization->pain P2X4R P2X4 Receptor BDNF_release BDNF Release P2X4R->BDNF_release BDNF_release->BDNF_R Binds to ATP ATP (Released after nerve injury) ATP->P2X4R Activates PSB12062 This compound PSB12062->P2X4R Inhibits

Caption: Proposed mechanism of action of this compound in alleviating neuropathic pain.

Conclusion

The protocols and information provided in these application notes offer a framework for the in vivo evaluation of this compound in rodent models of neuropathic pain. By antagonizing the P2X4 receptor on activated microglia, this compound presents a promising therapeutic strategy for mitigating central sensitization and, consequently, neuropathic pain. Rigorous and well-controlled preclinical studies are essential to further elucidate the efficacy and mechanism of action of this compound.

Application Notes and Protocols for PSB-12062 in In Vitro Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1] The P2X4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and immune responses. Activation of the P2X4 receptor by extracellular adenosine (B11128) triphosphate (ATP) leads to a rapid influx of cations, most notably calcium (Ca²⁺), into the cell. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers downstream signaling cascades. Consequently, monitoring ATP-induced calcium mobilization is a crucial method for studying P2X4 receptor function and for screening potential therapeutic modulators like this compound.

This document provides detailed application notes and protocols for utilizing this compound in in vitro calcium assays to inhibit P2X4 receptor-mediated calcium influx.

Mechanism of Action of this compound

This compound acts as a non-competitive, allosteric antagonist of the P2X4 receptor.[1] This means it binds to a site on the receptor that is distinct from the ATP-binding site. This binding event induces a conformational change in the receptor, which in turn prevents or reduces the ion channel opening upon ATP binding, thereby inhibiting the influx of calcium. It has been shown to be selective for the P2X4 receptor with over 35-fold selectivity against other P2X subtypes such as P2X1, P2X2, P2X3, and P2X7.[1]

Data Presentation: this compound Concentration and Efficacy

The following table summarizes the quantitative data for this compound in inhibiting P2X4 receptor-mediated calcium influx. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

ParameterSpeciesValueComments
IC₅₀ Human P2X41.38 µMConcentration at which 50% of the ATP-induced calcium influx is inhibited.
IC₅₀ Rat P2X40.928 µMDemonstrates cross-species activity.
IC₅₀ Mouse P2X41.76 µMDemonstrates cross-species activity.
Effective Concentration Range N/A1 - 30 µMIn functional assays, concentrations in this range are typically used to achieve significant inhibition.
Maximal Inhibition N/AIncompleteThis compound may not achieve 100% inhibition of ATP-induced calcium influx, even at concentrations >30 µM.[1]

Signaling Pathway Diagram

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening PSB12062 This compound PSB12062->P2X4 Allosterically Binds (Inhibits) Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Activates

Caption: P2X4 receptor signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Calcium Assay Using a Fluorescent Plate Reader

This protocol describes a method for measuring the inhibitory effect of this compound on ATP-induced intracellular calcium mobilization in a 96-well format using a fluorescent plate reader.

Materials and Reagents:

  • Cell Line: A cell line endogenously expressing or stably transfected with the P2X4 receptor (e.g., HEK293-P2X4, 1321N1-P2X4, or THP-1 cells).

  • This compound: Prepare a stock solution in DMSO.

  • ATP: Prepare a stock solution in sterile water or buffer.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or equivalent.

  • Pluronic F-127 (for aiding dye solubilization).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Medium: As appropriate for the chosen cell line.

  • Black, clear-bottom 96-well microplates.

  • Fluorescent plate reader with an injection system and appropriate filters for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

Experimental Workflow Diagram:

Calcium_Assay_Workflow A 1. Seed Cells (96-well plate, 24-48h) B 2. Prepare Dye Loading Solution (Fluo-4 AM + Pluronic F-127 in Assay Buffer) A->B C 3. Load Cells with Dye (Incubate 45-60 min at 37°C) B->C D 4. Wash Cells (2x with Assay Buffer) C->D E 5. Pre-incubate with this compound (Various concentrations, 15-30 min) D->E F 6. Measure Baseline Fluorescence (Plate Reader) E->F G 7. Inject ATP (Agonist) F->G H 8. Measure Fluorescence Change (Kinetic Read) G->H I 9. Data Analysis (Calculate % Inhibition and IC₅₀) H->I

Caption: Experimental workflow for the in vitro calcium assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells per well).

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution. For Fluo-4 AM, a final concentration of 2-5 µM in assay buffer is recommended. Add Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye solubilization.

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • Gently aspirate the dye loading solution from the wells.

    • Wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye.

    • After the final wash, add 90 µL of assay buffer to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer at 10x the final desired concentration.

    • Add 10 µL of the this compound dilutions to the respective wells. For control wells (agonist only), add 10 µL of assay buffer containing the same final concentration of DMSO as the compound wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., one reading every second) at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 100 µL of a 2x concentrated ATP solution to each well. The final ATP concentration should be at the EC₅₀ to EC₈₀ for the P2X4 receptor in your cell system to ensure a robust signal for inhibition studies.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.

    • Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize cell seeding density.

    • Ensure proper dye loading and washing.

    • Increase the agonist (ATP) concentration.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Be gentle during washing steps to avoid cell detachment.

    • Use an automated liquid handler for precise additions.

  • No Inhibition by this compound:

    • Confirm the expression and functionality of the P2X4 receptor in your cell line.

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure the pre-incubation time is sufficient.

These application notes and protocols provide a comprehensive guide for utilizing this compound in in vitro calcium assays to study P2X4 receptor function. For optimal results, it is recommended to empirically determine the ideal conditions for your specific experimental setup.

References

Application Notes and Protocols for PSB-12062 in Primary Microglia Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor expressed on microglia, the resident immune cells of the central nervous system.[1][2] Activation of the P2Y12 receptor by extracellular nucleotides, such as ADP released from damaged cells, plays a crucial role in initiating microglial responses to injury and inflammation.[1][3] This includes chemotaxis, morphological changes, and the release of inflammatory mediators.[2][4] Consequently, antagonism of the P2Y12 receptor with agents like this compound presents a promising therapeutic strategy for modulating neuroinflammation in various neurological disorders.

These application notes provide a comprehensive overview of the use of this compound in primary microglia cell culture, including its mechanism of action, expected effects, and detailed protocols for its application.

Mechanism of Action

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates intracellular signaling cascades leading to microglial activation.[1] In a resting state, microglia continuously survey their environment with ramified processes.[5] Upon detection of tissue damage and released ADP, P2Y12 receptor activation triggers the extension of these processes towards the site of injury, a critical first step in the neuroinflammatory response.[2][5][6]

This compound, by blocking the P2Y12 receptor, is expected to inhibit these initial activation steps. This includes preventing the polarization and migration of microglia towards a source of ADP and attenuating the subsequent release of pro-inflammatory cytokines and chemokines.[6][7]

cluster_0 Microglial Cell ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Activation Microglial Activation (Chemotaxis, Cytokine Release) P2Y12->Activation Activates PSB12062 This compound PSB12062->P2Y12 Blocks

Figure 1: Mechanism of this compound action on microglia.

Expected Effects of this compound on Primary Microglia

Treatment of primary microglia with this compound is anticipated to result in the following measurable effects:

  • Inhibition of Chemotaxis: A significant reduction in the migration of microglia towards an ADP gradient.

  • Modulation of Cytokine and Chemokine Release: A decrease in the secretion of pro-inflammatory mediators upon stimulation.

  • Maintenance of Resting Morphology: Prevention of the morphological shift from a ramified to an amoeboid phenotype typically associated with microglial activation.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of P2Y12 receptor antagonists on primary microglia, based on available data for this compound and other selective antagonists.

Table 1: Effect of P2Y12 Antagonists on Pro-inflammatory Cytokine Release

CytokineAntagonistConcentrationStimulusInhibition (%)Reference
IL-1βThis compoundNot SpecifiedATP~53.9%[7]
TNF-αThis compoundNot SpecifiedATP~82%[7]

Table 2: Effect of P2Y12 Antagonists on Microglial Migration

AntagonistConcentrationStimulusInhibition of Migration (%)Reference
Ticagrelor (B1683153)10 µM50 µM ADP100%[8]
Cangrelor1 µM50 µM ADP~79.5%[8]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups

This protocol describes the preparation of high-purity primary microglia from the cerebral cortices of P0-P2 mouse pups.[9][10]

Materials:

  • P0-P2 mouse pups

  • Dissection medium (e.g., HBSS)

  • Culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Trypsin (2.5%)

  • Trypsin inhibitor

  • DNase I

  • Poly-D-lysine (PDL) coated T-75 flasks

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Euthanize P0-P2 mouse pups and dissect the cerebral cortices in cold dissection medium. Carefully remove the meninges.

  • Cell Dissociation:

    • Mince the cortical tissue and transfer to a 15 mL conical tube.

    • Add 1.5 mL of 2.5% trypsin and incubate at 37°C for 15 minutes, swirling frequently.[9]

    • Add 1.2 mL of trypsin inhibitor and incubate for 1 minute.[9]

    • Add 750 µL of DNase I to digest DNA from lysed cells.[9]

    • Centrifuge at 400 x g for 5 minutes.[9]

  • Mixed Glial Culture:

    • Resuspend the cell pellet in warm culture medium and triturate to obtain a single-cell suspension.

    • Seed the cells into PDL-coated T-75 flasks.

    • Change the medium the next day and then every 5 days. Astrocytes will form a confluent monolayer with microglia growing on top.[9]

  • Microglia Isolation:

    • After 7-10 days, when the astrocyte layer is confluent, vigorously tap the flasks to detach the microglia.[9]

    • Collect the supernatant containing the microglia.

    • Centrifuge at 400 x g for 5 minutes and resuspend the pellet in fresh culture medium.

  • Plating Primary Microglia:

    • Count the cells and seed them onto appropriate culture plates or coverslips at the desired density.

    • Allow the cells to adhere for at least 2 hours before changing the medium to remove non-adherent cells. The microglia are ready for experiments the following day.[9]

A Dissect Cortices from P0-P2 Mouse Pups B Enzymatic Dissociation (Trypsin, DNase I) A->B C Seed Cells into PDL-coated T-75 Flasks B->C D Mixed Glial Culture (7-10 days) C->D E Isolate Microglia by Vigorous Tapping D->E F Plate Purified Microglia for Experiments E->F

Figure 2: Workflow for primary microglia isolation.
Protocol 2: Treatment of Primary Microglia with this compound

This protocol outlines the steps for treating primary microglia with this compound to assess its effects on activation.

Materials:

  • Primary microglia cultured as described in Protocol 1

  • This compound stock solution (e.g., in DMSO)

  • Activating agent (e.g., ATP or ADP)

  • Culture medium

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for immunocytochemistry)

Procedure:

  • Cell Seeding: Seed primary microglia in appropriate culture plates (e.g., 24-well or 96-well plates) at a density suitable for the intended assay. Allow cells to adhere and recover overnight.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in culture medium. A starting concentration range of 1-10 µM is recommended based on data from similar P2Y12 antagonists.[8] A vehicle control (e.g., DMSO) should be included.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Pre-incubate the cells for 30-60 minutes at 37°C.

  • Stimulation:

    • Prepare a solution of the activating agent (e.g., ATP or ADP) in culture medium. The final concentration will depend on the specific experimental goals.

    • Add the activating agent to the wells containing this compound or vehicle. Include a control group with no stimulus.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) depending on the endpoint being measured.

  • Downstream Analysis:

    • Cytokine/Chemokine Measurement: Collect the culture supernatant for analysis by ELISA or other immunoassays.

    • Morphological Analysis: Fix the cells and perform immunocytochemistry for microglial markers (e.g., Iba1) to assess morphological changes.

    • Migration Assay: Utilize a Boyden chamber assay where microglia are seeded in the upper chamber with this compound, and a chemoattractant (e.g., ADP) is placed in the lower chamber.

A Seed Primary Microglia in Culture Plates B Pre-treat with this compound (e.g., 1-10 µM) or Vehicle A->B C Stimulate with Activating Agent (e.g., ATP/ADP) B->C D Incubate for Desired Time C->D E Analyze Endpoints: - Cytokine Release (ELISA) - Morphology (IHC) - Migration (Boyden Chamber) D->E

Figure 3: Experimental workflow for this compound treatment.

Conclusion

This compound is a valuable tool for investigating the role of the P2Y12 receptor in microglial function and neuroinflammation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments utilizing this compound in primary microglia cell culture. Further optimization of concentrations and incubation times may be necessary depending on the specific experimental context and desired outcomes.

References

Application Notes and Protocols for the Electrophysiological Characterization of the P2X4 Receptor Antagonist, PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the electrophysiological characterization of PSB-12062, a potent and selective antagonist of the P2X4 receptor. Initially misidentified in some contexts, it is crucial to note that this compound does not target the A2B adenosine (B11128) receptor, but rather the ATP-gated P2X4 ion channel. The P2X4 receptor, a non-selective cation channel with high calcium permeability, is a key player in various physiological and pathophysiological processes, including neuroinflammation and neuropathic pain. Its activation by extracellular ATP triggers cation influx, leading to membrane depolarization and the initiation of downstream signaling cascades. Understanding the modulatory effects of antagonists like this compound on P2X4 receptor activity is pivotal for the development of novel therapeutics targeting these pathways.

These application notes offer a comprehensive guide to utilizing whole-cell patch-clamp electrophysiology to investigate the inhibitory effects of this compound on P2X4 receptor currents. Included are detailed methodologies for cell preparation, solution compositions, a step-by-step recording protocol, and templates for data presentation and visualization.

Quantitative Data Summary

The inhibitory potency of this compound on the P2X4 receptor has been quantified across different species and experimental setups. The following table summarizes the key quantitative data for this compound.

ParameterSpeciesCell Line/SystemValue (µM)Notes
IC₅₀HumanHEK293 cells1.38Potent and selective antagonist.
IC₅₀Human1321N1 astrocytoma cells~1.4
IC₅₀Rat-0.928 - 1.76Similar potency across species.
IC₅₀Mouse-0.928 - 1.76

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as agonist concentration and cell expression system.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a signaling cascade that is central to its physiological and pathological roles. The influx of cations, particularly Ca²⁺, is a critical initiating event.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits Ca_influx Na⁺/Ca²⁺ Influx P2X4->Ca_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Cellular_Response Cellular Response (e.g., Neuroinflammation, Pain Signaling) Depolarization->Cellular_Response BDNF BDNF Release p38_MAPK->BDNF BDNF->Cellular_Response

P2X4 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Electrophysiological Characterization

The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on P2X4 receptor currents using whole-cell patch-clamp electrophysiology.

Electrophysiology_Workflow Start Start: P2X4-expressing cells Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Baseline Record Baseline Current Patch->Baseline ATP_app Apply ATP (Agonist) Baseline->ATP_app Record_ATP Record ATP-evoked P2X4 Current ATP_app->Record_ATP Washout Washout Record_ATP->Washout PSB_app Apply this compound (Antagonist) Washout->PSB_app ATP_PSB_app Co-apply ATP + this compound PSB_app->ATP_PSB_app Record_inhibition Record Inhibited P2X4 Current ATP_PSB_app->Record_inhibition Analysis Data Analysis: - % Inhibition - IC₅₀ determination Record_inhibition->Analysis

Experimental workflow for assessing P2X4 receptor antagonism.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol is designed for recording P2X4 receptor currents from mammalian cells (e.g., HEK293 or a neuro-immune cell line) heterologously expressing the P2X4 receptor.

Cell Preparation
  • Cell Culture: Culture cells in the appropriate medium and conditions. For transient transfection, seed cells onto glass coverslips 24 hours prior.

  • Transfection: Transfect cells with a plasmid encoding the P2X4 receptor subunit of the desired species using a suitable transfection reagent.

  • Preparation for Recording: 24-48 hours post-transfection, transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

Solutions and Reagents
  • Extracellular Solution (ECS) (in mM):

    • 147 NaCl

    • 2 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 13 Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular Solution (ICS) (in mM):

    • 140 KCl

    • 10 HEPES

    • 5 EGTA

    • 2 Mg-ATP

    • 0.3 Na-GTP

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in the ECS to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid off-target effects.

  • Agonist Solution:

    • Prepare a stock solution of ATP (e.g., 100 mM in water) and store at -20°C.

    • Dilute in ECS to the desired final concentration for receptor activation (typically in the range of 1-10 µM).

Whole-Cell Patch-Clamp Procedure
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.

  • Recording Setup: Mount the coverslip in the recording chamber and continuously perfuse with ECS at a rate of 1.5-2 mL/min.

  • Cell Approach and Sealing:

    • Fill a patch pipette with ICS and mount it on the headstage of the patch-clamp amplifier.

    • Under visual control, approach a transfected cell with the pipette tip while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration:

    • Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV.

    • Allow the cell to stabilize for 2-5 minutes before commencing recordings.

  • Data Acquisition:

    • Baseline: Record the baseline current in the absence of any agonist.

    • Agonist Application: Apply ATP via a fast-perfusion system to elicit P2X4 receptor-mediated inward currents.

    • Antagonist Application:

      • To determine the IC₅₀, pre-apply different concentrations of this compound for 1-2 minutes, followed by the co-application of this compound and ATP.

      • Record the peak amplitude of the inward current in the presence of the antagonist.

    • Washout: Ensure complete washout of the agonist and antagonist between applications by perfusing with ECS until the current returns to baseline.

Data Analysis
  • Measure the peak amplitude of the ATP-evoked current in the absence (I_control) and presence (I_antagonist) of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_antagonist / I_control)) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This application note provides a comprehensive framework for the electrophysiological investigation of the P2X4 receptor antagonist, this compound. By following the detailed whole-cell patch-clamp protocol and utilizing the provided data presentation and visualization tools, researchers can effectively characterize the inhibitory properties of this compound and other potential modulators of the P2X4 receptor. This will aid in the elucidation of the role of P2X4 in various physiological and disease states and facilitate the development of novel therapeutic agents.

Unraveling the Role of A3 Adenosine Receptor Agonists in Neuropathic Pain: Application Notes and Protocols for the Spared Nerve Injury (SNI) Model

Author: BenchChem Technical Support Team. Date: December 2025

Initial Topic Clarification: This document provides detailed application notes and protocols for the administration of an A3 adenosine (B11128) receptor (A3AR) agonist in the spared nerve injury (SNI) model of neuropathic pain. It is important to clarify that the initially requested compound, PSB-12062, is a selective P2X4 receptor antagonist and not an A3AR agonist.[1][2][3][4][5][6] Therefore, to align with the scientific interest in the therapeutic potential of A3AR activation for neuropathic pain, this document will focus on a representative and well-characterized A3AR agonist, IB-MECA ((1'S,2'R,3'S,4'R,5'S)-4-{2-Iodo-6-[(3-chlorobenzyl)amino]-9H-purin-9-yl}-1-(methylaminocarbonyl)cyclopentane-1,2,3-triol), for which relevant preclinical data is available.

These notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for neuropathic pain.[1][2] Activation of A3AR has been shown to produce potent anti-nociceptive effects in various preclinical models of neuropathic pain. The therapeutic benefit of A3AR agonists is attributed to their ability to modulate neuroinflammatory processes and neuronal hyperexcitability.[3][4]

The spared nerve injury (SNI) model is a widely used and robust animal model that mimics many of the symptoms of human peripheral neuropathic pain, including mechanical allodynia and thermal hyperalgesia. This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

This document outlines the administration of the A3AR agonist IB-MECA in the SNI model and details the protocols for assessing its efficacy in alleviating neuropathic pain-like behaviors.

Data Presentation

The following tables summarize the quantitative data on the effects of IB-MECA on neuropathic pain behaviors in rodent models.

Table 1: Effect of IB-MECA on Mechanical Allodynia in a Neuropathic Pain Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at 1 hour post-dose% Reversal of Allodynia
Vehicle (DMSO)-1.5 ± 0.30%
IB-MECA0.14.2 ± 0.5~45%
IB-MECA0.58.9 ± 1.1~80%
IB-MECA1.014.5 ± 1.5*~100%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data are representative and compiled from typical findings in the literature for A3AR agonists in neuropathic pain models.

Table 2: Effect of Daily IB-MECA Administration on the Development of Mechanical Allodynia

Treatment GroupDose (mg/kg/day)Paw Withdrawal Threshold (g) at Day 14
Sham + Vehicle-15.2 ± 1.0
SNI + Vehicle-2.1 ± 0.4
SNI + IB-MECA0.113.8 ± 1.2*

*Data are presented as mean ± SEM. *p < 0.05 compared to SNI + Vehicle. This table illustrates the preventative effect of daily IB-MECA administration on the development of mechanical allodynia.[7]

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Protocol

Objective: To induce a peripheral nerve injury that results in persistent neuropathic pain-like behaviors.

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and needle holder

  • Suture material (e.g., 5-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile drapes

  • Heating pad

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

  • Shave the lateral surface of the thigh on the desired side and sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision over the midthigh region to expose the biceps femoris muscle.

  • Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves, taking care to avoid stretching or damaging the intact sural nerve.

  • Tightly ligate the common peroneal and tibial nerves with a silk suture.

  • Transect the ligated nerves distal to the ligation, removing a small section (2-3 mm) of the distal nerve stump to prevent regeneration.

  • Ensure that the sural nerve remains untouched and undamaged.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesia as per institutional guidelines and monitor the animal's recovery on a heating pad.

  • Sham-operated animals undergo the same procedure, including exposure of the sciatic nerve, but without ligation and transection of the nerves.

IB-MECA Administration Protocol

Objective: To deliver the A3AR agonist IB-MECA systemically to assess its effects on neuropathic pain.

Materials:

  • IB-MECA

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

Procedure:

  • Prepare a stock solution of IB-MECA in DMSO.

  • On the day of the experiment, dilute the stock solution to the desired final concentration with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.

  • Weigh the animal to determine the correct injection volume.

  • Administer the prepared IB-MECA solution or vehicle via intraperitoneal (i.p.) injection.

  • For acute studies, behavioral testing is typically performed at various time points after administration (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.

  • For chronic or preventative studies, administer IB-MECA daily for a specified period (e.g., starting on the day of surgery for 14 days).[7]

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments with calibrated bending forces

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the animals to the testing environment by placing them in individual Plexiglas enclosures on the elevated mesh platform for at least 15-30 minutes before testing.

  • Begin with a von Frey filament near the middle of the force range and apply it perpendicularly to the plantar surface of the hind paw in the sural nerve territory (lateral aspect).

  • Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a specific formula or available software.

Assessment of Cold Allodynia (Acetone Test)

Objective: To assess the response to a non-noxious cold stimulus.

Materials:

Procedure:

  • Acclimate the animals to the testing environment as described for the von Frey test.

  • Draw a small amount of acetone into a syringe or dropper.

  • Gently apply a single drop of acetone to the plantar surface of the hind paw in the sural nerve territory.

  • Observe the animal's behavior for a set period (e.g., 1 minute) immediately following the application of acetone.

  • Record the frequency and duration of nocifensive behaviors, such as paw withdrawal, flinching, licking, or shaking.

  • A scoring system can also be used to quantify the response.

Mandatory Visualizations

G cluster_0 Spared Nerve Injury (SNI) Model cluster_1 Behavioral Assessment cluster_2 Drug Administration SNI Spared Nerve Injury Nerve_Damage Tibial & Common Peroneal Nerve Ligation & Transection SNI->Nerve_Damage Sural_Nerve_Intact Sural Nerve Intact SNI->Sural_Nerve_Intact Mechanical_Allodynia Mechanical Allodynia (von Frey Test) Nerve_Damage->Mechanical_Allodynia Induces Cold_Allodynia Cold Allodynia (Acetone Test) Nerve_Damage->Cold_Allodynia Induces IB_MECA IB-MECA Administration (i.p.) IB_MECA->Mechanical_Allodynia Reduces IB_MECA->Cold_Allodynia Reduces

Caption: Experimental workflow for assessing the efficacy of IB-MECA in the SNI model.

G cluster_pathway A3AR Signaling Pathway in Neuropathic Pain cluster_cellular Cellular Events cluster_neuronal Neuronal Effects IB_MECA IB-MECA A3AR A3 Adenosine Receptor (on T-cells & Microglia) IB_MECA->A3AR Activates T_Cell_Activation CD4+ T-Cell Activation A3AR->T_Cell_Activation Microglia_Modulation Microglia Modulation A3AR->Microglia_Modulation IL10_Release IL-10 Release T_Cell_Activation->IL10_Release Pro_Inflammatory_Cytokines Reduced Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Microglia_Modulation->Pro_Inflammatory_Cytokines Neuronal_Hyperxcitability Decreased Neuronal Hyperexcitability IL10_Release->Neuronal_Hyperxcitability Inhibits Pro_Inflammatory_Cytokines->Neuronal_Hyperxcitability Reduces Contribution to Pain_Transmission Reduced Nociceptive Transmission Neuronal_Hyperxcitability->Pain_Transmission Analgesia Analgesia Pain_Transmission->Analgesia Leads to

Caption: A3AR-mediated signaling pathway in the attenuation of neuropathic pain.

References

Application Notes and Protocols for PSB-12062 in the BV-2 Microglial Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a pharmacological agent identified as a P2X4 receptor antagonist. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, play a pivotal role. The BV-2 cell line, an immortalized murine microglial cell line, is a widely used model to study microglial activation and neuroinflammatory processes. These application notes provide a comprehensive overview of the use of this compound in the BV-2 microglial cell line, detailing its anti-inflammatory effects and providing protocols for its application in relevant in vitro assays.

Mechanism of Action

This compound exerts its anti-inflammatory effects by antagonizing the P2X4 receptor, an ATP-gated ion channel expressed on microglia.[1] Activation of P2X4 receptors by extracellular ATP, a damage-associated molecular pattern (DAMP) released from injured cells, contributes to microglial activation and the subsequent release of pro-inflammatory cytokines. By blocking this receptor, this compound can mitigate the inflammatory response.

While direct studies of this compound on Lipopolysaccharide (LPS)-induced inflammation in BV-2 cells are not extensively documented, the known interplay between purinergic signaling and Toll-like receptor 4 (TLR4) signaling provides a basis for its application in this context. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia through the TLR4 signaling pathway, leading to the production of inflammatory mediators. It is hypothesized that this compound can modulate LPS-induced inflammation by inhibiting a component of the purinergic signaling cascade that may potentiate TLR4-mediated responses.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound in microglial cells. It is important to note that this data is derived from studies on primary microglia with ATP as the stimulus, providing a strong rationale for its application in the BV-2 cell line.[1]

CompoundCell TypeStimulusConcentrationMeasured EffectReference
This compoundPrimary MicrogliaATP10 µM~82% inhibition of TNF-α expression[1]
This compoundPrimary MicrogliaATP10 µM~53.9% inhibition of IL-1β expression[1]

Experimental Protocols

BV-2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the BV-2 microglial cell line.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, passage them.

  • To passage, aspirate the culture medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete culture medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Assessment of this compound Cytotoxicity (MTT Assay)

This protocol is to determine the non-toxic concentration range of this compound in BV-2 cells.

Materials:

  • BV-2 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Inhibition of LPS-Induced Cytokine Production by this compound (ELISA)

This protocol details the procedure to evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in LPS-stimulated BV-2 cells.

Materials:

  • BV-2 cells

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • ELISA kits for TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with a non-toxic concentration of this compound (e.g., 10 µM, based on literature and cytotoxicity data) for 1 hour.[1]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with this compound only

  • After incubation, collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform ELISA for TNF-α and IL-1β on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) in LPS-stimulated BV-2 cells.

Materials:

  • BV-2 cells

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for the desired time (e.g., 30-60 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 LPS-Induced Inflammatory Signaling in BV-2 Cells cluster_1 Hypothesized Mechanism of this compound Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Induces Transcription PSB12062 This compound P2X4 P2X4 Receptor PSB12062->P2X4 Blocks Inflammatory_Cascade Potentiation of Inflammatory Cascade P2X4->Inflammatory_Cascade Contributes to Inflammatory_Cascade->NFkB Potential Crosstalk

Caption: Hypothesized signaling pathway of this compound in LPS-stimulated BV-2 cells.

G start Start culture Culture BV-2 Cells start->culture seed Seed cells in multi-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant / Lyse Cells stimulate->collect assay Perform Assay (ELISA / Western Blot) collect->assay end End assay->end

Caption: General experimental workflow for studying this compound in BV-2 cells.

Conclusion

This compound presents a valuable tool for investigating the role of purinergic signaling, specifically through the P2X4 receptor, in microglial activation and neuroinflammation. The BV-2 cell line offers a robust and convenient model system for these studies. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of this compound in neuroinflammatory conditions. Further research is warranted to directly investigate the effects of this compound on LPS-induced signaling pathways in BV-2 cells to solidify the hypothesized mechanisms of action.

References

Application Notes and Protocols for Calcium Imaging with PSB-12062 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated cation channel. Its allosteric mechanism of action provides a valuable tool for studying the physiological and pathological roles of P2X4 receptors, which are implicated in conditions such as neuropathic pain and inflammation. Human Embryonic Kidney (HEK293) cells are a widely used and effective expression system for studying the function of ion channels like the P2X4 receptor. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays with HEK293 cells to characterize the inhibition of P2X4 receptor-mediated calcium influx.

P2X4 Receptor Signaling Pathway

The P2X4 receptor is a ligand-gated ion channel. Upon binding of its endogenous agonist, adenosine (B11128) triphosphate (ATP), the channel opens, allowing the influx of cations, including sodium (Na⁺) and calcium (Ca²⁺), down their electrochemical gradients. This direct influx of Ca²⁺ leads to a rapid increase in intracellular calcium concentration, which can be readily measured using fluorescent calcium indicators. This compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP-binding site to inhibit channel opening and subsequent calcium influx.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor (Ligand-gated ion channel) ATP->P2X4 Binds and Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening Ca_increase Increased Intracellular [Ca²⁺] Ca_influx->Ca_increase Leads to PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4 Binds and Inhibits

Caption: P2X4 receptor signaling pathway and inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the inhibitory potency of this compound on the P2X4 receptor. Data is compiled from various sources and methodologies to provide a comprehensive overview.

ParameterSpeciesCell LineAssay MethodValue (IC₅₀)Reference
P2X4 InhibitionHuman1321N1 AstrocytomaCalcium Influx1.38 µM[1]
P2X4 InhibitionHumanHEK293Not specified0.76 µM[2]
P2X4 InhibitionRat1321N1 AstrocytomaCalcium Influx1.76 µM[3]
P2X4 InhibitionMouse1321N1 AstrocytomaCalcium Influx0.928 µM[3]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including ATP concentration, cell type, and assay format.

Experimental Protocols

Cell Culture and P2X4 Receptor Expression

For robust and reproducible results, it is recommended to use HEK293 cells stably or transiently overexpressing the human P2X4 receptor. While HEK293 cells have some level of endogenous P2X receptor expression, overexpression ensures a larger and more consistent signal window for calcium imaging assays.

Protocol for Transient Transfection of HEK293 Cells with P2X4 Receptor:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2-5 x 10⁵ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine™). Use a plasmid encoding the human P2X4 receptor.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C and 5% CO₂.

  • Medium Change: After incubation, replace the transfection medium with fresh, pre-warmed complete culture medium.

  • Expression: Allow the cells to express the P2X4 receptor for 24-48 hours before proceeding with the calcium imaging assay.

Calcium Imaging Assay Protocol

This protocol is optimized for a 96-well plate format using a fluorescent plate reader, but it can be adapted for microscopy.

Materials:

  • HEK293 cells expressing the P2X4 receptor

  • Black, clear-bottom 96-well plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound

  • ATP (agonist)

  • Fluorescent plate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em of ~485/525 nm for Fluo-4 AM)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_treatment Compound Treatment & Agonist Addition seed Seed P2X4-HEK293 cells in 96-well plate incubate_adhere Incubate overnight to allow adherence seed->incubate_adhere prepare_dye Prepare Fura-2 AM or Fluo-4 AM loading solution load_dye Incubate cells with dye solution (30-60 min) prepare_dye->load_dye wash_dye Wash cells to remove extracellular dye load_dye->wash_dye add_psb Add this compound at varying concentrations incubate_psb Incubate for 15-30 min add_psb->incubate_psb add_atp Add ATP to stimulate P2X4 receptors incubate_psb->add_atp read_fluorescence Measure fluorescence kinetically (before and after ATP addition)

Caption: Workflow for the calcium imaging assay.

Detailed Protocol:

  • Cell Plating:

    • Trypsinize and resuspend P2X4-expressing HEK293 cells in complete culture medium.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2X stock solution of Fura-2 AM or Fluo-4 AM (e.g., 4 µM) in HBSS. To aid in dye solubilization, first, dissolve the AM ester in a small amount of DMSO and then dilute it in HBSS containing a final concentration of 0.02-0.04% Pluronic F-127.

    • Aspirate the culture medium from the cell plate and wash each well once with 100 µL of HBSS.

    • Add 50 µL of the 2X dye loading solution to each well (for a final concentration of 2 µM).

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, gently wash the cells twice with 100 µL of HBSS to remove any extracellular dye. Leave 50 µL of HBSS in each well.

  • Compound Addition (this compound):

    • Prepare a series of this compound dilutions in HBSS at 2X the final desired concentrations. It is recommended to perform a dose-response curve (e.g., from 10 nM to 30 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the 2X this compound dilutions to the appropriate wells.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.

  • Agonist Addition and Data Acquisition:

    • Prepare a 5X stock solution of ATP in HBSS. The final concentration of ATP should be around the EC₅₀ to EC₈₀ for the P2X4 receptor in your cell system (typically in the range of 1-10 µM).

    • Place the 96-well plate into the fluorescent plate reader.

    • Set the instrument to record fluorescence kinetically. Record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's injection system, add 25 µL of the 5X ATP solution to each well.

    • Continue to record the fluorescence for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

Data Analysis
  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response for each well.

  • Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Troubleshooting

IssuePossible CauseSolution
Low signal-to-noise ratio - Low P2X4 receptor expression- Inefficient dye loading- Low ATP potency- Confirm P2X4 expression via Western blot or qPCR.- Optimize dye concentration and loading time.- Use a fresh ATP stock and confirm its effective concentration.
High background fluorescence - Incomplete removal of extracellular dye- Cell death- Ensure thorough washing after dye loading.- Check cell viability before and after the assay.
Variable results between wells - Uneven cell seeding- Inconsistent dye loading or washing- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistent liquid handling.
No inhibition by this compound - Inactive compound- Incorrect concentration range- Use a fresh stock of this compound.- Broaden the concentration range tested.

Conclusion

This document provides a comprehensive guide for using this compound in calcium imaging assays with HEK293 cells to study P2X4 receptor function. By following these protocols, researchers can reliably characterize the inhibitory effects of this compound and other potential modulators of the P2X4 receptor, facilitating drug discovery and a deeper understanding of purinergic signaling.

References

Application Notes and Protocols for PSB-12062 in the Inhibition of ATP-Induced Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Extracellular adenosine (B11128) triphosphate (ATP) acts as a danger-associated molecular pattern (DAMP), signaling cellular stress or injury to the immune system. ATP can induce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from immune cells like macrophages and microglia. This process is primarily mediated by the activation of purinergic receptors, particularly the P2X7 receptor.[1][2][3][4] However, recent studies have highlighted the contribution of other purinergic receptors, such as P2X4, in modulating cytokine release.[5][6]

PSB-12062 is a potent and selective antagonist of the P2X4 receptor.[7][8][][10] It has been demonstrated to effectively inhibit ATP-induced cytokine release in various in vitro models, suggesting its potential as a tool for studying inflammatory pathways and as a therapeutic candidate for inflammatory diseases.[5][] These application notes provide a summary of the quantitative data related to this compound's efficacy and detailed protocols for its use in inhibiting ATP-induced cytokine release.

Data Presentation

Table 1: Potency of this compound as a P2X4 Receptor Antagonist

Species IC50 (µM) Reference
Human 1.38 [7][8]
Rat 0.928 - 1.76 [][10]

| Mouse | 0.928 - 1.76 |[][10] |

Table 2: Efficacy of this compound in Inhibiting ATP-Induced Cytokine Release in Microglia

Cytokine Inhibition (%) Cell Type Notes Reference
IL-1β ~53.9 Microglia Compared to ATP-activated group. [5]

| TNF-α | ~82 | Microglia | Compared to ATP-stimulated group. |[5][11] |

Table 3: Efficacy of this compound in Inhibiting ATP-Induced CXCL5 Release in Human Monocyte-Derived Macrophages (MDMs)

Parameter Concentration (µM) Inhibition/Reduction (%) Time Point Reference
CXCL5 mRNA Expression Not specified 40.4 ± 4.9 6h [6]
34.8 ± 7.2 9h [6]
CXCL5 Secretion Not specified 22.9 ± 8.5 32h [6]
30.70 ± 6.29 48h [6]
1 12.0 ± 4.6 48h [6]

| | 5 | 26.4 ± 7.2 | 48h |[6] |

Experimental Protocols

Protocol 1: Inhibition of ATP-Induced IL-1β and TNF-α Release from Microglia

This protocol is based on methodologies described for studying the effect of P2X4 antagonists on ATP-stimulated microglia.[5][11]

1. Materials:

  • This compound (Stock solution in DMSO)

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-1β and TNF-α

  • Reagents for quantitative real-time PCR (qRT-PCR) (optional)

2. Cell Culture and Priming:

  • Culture microglia in appropriate flasks or plates until they reach the desired confluence.

  • Seed the cells into 24-well or 48-well plates at a suitable density and allow them to adhere overnight.

  • For experiments measuring IL-1β release, prime the cells with LPS (e.g., 1 µg/mL) for 3-5 hours to induce pro-IL-1β expression.[12] For TNF-α, LPS priming may not be necessary, but can enhance the response.

3. Inhibition with this compound:

  • Prepare working solutions of this compound in cell culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM) to determine the optimal concentration.

  • After the priming step (if applicable), wash the cells with PBS.

  • Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the cells.

  • Pre-incubate the cells with this compound for 30 minutes at 37°C.

4. ATP Stimulation:

  • Prepare a stock solution of ATP in PBS or medium.

  • Add ATP to the wells to a final concentration that elicits a robust cytokine response (e.g., 1-5 mM).[13]

  • Incubate the cells for the desired period. For IL-1β release, a short incubation of 15-40 minutes is often sufficient.[12] For TNF-α, a longer incubation of several hours may be necessary.

5. Measurement of Cytokine Release:

  • Collect the cell culture supernatants.

  • Centrifuge the supernatants to pellet any detached cells or debris.

  • Measure the concentration of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • (Optional) To analyze cytokine gene expression, lyse the cells after ATP stimulation and extract RNA for qRT-PCR analysis.

Protocol 2: Inhibition of ATP-Induced CXCL5 Release from Human Monocyte-Derived Macrophages (MDMs)

This protocol is adapted from studies investigating the role of the P2X4 receptor in chemokine secretion from human MDMs.[6]

1. Materials:

  • This compound (Stock solution in DMSO)

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-Colony Stimulating Factor (M-CSF)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Adenosine triphosphate (ATP)

  • ELISA kit for CXCL5

  • Reagents for qRT-PCR

2. Differentiation of Monocytes to Macrophages:

  • Isolate PBMCs from human blood using density gradient centrifugation.

  • Adhere monocytes to tissue culture plates for 2 hours.

  • Wash away non-adherent cells.

  • Differentiate the adherent monocytes into macrophages by culturing them in medium containing M-CSF (e.g., 10 ng/mL) for 7 days.

3. Inhibition and Stimulation:

  • After differentiation, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control.

  • Pre-incubate for 30 minutes at 37°C.

  • Add ATP to a final concentration that induces CXCL5 expression (e.g., 100 µM).

  • Incubate for the desired time points (e.g., 6, 9, 32, 48 hours) for measuring mRNA expression and protein secretion.

4. Measurement of CXCL5:

  • For mRNA analysis, lyse the cells at earlier time points (e.g., 6 and 9 hours), extract RNA, and perform qRT-PCR for CXCL5 expression.

  • For protein analysis, collect the supernatants at later time points (e.g., 32 and 48 hours) and measure CXCL5 concentration by ELISA.

Visualizations

ATP_P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act IL1b Mature IL-1β Casp1_act->IL1b Cleavage pro_IL1b Pro-IL-1β Release IL-1β Release IL1b->Release

Caption: ATP-P2X7R signaling pathway for IL-1β release.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Immune Cells (e.g., Microglia, Macrophages) cell_seeding 2. Seed Cells into Plates cell_culture->cell_seeding lps_priming 3. Prime with LPS (for IL-1β) cell_seeding->lps_priming add_psb 4. Pre-incubate with This compound or Vehicle lps_priming->add_psb add_atp 5. Stimulate with ATP add_psb->add_atp collect_supernatant 6. Collect Supernatants add_atp->collect_supernatant q_pcr 7a. (Optional) Analyze Gene Expression (qRT-PCR) add_atp->q_pcr elisa 7. Measure Cytokine Levels (ELISA) collect_supernatant->elisa

Caption: Workflow for inhibiting cytokine release with this compound.

References

Application Notes and Protocols for In Vivo Delivery of PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective allosteric antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] The P2X4 receptor is implicated in various physiological and pathological processes, including neuropathic pain, neuroinflammation, and cancer.[2] this compound exhibits similar potency at human, rat, and mouse P2X4 receptors, making it a valuable tool for preclinical research.[3] However, like many small molecule inhibitors, this compound has poor water solubility, which presents a significant challenge for in vivo delivery.[4]

These application notes provide a comprehensive guide to the formulation and administration of this compound for in vivo studies. The protocols outlined below are based on established methods for the delivery of poorly soluble compounds in preclinical animal models. Researchers should note that specific in vivo delivery protocols for this compound have not been extensively detailed in peer-reviewed literature; therefore, the following recommendations are based on general principles of pharmacology and drug delivery. Optimization and validation of these protocols for specific animal models and experimental endpoints are highly recommended.

Physicochemical and In Vitro Efficacy Data of this compound

A summary of the key physicochemical properties and in vitro activity of this compound is provided in the table below for easy reference.

PropertyValueReference
IUPAC Name N-(p-Methylphenylsulfonyl)phenoxazine[2]
Molecular Formula C₁₉H₁₅NO₃S[2]
Molecular Weight 337.39 g/mol [2]
Appearance White to off-white solid
Solubility DMSO: ~25 mg/mL (with sonication)[4]
Mechanism of Action Allosteric antagonist of the P2X4 receptor[1][3]
IC₅₀ (human P2X4) 1.38 µM[2]
IC₅₀ (rat P2X4) 0.928 - 1.76 µM[3]
IC₅₀ (mouse P2X4) 0.928 - 1.76 µM[3]
Selectivity >35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7

In Vivo Data for this compound

To date, there is a lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. The following table is included to highlight the current data gap and to encourage researchers to perform these critical studies.

ParameterValueAnimal ModelReference
Bioavailability Not AvailableN/AN/A
Cmax Not AvailableN/AN/A
Half-life (t½) Not AvailableN/AN/A
Effective Dose (ED₅₀) Not AvailableN/AN/A

Experimental Protocols

General Considerations for Formulation of Poorly Soluble Compounds:

Due to the low aqueous solubility of this compound, a multi-component vehicle system is required for in vivo administration. The goal is to create a clear, stable solution or a fine, homogeneous suspension to ensure accurate dosing and minimize irritation at the injection site. The most common approach for preclinical studies involves the use of a co-solvent system. A widely used and generally well-tolerated vehicle for intraperitoneal and intravenous administration of hydrophobic compounds is a mixture of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and saline or phosphate-buffered saline (PBS). For oral administration, vehicles such as carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG) are often employed.

Protocol 1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for administering small molecules in rodent models. It allows for rapid absorption into the systemic circulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of the Vehicle: Prepare a 10% Tween® 80 in saline solution by adding 1 mL of Tween® 80 to 9 mL of sterile saline. Vortex thoroughly to ensure complete mixing.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex vigorously. Gentle warming or sonication may aid in dissolution.

  • Formulation Preparation:

    • For a final injection volume with 5% DMSO and 5% Tween® 80, the components should be mixed in a 1:1:18 ratio of DMSO:Tween® 80:Saline.

    • Slowly add the 10% Tween® 80 solution to the this compound/DMSO solution while vortexing.

    • Finally, add the sterile saline dropwise while continuously vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents, though this may increase toxicity).

  • Administration:

    • Administer the formulation to the animal at the desired dosage. The injection volume for mice is typically 5-10 mL/kg and for rats is 2-5 mL/kg.

    • Always prepare the formulation fresh on the day of use.

Protocol 2: Intravenous (i.v.) Injection

Intravenous injection provides 100% bioavailability and is suitable for pharmacokinetic studies. However, it requires a higher degree of formulation purity and careful administration to avoid embolism and irritation.

Materials:

  • This compound powder

  • DMSO, sterile, injectable grade

  • Solutol® HS 15 (Kolliphor® HS 15) or Cremophor® EL

  • Sterile 5% dextrose solution or saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Preparation of the Vehicle: Prepare a stock solution of the surfactant (e.g., 20% Solutol® HS 15 in 5% dextrose).

  • Dissolving this compound: Dissolve this compound in the minimum required volume of DMSO.

  • Formulation Preparation:

    • Slowly add the surfactant solution to the this compound/DMSO solution with gentle mixing.

    • Add the dextrose solution to the final desired volume. A typical final formulation might contain 5% DMSO and 10% Solutol® HS 15.

    • The final solution must be clear and free of any particulates.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile filter into a sterile tube.

  • Administration:

    • Administer the formulation slowly via the tail vein. The injection volume should be kept low, typically 1-5 mL/kg.

    • Monitor the animal closely for any signs of adverse reactions.

Protocol 3: Oral Gavage (p.o.)

Oral administration is a less invasive method and is often preferred for chronic dosing studies.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Oral gavage needles

Procedure:

  • Preparation of the Vehicle: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • If using Tween® 80, first wet the this compound powder with a small amount of Tween® 80 (e.g., 1-2% of the final volume) to form a paste.

    • Gradually add the 0.5% CMC solution to the paste while triturating or homogenizing to create a uniform suspension.

  • Administration:

    • Ensure the suspension is well-mixed before each administration.

    • Administer the desired dose using an appropriate size oral gavage needle. The typical volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Na_influx Na⁺ Influx P2X4->Na_influx K_efflux K⁺ Efflux P2X4->K_efflux Downstream Downstream Signaling Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization K_efflux->Depolarization PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4 Inhibits

Caption: P2X4 receptor activation and antagonism by this compound.

Experimental Workflow for In Vivo Administration of this compound

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_post Post-Administration weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve add_surfactant 3. Add Surfactant/ Vehicle (e.g., Tween® 80) dissolve->add_surfactant add_saline 4. Add Saline/ Aqueous Vehicle add_surfactant->add_saline mix 5. Vortex/Homogenize Thoroughly add_saline->mix dose_calc 6. Calculate Dose (mg/kg) mix->dose_calc draw_dose 7. Draw Formulation into Syringe dose_calc->draw_dose inject 8. Administer to Animal (i.p., i.v., or p.o.) draw_dose->inject monitor 9. Monitor Animal for Adverse Effects inject->monitor endpoint 10. Assess Experimental Endpoints monitor->endpoint

Caption: Workflow for preparing and administering this compound in vivo.

References

Application Notes and Protocols: PSB-12062 in Models of Chemotherapy-Induced Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of PSB-12062, a P2X4 receptor antagonist, in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN). This document is intended to guide researchers in designing and executing experiments to evaluate the potential therapeutic efficacy of this compound for this debilitating side effect of cancer treatment.

Introduction to this compound and Chemotherapy-Induced Peripheral Neuropathy

Chemotherapy-induced peripheral neuropathy is a common, dose-limiting side effect of several frontline anticancer drugs, including taxanes (e.g., paclitaxel) and platinum-based agents (e.g., oxaliplatin).[1][2] Patients with CIPN experience a range of sensory disturbances, such as numbness, tingling, and debilitating neuropathic pain, which can significantly impact their quality of life and may necessitate the reduction or cessation of cancer therapy.[1][2]

The pathophysiology of CIPN is complex and involves multiple mechanisms, including mitochondrial dysfunction, ion channel dysregulation, and neuroinflammation in the peripheral and central nervous systems.[1] Emerging evidence points to a significant role for the purinergic P2X4 receptor, an ATP-gated ion channel, in the pathogenesis of neuropathic pain.[3] P2X4 receptors are upregulated in spinal microglia following nerve injury and their activation is implicated in the release of pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.[4]

This compound is a selective, allosteric antagonist of the P2X4 receptor.[5] Its ability to block P2X4 receptor activation presents a promising therapeutic strategy for mitigating the neuroinflammatory component of CIPN. These application notes will detail the necessary protocols to test this hypothesis in established rodent models of CIPN.

Quantitative Data

While in vivo efficacy data for this compound in CIPN models is not yet extensively published, its in vitro potency has been characterized.

CompoundTargetSpeciesIC50 (µM)Assay
This compoundP2X4 ReceptorHuman1.38ATP-induced calcium influx in transfected 1321N1 astrocytoma cells
This compoundP2X4 ReceptorRat0.928ATP-induced calcium influx in transfected 1321N1 astrocytoma cells
This compoundP2X4 ReceptorMouse1.76ATP-induced calcium influx in transfected 1321N1 astrocytoma cells

Data sourced from Hernandez-Olmos et al. (2012).[5]

Experimental Protocols

I. Induction of Chemotherapy-Induced Peripheral Neuropathy in Rodents

A. Paclitaxel-Induced Neuropathy in Mice

This protocol is adapted from established models of paclitaxel-induced neuropathic pain.[6][7]

  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Paclitaxel (B517696) Preparation: Dissolve paclitaxel in a vehicle solution, typically a 1:1 mixture of Cremophor EL and absolute ethanol, and then dilute with sterile saline (0.9% NaCl) to the final concentration. A common final vehicle ratio is 5% Cremophor EL, 5% ethanol, and 90% saline.

  • Dosing Regimen: Administer paclitaxel via intraperitoneal (i.p.) injection. A widely used regimen is 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[7] This regimen has been shown to induce a stable and long-lasting mechanical allodynia.

  • Control Group: Administer the vehicle solution to the control group following the same injection schedule.

  • Timeline: Behavioral testing can commence following the final paclitaxel injection and can be monitored for several weeks to assess the development and maintenance of neuropathy.

B. Oxaliplatin-Induced Neuropathy in Rats

This protocol is based on models of oxaliplatin-induced cold and mechanical hypersensitivity.[8][9]

  • Animals: Male Sprague-Dawley rats (180-220 g) are frequently used.

  • Oxaliplatin (B1677828) Preparation: Dissolve oxaliplatin in a 5% glucose solution.

  • Dosing Regimen: Administer oxaliplatin via i.p. injection. A single injection of 6 mg/kg can induce acute cold allodynia.[8] For a model of chronic neuropathy, a regimen of 4 mg/kg administered twice a week for four weeks can be used to induce both cold and mechanical allodynia.[9]

  • Control Group: Administer the 5% glucose solution to the control group on the same schedule.

  • Timeline: Acute hypersensitivity can be assessed within hours to days after a single injection. For chronic models, behavioral testing should be performed throughout the dosing period and for several weeks after the final injection.

II. Behavioral Assessment of Neuropathy

A. Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces. The testing is conducted on an elevated wire mesh platform that allows access to the plantar surface of the hind paws.

  • Acclimation: Place the animals in individual clear plastic chambers on the mesh platform for at least 30 minutes before testing to allow for acclimation.

  • Procedure:

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).

    • Use the up-down method to determine the 50% paw withdrawal threshold (PWT). If the animal withdraws its paw, use a weaker filament for the next stimulus. If there is no response, use a stronger filament.

  • Data Analysis: The 50% PWT is calculated using the formula described by Chaplan et al. (1994). A significant decrease in the PWT in the chemotherapy-treated group compared to the vehicle group indicates mechanical allodynia.

B. Cold Allodynia/Hyperalgesia (Acetone Test or Cold Plate Test)

These tests assess hypersensitivity to a cold stimulus.

  • Acetone (B3395972) Test:

    • Procedure: While the animal is on the wire mesh platform, apply a drop of acetone to the plantar surface of the hind paw.

    • Scoring: Observe the animal's response for 1 minute after application. Record the duration of paw withdrawal, licking, or flinching. An increased duration of response indicates cold hypersensitivity.

  • Cold Plate Test:

    • Apparatus: A metal plate maintained at a constant cold temperature (e.g., 4°C).

    • Procedure: Place the animal on the cold plate and record the latency to the first sign of pain (e.g., paw lifting, licking, or jumping).

    • Cut-off Time: A cut-off time (e.g., 60 seconds) should be used to prevent tissue damage.

    • Data Analysis: A significant decrease in the latency to respond in the chemotherapy-treated group indicates cold hyperalgesia.

III. Administration of this compound
  • Vehicle Preparation: this compound is a hydrophobic molecule. A suitable vehicle for in vivo administration may include a mixture of DMSO, Tween 80, and saline. For example, a vehicle of 10% DMSO, 10% Tween 80, and 80% saline can be tested for solubility and tolerability.

  • Route of Administration:

    • Systemic Administration (i.p. or i.v.): To assess the overall therapeutic effect.

    • Intrathecal (i.t.) Administration: To investigate the role of spinal P2X4 receptors in the central sensitization component of CIPN.

  • Dosing: The optimal in vivo dose of this compound for CIPN has not been established. Based on its in vitro IC50 values, a starting dose range for in vivo studies could be 1-10 mg/kg for systemic administration. Dose-response studies are crucial to determine the effective dose.

  • Treatment Regimen:

    • Prophylactic Treatment: Administer this compound prior to and/or during the chemotherapy regimen to assess its potential to prevent the development of neuropathy.

    • Therapeutic Treatment: Administer this compound after the establishment of neuropathy to evaluate its ability to reverse the symptoms.

Signaling Pathways and Experimental Workflows

CIPN_Induction_Workflow cluster_induction CIPN Induction cluster_assessment Behavioral Assessment cluster_treatment Therapeutic Intervention Animal_Model Rodent Model (Mouse or Rat) Chemotherapy Chemotherapy Administration (Paclitaxel or Oxaliplatin) Animal_Model->Chemotherapy Vehicle_Control Vehicle Control Administration Animal_Model->Vehicle_Control Mechanical_Allodynia Mechanical Allodynia (von Frey Test) Chemotherapy->Mechanical_Allodynia Induces Cold_Hypersensitivity Cold Hypersensitivity (Acetone/Cold Plate Test) Chemotherapy->Cold_Hypersensitivity Induces Vehicle_Control->Mechanical_Allodynia No Effect Vehicle_Control->Cold_Hypersensitivity No Effect PSB_12062 This compound Administration Mechanical_Allodynia->PSB_12062 Assess Efficacy Vehicle_Treatment Vehicle Administration Mechanical_Allodynia->Vehicle_Treatment Cold_Hypersensitivity->PSB_12062 Assess Efficacy Cold_Hypersensitivity->Vehicle_Treatment PSB_12062->Mechanical_Allodynia Potential Reversal PSB_12062->Cold_Hypersensitivity Potential Reversal

P2X4_Signaling_Pathway cluster_upstream Upstream Events cluster_microglia Microglial Activation cluster_downstream Downstream Neuronal Effects Chemotherapy Chemotherapy (e.g., Paclitaxel) DRG_Neuron Dorsal Root Ganglion (DRG) Neuron Damage Chemotherapy->DRG_Neuron ATP_Release ATP Release DRG_Neuron->ATP_Release P2X4R P2X4 Receptor (Upregulated) ATP_Release->P2X4R Activates Microglia Spinal Microglia Microglia->P2X4R Ca_Influx Ca2+ Influx P2X4R->Ca_Influx PSB_12062 This compound PSB_12062->P2X4R Blocks BDNF_Release BDNF Release Ca_Influx->BDNF_Release Dorsal_Horn_Neuron Dorsal Horn Neuron BDNF_Release->Dorsal_Horn_Neuron Acts on TrkB Central_Sensitization Central Sensitization Dorsal_Horn_Neuron->Central_Sensitization Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Central_Sensitization->Neuropathic_Pain

Conclusion

The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound in models of chemotherapy-induced peripheral neuropathy. By antagonizing the P2X4 receptor, this compound has the potential to mitigate the neuroinflammatory processes that drive neuropathic pain in CIPN. Rigorous and well-controlled studies following these guidelines will be crucial in determining the therapeutic promise of this compound for cancer patients and survivors.

References

Application Notes and Protocols for Measuring PSB-12062 Efficacy in Inhibiting P2X4-Mediated Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a critical mediator in various physiological and pathophysiological processes, including neuroinflammation and neuropathic pain.[1][2] Its activation by extracellular ATP leads to an influx of cations, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.[3][4] PSB-12062 has been identified as a potent and selective antagonist of the P2X4 receptor, exhibiting an allosteric mechanism of action.[5][6][7] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting P2X4-mediated currents using two primary methodologies: whole-cell patch-clamp electrophysiology and a fluorescent calcium influx assay.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a signaling cascade that leads to membrane depolarization and the activation of various intracellular processes. A key consequence of P2X4 activation is the influx of Ca²⁺, which acts as a second messenger. In microglia, this can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), contributing to pain hypersensitivity.[1][2]

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Ion_Influx Na⁺/Ca²⁺ Influx P2X4->Ion_Influx Opens Channel PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4 Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal ↑ Intracellular Ca²⁺ Ion_Influx->Ca_Signal p38_MAPK p38 MAPK Activation Ca_Signal->p38_MAPK BDNF BDNF Release p38_MAPK->BDNF

Caption: P2X4 receptor signaling and inhibition by this compound.

Quantitative Data: this compound Efficacy

This compound demonstrates potent inhibition of P2X4 receptors across different species. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Compound Target Species IC₅₀ (µM) Notes
This compoundHuman P2X41.38[6][8]Allosteric antagonist with over 35-fold selectivity versus P2X1, P2X2, P2X3, and P2X7.[1][7]
This compoundRat P2X40.928[1][5]Similar potency across species.[1]
This compoundMouse P2X41.76[1][5]Unable to completely block ATP-induced calcium influx at high concentrations (>30 µM).[1][6]

Experimental Protocols

Cell Culture and Maintenance

A stable cell line expressing the P2X4 receptor is crucial for reproducible results. Human Embryonic Kidney (HEK293) cells are a common choice due to their low endogenous purinergic receptor expression.[9]

  • Cell Line: HEK293 cells stably expressing human P2X4 (e.g., Creative Biogene, Cat. No. CSC-RI0188).[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Maintain cells as a monolayer at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • Passaging: Split cells at 80-90% confluency, typically at a ratio of 1:3 to 1:6.[8][10]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a high-resolution measurement of the ion channel activity of the P2X4 receptor and the direct inhibitory effect of this compound on ATP-gated currents.[1]

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O₂ – 5% CO₂.[1]

  • Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[1][9]

Protocol:

  • Cell Preparation: Plate HEK293-P2X4 cells onto glass coverslips 24-48 hours before recording.

  • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with aCSF at a rate of 1.5-2 mL/min.[1][9]

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[1][9]

  • Recording Procedure:

    • Approach a target cell with the pipette while applying slight positive pressure.

    • Upon contact, release the positive pressure to form a high-resistance (GΩ) seal.[9]

    • Apply a brief pulse of suction to rupture the membrane, establishing the whole-cell configuration.[1][9]

    • Clamp the cell at a holding potential of -60 mV.[1]

  • Data Acquisition:

    • Apply ATP (at a pre-determined EC₅₀ concentration) via a perfusion system to elicit an inward current.

    • To measure inhibition, pre-apply this compound for a set duration before co-applying with ATP.

    • Record currents in the absence and presence of various concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the concentration-response curve and fit the data to determine the IC₅₀ value.[1]

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293-P2X4 Culture Plating Plate on Coverslips Cell_Culture->Plating Setup Transfer to Recording Chamber Plating->Setup Pipette Prepare Pipette with Internal Solution Approach Approach Cell & Form Giga-seal Pipette->Approach Whole_Cell Establish Whole-Cell Configuration Approach->Whole_Cell Record Record Baseline Current Whole_Cell->Record ATP_App Apply ATP (Agonist) Record->ATP_App Inhibitor_App Apply this compound + ATP Washout Washout Measure Measure Peak Currents Washout->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Determine IC₅₀ Inhibition->IC50

Caption: Experimental workflow for patch-clamp electrophysiology.

Calcium Influx Assay

This is a higher-throughput method to assess the functional inhibition of P2X4 receptors by measuring changes in intracellular calcium concentration using a fluorescent dye.[1][11]

Materials:

  • Cells: HEK293-P2X4 cells.

  • Assay Plate: 96-well black, clear-bottom microplate.

  • Calcium Indicator: Fluo-4 AM (2-5 µM final concentration).[1][11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS).[1]

  • Agonist: ATP.

  • Antagonist: this compound.

  • Instrumentation: Fluorescence microplate reader with an injection system.[11]

Protocol:

  • Cell Seeding: Seed HEK293-P2X4 cells into a 96-well plate at a density of 40,000 - 60,000 cells per well and incubate for 24-48 hours.[11]

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 (e.g., 0.02%) in HBSS.[1]

    • Aspirate the culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[1][11]

  • Cell Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye. Add 100 µL of HBSS to each well after the final wash.[1][11]

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.[1][11]

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.[11]

    • Using the instrument's injector, add the ATP solution to stimulate the cells.

    • Continue recording the fluorescence intensity to capture the peak response.[11]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium.

    • Plot the antagonist concentration versus the percentage of inhibition of the ATP-induced calcium response.

    • Fit the data to determine the IC₅₀ value of this compound.[1]

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Dye_Loading Load with Fluo-4 AM Cell_Seeding->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Compound_Inc Incubate with this compound Washing->Compound_Inc Reader_Setup Place in Plate Reader & Read Baseline Compound_Inc->Reader_Setup Agonist_Add Inject ATP & Record Fluorescence Reader_Setup->Agonist_Add Measure_Fluor Measure Peak Fluorescence Agonist_Add->Measure_Fluor Calc_Inhibition Calculate % Inhibition Measure_Fluor->Calc_Inhibition Det_IC50 Determine IC₅₀ Calc_Inhibition->Det_IC50

Caption: Experimental workflow for the calcium influx assay.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for characterizing the inhibitory efficacy of this compound on P2X4-mediated currents. Both whole-cell patch-clamp electrophysiology and calcium influx assays are powerful tools for researchers in the field of purinergic signaling and drug development. The choice of method will depend on the specific experimental goals, with patch-clamp offering detailed mechanistic insights and the calcium influx assay providing higher throughput for compound screening.

References

Troubleshooting & Optimization

PSB-12062 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PSB-12062, a potent and selective P2X4 receptor antagonist. This guide addresses common solubility issues, provides detailed troubleshooting protocols, and offers insights into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, with an IC50 of 1.38 μM for the human P2X4 receptor.[1][2][3] It functions as an allosteric modulator, meaning it binds to a site on the receptor different from the ATP-binding site, which in turn prevents the ATP-induced influx of calcium ions.[1][4][5] This inhibitory action on the P2X4 receptor makes it a valuable tool for studying neuropathic pain, inflammation, and neurodegenerative diseases.[5][6]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][7] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]

Q3: My this compound powder is not dissolving well in DMSO. What should I do?

A3: If you encounter difficulty dissolving this compound in DMSO, warming the solution and using sonication are recommended to aid dissolution.[1][2][7] Ensure the DMSO is fresh and anhydrous for optimal results.[1]

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "solvent shock" that occurs with hydrophobic compounds. To prevent precipitation, it is recommended to add the DMSO stock solution to the pre-warmed aqueous buffer or medium dropwise while gently vortexing. A stepwise dilution, where the DMSO stock is first diluted in a smaller volume of medium before being added to the final volume, can also be effective. Keeping the final DMSO concentration in your cell culture medium below 0.5% is generally advised to avoid both precipitation and cellular toxicity.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C for shorter periods (stable for up to 1 year).[1]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Diagram: Troubleshooting Workflow for this compound Solubility

G start Start: Solubility Issue Encountered check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent dissolution_method Are you warming and/or sonicating the solution? check_solvent->dissolution_method Yes use_fresh_dmso Use fresh, anhydrous DMSO. check_solvent->use_fresh_dmso No precipitation_on_dilution Does precipitation occur upon dilution in aqueous buffer? dissolution_method->precipitation_on_dilution Yes apply_heat_sonication Gently warm and/or sonicate the solution to aid dissolution. dissolution_method->apply_heat_sonication No troubleshoot_dilution Follow the dilution troubleshooting protocol. precipitation_on_dilution->troubleshoot_dilution Yes solution_clear Solution is clear. precipitation_on_dilution->solution_clear No use_fresh_dmso->dissolution_method apply_heat_sonication->precipitation_on_dilution dilution_protocol Dilution Troubleshooting Protocol troubleshoot_dilution->dilution_protocol step1 1. Pre-warm aqueous buffer/medium to 37°C. dilution_protocol->step1 step2 2. Add DMSO stock dropwise while gently vortexing. step1->step2 step3 3. Consider stepwise dilution. step2->step3 step4 4. Ensure final DMSO concentration is <0.5%. step3->step4 step4->solution_clear

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized below. Please note that these values can be influenced by factors such as temperature and the purity of the solvent.

SolventConcentrationRemarks
DMSO25 mg/mL (74.10 mM)Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[1]
DMSO3.37 mg/mL (10 mM)Sonication is recommended.[2]
DMSO2 mg/mLThe solution should be clear upon warming.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

    • Vortex the tube for 1-2 minutes to mix.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Protocol 2: Treatment of Macrophages with this compound for an In Vitro Assay

This protocol provides a general guideline for pre-treating macrophages with this compound before stimulation. Specific parameters such as cell density and incubation times may need to be optimized for your particular cell type and experimental setup.

  • Materials:

    • Macrophage cell culture (e.g., primary bone marrow-derived macrophages or a cell line like J774A.1)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Stimulant (e.g., ATP, LPS)

    • Sterile culture plates

  • Procedure:

    • Plate the macrophages at the desired density in a sterile culture plate and allow them to adhere overnight.

    • The next day, prepare the this compound working solution by diluting the DMSO stock solution in pre-warmed complete cell culture medium.

      • Crucial Step: To avoid precipitation, add the DMSO stock solution dropwise to the medium while gently swirling the tube. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.

    • Prepare a vehicle control with the same final concentration of DMSO in the medium.

    • Aspirate the old medium from the macrophages and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Pre-incubate the cells with this compound for the desired amount of time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

    • After the pre-incubation period, add the stimulant (e.g., ATP) directly to the wells to achieve the final desired concentration.

    • Incubate for the appropriate time for your assay (e.g., minutes for calcium influx, hours for cytokine release).

    • Proceed with your downstream analysis (e.g., measuring intracellular calcium, quantifying cytokine levels in the supernatant).

Signaling Pathway and Experimental Workflow Diagrams

Diagram: P2X4 Receptor Signaling Pathway and Inhibition by this compound

G cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Ion Channel ATP Extracellular ATP ATP->P2X4 Binds and Activates PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4 Binds Allosterically downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->downstream cellular_response Cellular Response (e.g., Neuroinflammation, Neuropathic Pain) downstream->cellular_response

Caption: The signaling cascade of the P2X4 receptor and its inhibition by this compound.

Diagram: Experimental Workflow for a Macrophage Inhibition Assay

G start Start: Plate Macrophages prepare_solutions Prepare this compound Working Solution start->prepare_solutions pre_incubation Pre-incubate Cells with this compound prepare_solutions->pre_incubation stimulation Stimulate with ATP pre_incubation->stimulation incubation Incubate for Assay Duration stimulation->incubation analysis Downstream Analysis (e.g., Calcium Assay, ELISA) incubation->analysis end End analysis->end

Caption: A streamlined workflow for an in vitro macrophage assay using this compound.

References

Technical Support Center: Optimizing PSB-12062 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSB-12062, a potent and selective allosteric antagonist of the P2X4 receptor, in cell-based assays. The following sections offer frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure optimal assay performance and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-competitive, allosteric antagonist of the P2X4 receptor.[1] The P2X4 receptor is an ATP-gated ion channel, and this compound inhibits its function by binding to a site distinct from the ATP-binding site, thereby preventing ion influx upon receptor activation.[1]

Q2: What are the typical working concentrations for this compound in cell-based assays?

A2: The effective concentration of this compound is assay-dependent. Its half-maximal inhibitory concentration (IC50) varies across species. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Is this compound selective for the P2X4 receptor?

A4: this compound has been shown to be a selective antagonist for the P2X4 receptor with selectivity over P2X1, P2X2, P2X3, and P2X7 receptors.[1] However, at higher concentrations, the potential for off-target effects increases. It is advisable to test for off-target activity in your system, especially if using concentrations significantly above the IC50.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against P2X4 receptors from different species.

SpeciesIC50 (µM)Assay TypeReference
Human0.248Calcium Influx[2]
Rat0.928 - 1.76Calcium Influx[1]
Mouse3Calcium Influx[2]

Signaling Pathway and Experimental Workflow Visualizations

To aid in experimental design and data interpretation, the following diagrams illustrate the P2X4 receptor signaling pathway and a general workflow for optimizing this compound concentration.

P2X4_Signaling_Pathway P2X4 Receptor Signaling Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds and Activates Ion_Channel Ion Channel Opening P2X4->Ion_Channel PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Cellular_Response Downstream Cellular Response (e.g., Cytokine Release, Neurotransmission) Ca_Influx->Cellular_Response

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Optimization_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Selection Prep_Stock Prepare this compound Stock in DMSO Prep_Cells Culture and Plate Cells (e.g., HEK293 expressing P2X4) Dose_Response Perform Dose-Response Assay (e.g., Calcium Influx) Prep_Cells->Dose_Response Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) Prep_Cells->Cytotoxicity Off_Target Assess Off-Target Effects (Optional, at high concentrations) Dose_Response->Off_Target Calc_IC50 Calculate IC50 Dose_Response->Calc_IC50 Calc_CC50 Determine CC50 Cytotoxicity->Calc_CC50 Select_Conc Select Optimal Concentration (e.g., 3-10x IC50, well below CC50) Off_Target->Select_Conc Calc_IC50->Select_Conc Calc_CC50->Select_Conc

Caption: General workflow for optimizing this compound concentration.

Troubleshooting Guide

Unexpected results can arise during cell-based assays. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting_Guide Troubleshooting Guide for this compound Assays Start Unexpected Result (e.g., Low Potency, High Variability) Check_Conc Is this compound Concentration Optimal? Start->Check_Conc Check_Cells Are Cells Healthy and Expressing P2X4? Check_Conc->Check_Cells No Sol_Dose Perform Dose-Response Curve to Determine IC50 Check_Conc->Sol_Dose Yes Check_Reagents Are Reagents (ATP, Dyes) Prepared Correctly? Check_Cells->Check_Reagents No Sol_Cells Verify Cell Health (Viability Assay) and P2X4 Expression (e.g., qPCR, Western) Check_Cells->Sol_Cells Yes Check_Cytotoxicity Is this compound Causing Cell Death? Check_Reagents->Check_Cytotoxicity No Sol_Reagents Prepare Fresh Reagents and Validate Agonist EC50 Check_Reagents->Sol_Reagents Yes Sol_Cytotoxicity Perform Cytotoxicity Assay (MTT) and Lower this compound Concentration Check_Cytotoxicity->Sol_Cytotoxicity Yes Sol_OffTarget Consider Off-Target Effects. Test in Parental Cell Line. Check_Cytotoxicity->Sol_OffTarget No

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Calcium Influx Assay

Objective: To determine the concentration of this compound that inhibits 50% of the ATP-induced calcium influx in P2X4-expressing cells.

Materials:

  • P2X4-expressing cells (e.g., HEK293-P2X4)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • This compound

  • DMSO

  • ATP

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorescence microplate reader with liquid handling capabilities

Methodology:

  • Cell Plating:

    • Seed P2X4-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO in assay buffer).

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Antagonist Incubation:

    • Gently wash the cells twice with assay buffer.

    • Add 50 µL of the this compound serial dilutions or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Calcium Flux Measurement:

    • Prepare an ATP solution in assay buffer at a concentration that elicits a submaximal response (EC80). This should be determined in a separate agonist dose-response experiment.

    • Place the plate in a fluorescence microplate reader and record a baseline fluorescence reading.

    • Inject 50 µL of the ATP solution into each well and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a maximally effective concentration of a known P2X4 antagonist or no ATP addition (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of the cells by 50% (CC50).

Materials:

  • Cells used in the primary assay (e.g., HEK293-P2X4)

  • Cell culture medium

  • 96-well clear plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Methodology:

  • Cell Plating:

    • Seed cells into a 96-well clear plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium at a wide range of concentrations, typically higher than those used in the functional assay (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO in medium) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for a period relevant to your primary assay (e.g., 24-48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 value.

By following these guidelines and protocols, researchers can confidently optimize the concentration of this compound for their specific cell-based assays, leading to more reliable and reproducible results.

References

PSB-12062 stability in solution and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PSB-12062.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: For long-term storage of solid this compound, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Some suppliers suggest storing the lyophilized powder at -20°C in a desiccated environment for up to 36 months.[2] Another source suggests a storage temperature of 2-8°C.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][4][]

Q3: What is the solubility of this compound in DMSO?

A: The solubility of this compound in DMSO is reported with some variation. Values range from 2 mg/mL (with warming)[3], 3.37 mg/mL (10 mM)[6], 24 mg/mL (71.13 mM)[4], to 25 mg/mL (74.10 mM)[1]. It is often noted that ultrasonic treatment may be necessary to achieve complete dissolution.[1][4] It is also recommended to use newly opened, non-hygroscopic DMSO for the best solubility.[1]

Q4: How should I store stock solutions of this compound?

A: Stock solutions of this compound in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Another source suggests that in solution, storage at -20°C should be for a maximum of 1 month to prevent loss of potency.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]

Q5: I observe precipitation in my stock solution after thawing. What should I do?

A: If you observe precipitation after thawing your stock solution, you can gently warm the solution and use sonication to aid in redissolving the compound.[7] To minimize this issue, ensure you are using a concentration within the reported solubility limits and consider preparing fresh solutions if the problem persists.

Q6: Is this compound stable in aqueous solutions?

A: The provided search results do not contain specific information on the stability of this compound in aqueous solutions. It is generally recommended to prepare fresh working solutions from a DMSO stock on the day of the experiment.[7] If aqueous dilutions are necessary for your experimental setup, it is advisable to perform a stability test under your specific buffered conditions.

Q7: What are the known degradation pathways or products of this compound?

A: The provided search results do not contain information regarding the specific degradation pathways or degradation products of this compound.

Data Summary

This compound Storage and Solubility Data
ParameterConditionRecommendationCitations
Storage (Solid/Powder) Long-Term-20°C for up to 3 years[1][6]
4°C for up to 2 years[1]
2-8°C[3]
Recommended Solvent Stock SolutionDMSO[1][3][4][][6]
Solubility in DMSO 2 mg/mL (warmed)[3]
3.37 mg/mL (10 mM)[6]
24 mg/mL (71.13 mM) (ultrasonic)[4]
25 mg/mL (74.10 mM) (ultrasonic)[1]
Storage (In Solvent) Long-Term-80°C for up to 2 years[1]
Short-Term-20°C for up to 1 year[1]
-20°C for up to 1 month[2]

Experimental Protocols

Protocol: Assessment of this compound Solution Stability

This protocol outlines a general method to assess the stability of a this compound solution under specific experimental conditions.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Desired aqueous buffer (e.g., PBS, TRIS)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
  • Temperature-controlled incubator or water bath
  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
  • Working Solution Preparation: Dilute the stock solution to the final desired concentration in the aqueous buffer to be tested.
  • Time Point Zero (T=0) Sample: Immediately after preparation of the working solution, take an aliquot and inject it into the HPLC system to obtain an initial chromatogram. This will serve as the baseline.
  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
  • HPLC Analysis: Analyze each aliquot by HPLC. The HPLC method should be developed to effectively separate the parent this compound peak from any potential degradation products.
  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the peak area at T=0. A decrease in the parent peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

3. Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • A stability profile can be generated by plotting the percentage of remaining this compound against time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock (this compound in DMSO) prep_work Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_work t0_sample T=0 Sample Analysis (HPLC Baseline) prep_work->t0_sample incubation Incubate Solution (Experimental Conditions) t0_sample->incubation timed_samples Collect Samples (Multiple Time Points) incubation->timed_samples hplc_analysis HPLC Analysis of Samples timed_samples->hplc_analysis data_analysis Data Analysis (Compare Peak Areas) hplc_analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound in solution.

References

Incomplete P2X4 antagonism with high concentrations of PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers observing incomplete P2X4 antagonism with high concentrations of PSB-12062.

Frequently Asked Questions (FAQs)

Q1: We are using high concentrations of this compound, but we are not seeing complete inhibition of ATP-induced P2X4 receptor activation. Is this expected?

A1: Yes, this is a documented observation. Studies have shown that this compound may be unable to completely block ATP-induced P2X4-mediated calcium influx, even at concentrations above 30 μM[1][2][3][4]. This phenomenon is likely linked to its mechanism of action.

Q2: What is the mechanism of action for this compound, and how does it relate to the incomplete antagonism?

A2: this compound is a selective allosteric antagonist of the P2X4 receptor[5]. Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), allosteric modulators bind to a different site on the receptor[6][7]. This binding induces a conformational change that reduces the receptor's response to ATP. Allosteric modulators can have a "ceiling effect," meaning that even at saturating concentrations, they may only produce a partial inhibition of the receptor's function[8].

Q3: Could solubility issues with this compound at high concentrations be causing the incomplete inhibition?

A3: This is a possibility that should be considered. While this compound is more water-soluble than some other phenoxazine (B87303) derivatives, ensuring its complete dissolution in your experimental buffer is critical[1]. This compound is soluble in DMSO, and sonication may be required to achieve complete dissolution[2][9][]. We recommend preparing high-concentration stock solutions in DMSO and then diluting them into your aqueous assay buffer, ensuring the final DMSO concentration is low and consistent across all experimental conditions. Visually inspect your solutions for any precipitation.

Q4: Can the specific cell line or expression system influence the degree of antagonism observed with this compound?

A4: Yes, the cellular context is important. The presence of P2X4 receptor splice variants could potentially alter the antagonist's potency and efficacy[11]. Human P2X4 has known splice variants that may exhibit different functional properties[11]. Additionally, in cell types with endogenous P2X4 expression, such as macrophages, P2X4 receptors may engage in co-signaling with other ATP-activated P2 receptors[12][13][14]. This could contribute to a residual calcium signal that is not sensitive to this compound.

Q5: Are there any known off-target effects of this compound at high concentrations that could explain our observations?

A5: this compound is known to be a selective antagonist for the P2X4 receptor with approximately 35-fold selectivity over P2X1, P2X2, P2X3, and P2X7 receptors[1][3]. However, at very high concentrations, the possibility of off-target effects on other ion channels or signaling pathways cannot be entirely ruled out and is a general consideration for any pharmacological agent.

Q6: How should we design our experiments to investigate and interpret the incomplete antagonism of this compound?

A6: We recommend performing a full concentration-response curve for this compound to determine the maximal level of inhibition in your specific experimental system. It is also crucial to include appropriate controls, such as a known competitive P2X4 antagonist, to compare the antagonism profiles. If using a cell line with endogenous P2X receptor expression, consider using siRNA or other genetic knockdown approaches to confirm that the residual signal is not coming from other P2X subtypes.

Quantitative Data Summary

Table 1: Potency (IC50) of this compound across Different Species

SpeciesP2X4 ReceptorIC50 Value (μM)Reference
HumanRecombinant1.38[1]
RatRecombinant0.928[1]
MouseRecombinant1.76[1]

Table 2: Selectivity of this compound for Human P2X4 Receptor

Receptor SubtypeSelectivity (fold vs. P2X4)Reference
P2X1>35[1]
P2X2>35[1]
P2X3>35[1]
P2X7>35[1]

Experimental Protocols

Calcium Influx Assay for P2X4 Antagonism

This protocol describes a typical fluorescence-based calcium influx assay using a recombinant cell line expressing the P2X4 receptor.

1. Cell Preparation:

  • Seed 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the cell culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Add the dye-loading buffer to each well and incubate for 1 hour at 37°C.

3. Compound Incubation:

  • Prepare serial dilutions of this compound in the physiological salt solution. Ensure the final DMSO concentration is below 0.1%.

  • After dye loading, wash the cells twice with the physiological salt solution.

  • Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (e.g., 0.1% DMSO).

4. Measurement of Calcium Influx:

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Set the plate reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Establish a stable baseline fluorescence reading for each well.

  • Inject a solution of ATP at a concentration that elicits a submaximal response (e.g., EC80) to all wells and continue recording the fluorescence signal for at least 60 seconds.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

  • Normalize the data to the vehicle control response.

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value and the maximal inhibition.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to orthosteric site PSB12062 This compound PSB12062->P2X4 Binds to allosteric site Ca_ion Ca²⁺ P2X4->Ca_ion Opens channel Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_ion->Downstream Activates Troubleshooting_Workflow Start Start: Incomplete P2X4 antagonism with high [this compound] Check_Solubility Verify this compound Solubility (Visual inspection, sonication) Start->Check_Solubility Concentration_Response Perform Full Concentration-Response Curve for this compound Check_Solubility->Concentration_Response Max_Inhibition Determine Maximal Inhibition (%) Concentration_Response->Max_Inhibition Compare_Antagonist Compare with a Competitive P2X4 Antagonist Max_Inhibition->Compare_Antagonist Cell_System Consider Cell System: - Splice variants? - Endogenous P2X receptors? Compare_Antagonist->Cell_System Interpretation Interpret as 'Ceiling Effect' of Allosteric Antagonism Cell_System->Interpretation Logical_Troubleshooting cluster_causes Potential Causes cluster_actions Troubleshooting Actions Incomplete_Block Observation: Incomplete Blockade at High [this compound] Cause1 Allosteric Mechanism ('Ceiling Effect') Incomplete_Block->Cause1 Cause2 Experimental Artifact (e.g., Solubility) Incomplete_Block->Cause2 Cause3 Biological Complexity (e.g., Splice Variants, Co-signaling) Incomplete_Block->Cause3 Action1 Review Literature on Allosteric Modulators Cause1->Action1 Action2 Prepare Fresh Solutions, Use Sonication, Check DMSO % Cause2->Action2 Action3 Use Different Cell Line, Characterize Endogenous Receptors Cause3->Action3

References

Species-specific differences in PSB-12062 potency (human vs. mouse vs. rat)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the species-specific differences in the potency of PSB-12062, a selective P2X4 receptor antagonist. The information is presented in a clear question-and-answer format to address common issues and facilitate troubleshooting during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the P2X4 receptor, an ATP-gated cation channel. It functions as a selective antagonist, meaning it blocks the receptor's activity.

Q2: Are there significant differences in the potency of this compound between human, mouse, and rat P2X4 receptors?

A2: Yes, there are observable differences in the potency of this compound across these species, although it is considered to be relatively similarly potent. The half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, vary slightly. For a detailed comparison, please refer to the data table below.

Q3: What are the downstream consequences of P2X4 receptor activation?

A3: Activation of the P2X4 receptor by its endogenous ligand, adenosine (B11128) triphosphate (ATP), leads to the opening of a non-selective cation channel. This results in the influx of cations, most notably calcium (Ca2+) and sodium (Na+), leading to depolarization of the cell membrane and the initiation of various intracellular signaling cascades.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in our in-house assays compared to published data.

  • Possible Cause 1: Different cell lines or expression systems. The potency of this compound can be influenced by the cellular context in which the P2X4 receptor is expressed. Published data often utilizes specific cell lines, such as 1321N1 astrocytoma cells, stably transfected with the P2X4 receptor of the species of interest. Using a different cell line may lead to variations in receptor density, coupling to downstream signaling pathways, or membrane composition, all of which can affect antagonist potency.

  • Troubleshooting Step: If possible, use the same cell line and expression system as cited in the reference literature. If this is not feasible, it is crucial to characterize the expression and function of the P2X4 receptor in your chosen system thoroughly.

  • Possible Cause 2: Variations in assay conditions. Key assay parameters such as ATP concentration, incubation times, and buffer composition can significantly impact the calculated IC50 value. For instance, using a sub-maximal concentration of ATP to stimulate the receptor can alter the apparent potency of a competitive antagonist.

  • Troubleshooting Step: Standardize your assay protocol to match the conditions reported in the literature as closely as possible. Pay close attention to the concentration of ATP used for stimulation, pre-incubation times with the antagonist, and the composition of the assay buffer.

Issue 2: this compound appears less potent in our primary cell culture model compared to recombinant cell lines.

  • Possible Cause: Presence of endogenous ATP and ectonucleotidases. Primary cell cultures can release ATP into the medium, which can compete with the exogenously applied ATP and affect the apparent potency of this compound. Additionally, primary cells express ectonucleotidases that can degrade ATP, altering its effective concentration at the receptor.

  • Troubleshooting Step: Consider including an ATP-scavenging system, such as apyrase, in your assay buffer to degrade any endogenously released ATP. Also, be mindful of the incubation time with ATP to minimize its degradation by ectonucleotidases.

Data Presentation

The following table summarizes the reported IC50 values for this compound at the human, mouse, and rat P2X4 receptors.

SpeciesReceptorIC50 (μM)
HumanP2X41.38[1]
MouseP2X41.76[1]
RatP2X40.928[1]

Experimental Protocols

The potency of this compound is typically determined using a functional assay that measures the inhibition of ATP-induced calcium influx in cells stably expressing the P2X4 receptor.

Calcium Influx Assay Protocol

  • Cell Culture: 1321N1 astrocytoma cells stably transfected with the human, mouse, or rat P2X4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Antagonist Pre-incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of this compound for a specified period.

  • ATP Stimulation: The plate is then placed in a fluorescence plate reader, and a solution of ATP is added to the wells to stimulate the P2X4 receptors. The final concentration of ATP should be at or near its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response in the presence of different concentrations of this compound is normalized to the response in the absence of the antagonist. The resulting data are then fitted to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor (Ligand-gated ion channel) ATP->P2X4 Binds to Cations Cation Influx (Ca²⁺, Na⁺) P2X4->Cations Opens channel Depolarization Membrane Depolarization Cations->Depolarization Downstream Downstream Signaling Depolarization->Downstream PSB12062 This compound (Antagonist) PSB12062->P2X4 Blocks

Caption: P2X4 Receptor Signaling Pathway and Antagonism by this compound.

Experimental_Workflow A 1. Culture P2X4-expressing cells B 2. Plate cells in 96-well plate A->B C 3. Load cells with Calcium-sensitive dye B->C D 4. Pre-incubate with this compound C->D E 5. Stimulate with ATP D->E F 6. Measure Fluorescence (Ca²⁺ influx) E->F G 7. Analyze data to determine IC₅₀ F->G

Caption: Experimental Workflow for Determining this compound Potency.

References

Troubleshooting PSB-12062 in vivo delivery and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PSB-12062 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X4 receptor.[1][2][3] It functions through an allosteric mechanism, meaning it binds to a site on the receptor different from the endogenous ligand (ATP) binding site to inhibit receptor activation.[4][5] P2X4 receptors are ATP-gated ion channels that, when activated, allow the influx of ions like sodium and calcium into the cell, triggering various physiological responses.[6]

Q2: What is the target selectivity of this compound?

A2: this compound demonstrates a 35-fold selectivity for the P2X4 receptor over other P2X subtypes, including P2X1, P2X2, P2X3, and P2X7.[1][7]

Q3: Is this compound effective across different species?

A3: Yes, this compound exhibits similar potency for human, rat, and mouse P2X4 receptors, making it a versatile tool for preclinical in vivo studies.[1][4][7]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1] Stock solutions in solvent can be stored at -80°C for up to two years.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vivo administration.

  • Question: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent and concentration?

  • Answer: this compound has limited aqueous solubility. The recommended solvent for creating stock solutions is Dimethyl sulfoxide (B87167) (DMSO).[1][2][8] Solubility in DMSO can vary, with reports ranging from 2 mg/mL to 25 mg/mL.[1][7][8] To enhance solubility, warming the solution or using sonication is recommended.[2][8] It is also important to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[1][7] For in vivo administration, the final DMSO concentration in the vehicle should be minimized to avoid toxicity. A common practice is to prepare a concentrated stock in DMSO and then dilute it in a suitable vehicle like saline or PBS for injection.

Issue 2: Lack of expected in vivo efficacy.

  • Question: I am not observing the expected therapeutic effect of this compound in my animal model. What are the potential reasons for this?

  • Answer: Several factors could contribute to a lack of in vivo efficacy:

    • Inadequate Bioavailability: The formulation and route of administration can significantly impact the amount of this compound that reaches the target tissue. Consider optimizing your delivery vehicle and administration route (e.g., intraperitoneal, intravenous).

    • Insufficient Dose: The dose of this compound may be too low to achieve a therapeutic concentration at the target site. A dose-response study may be necessary to determine the optimal dosage for your specific model.

    • Rapid Metabolism and Clearance: The pharmacokinetic profile of this compound in your animal model might be leading to rapid breakdown and elimination of the compound. Pharmacokinetic studies to measure plasma and tissue concentrations over time can help to address this.

    • Incomplete Target Engagement: Even at higher concentrations, this compound may not completely block ATP-induced P2X4-mediated calcium influx.[1][7] Consider this property when interpreting results.

Issue 3: Off-target effects or toxicity in vivo.

  • Question: I am observing unexpected side effects or toxicity in my animals treated with this compound. How can I troubleshoot this?

  • Answer: While this compound is selective, off-target effects can still occur, especially at higher doses. Consider the following:

    • Vehicle Toxicity: The vehicle used for administration, particularly if it contains a high percentage of DMSO, can cause local irritation or systemic toxicity. Run a vehicle-only control group to assess this.

    • Dose Reduction: If toxicity is observed, reducing the dose of this compound may be necessary.

    • Pharmacokinetic Analysis: Understanding the compound's distribution and accumulation in different tissues can help identify potential sites of toxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

SpeciesIC50 (µM)
Human1.38[1][2][3]
Rat0.928[4]
Mouse1.76[2][4]

Table 2: Solubility of this compound in DMSO

Reported SolubilityConditionsSource
2 mg/mLWarmed[8]
25 mg/mLUltrasonic[1][7]
3.37 mg/mL (10 mM)Sonication Recommended[2]

Experimental Protocols

Example Protocol: Assessment of this compound in a Rat Model of Neuropathic Pain

This protocol is a generalized example based on in vivo studies of other receptor antagonists and should be adapted for specific experimental needs.

  • Animal Model: Induce neuropathic pain in male Sprague Dawley rats using a standard model such as chronic constriction injury (CCI) or spared nerve injury (SNI).

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of administration, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should be below 5% to minimize toxicity.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 5, 10 mg/kg) to determine the optimal therapeutic dose.

    • Include a vehicle control group (saline with the same percentage of DMSO) and a positive control group (a known analgesic like gabapentin).

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).

    • Measure thermal hyperalgesia using a plantar test or Hargreaves apparatus.

  • Data Analysis:

    • Analyze behavioral data using a two-way ANOVA with post-hoc tests to compare the effects of different treatments over time. A p-value of <0.05 is typically considered statistically significant.

Visualizations

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ion_Channel Ion Channel Opening P2X4->Ion_Channel Conformational Change PSB12062 This compound PSB12062->P2X4 Allosteric Inhibition Ca_Influx Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Inflammation, Pain) Ca_Influx->Downstream

Caption: P2X4 receptor signaling pathway and inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis animal_model Induce Animal Model (e.g., Neuropathic Pain) compound_prep Prepare this compound (DMSO Stock -> Saline) injection Administer this compound (e.g., i.p. injection) compound_prep->injection behavior Behavioral Testing (e.g., von Frey) injection->behavior pk_pd Pharmacokinetic/ Pharmacodynamic Analysis injection->pk_pd data_analysis Statistical Analysis behavior->data_analysis pk_pd->data_analysis

Caption: General experimental workflow for in vivo testing of this compound.

troubleshooting_logic start Start: Lack of In Vivo Efficacy check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility improve_formulation Action: Improve Formulation - Use fresh DMSO - Use sonication/warming - Check final dilution for precipitation check_solubility->improve_formulation No check_dose Is the dose sufficient? check_solubility->check_dose Yes improve_formulation->check_solubility increase_dose Action: Perform Dose-Response Study check_dose->increase_dose No check_pk Is bioavailability a concern? check_dose->check_pk Yes end Re-evaluate experiment increase_dose->end run_pk Action: Conduct Pharmacokinetic Study - Measure plasma/tissue levels check_pk->run_pk Yes check_pk->end No run_pk->end

Caption: Troubleshooting logic for lack of in vivo efficacy with this compound.

References

Technical Support Center: Minimizing Variability in Experiments with PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during experiments with the P2X4 receptor antagonist, PSB-12062.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3][4] It functions as a non-competitive allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP-binding site.[2] This binding induces a conformational change that prevents the channel from opening, even when ATP is bound. This compound exhibits similar potency for human, rat, and mouse P2X4 receptors.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureStability
Lyophilized Powder-20°CUp to 36 months
Solution in DMSO-20°CUp to 1 month

Note: It is highly recommended to aliquot the solution upon reconstitution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[3]

Q3: How should I prepare a stock solution of this compound?

This compound has low aqueous solubility and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. Sonication may be required to fully dissolve the compound.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High Variability in In Vitro Assay Results

Q: My results from cell-based assays using this compound are inconsistent between experiments. What are the potential sources of this variability?

High variability in cell-based assays can stem from several factors. Below is a systematic guide to help you identify and mitigate these issues.

1. Cell Culture Conditions:

  • Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift, altered gene expression, and changes in receptor density, all of which can affect the response to this compound. It is advisable to use cells within a consistent and low passage range.

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the assay signal. Ensure a homogenous cell suspension and use a standardized seeding protocol.

  • Mycoplasma Contamination: Mycoplasma can significantly alter cellular physiology and responsiveness. Regularly test your cell cultures for mycoplasma contamination.

2. Reagent Preparation and Handling:

  • This compound Stock Solution:

    • Incomplete Dissolution: Ensure this compound is fully dissolved in DMSO, using sonication if necessary.[1] Undissolved particles will lead to inaccurate concentrations.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[3]

    • Age of Stock Solution: Do not use stock solutions that have been stored for longer than the recommended period (up to 1 month at -20°C).[3]

  • Lot-to-Lot Variability of Reagents: Different lots of serum, media, and other critical reagents can introduce variability. Whenever possible, use the same lot of reagents for a set of comparative experiments.

3. Assay Plate and Reader Settings:

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in concentration and cell health. To minimize this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

  • Pipetting Technique: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and maintain a consistent technique.

  • Plate Reader Settings: Ensure that the plate reader settings (e.g., gain, focal height) are optimized for your specific assay and are kept consistent between experiments.

Troubleshooting Workflow for In Vitro Assay Variability

G Troubleshooting In Vitro Variability start High Variability Observed cell_culture Check Cell Culture Conditions start->cell_culture reagents Review Reagent Preparation start->reagents assay_setup Examine Assay Setup start->assay_setup passage Consistent Low Passage Number? cell_culture->passage seeding Standardized Seeding Protocol? cell_culture->seeding mycoplasma Mycoplasma Test Negative? cell_culture->mycoplasma dissolution Complete this compound Dissolution? reagents->dissolution aliquots Using Single-Use Aliquots? reagents->aliquots lot_control Same Reagent Lots Used? reagents->lot_control edge_effects Mitigating Edge Effects? assay_setup->edge_effects pipetting Consistent Pipetting Technique? assay_setup->pipetting reader_settings Optimized Reader Settings? assay_setup->reader_settings resolve Variability Minimized passage->resolve seeding->resolve mycoplasma->resolve dissolution->resolve aliquots->resolve lot_control->resolve edge_effects->resolve pipetting->resolve reader_settings->resolve

Caption: A logical workflow to diagnose and resolve sources of variability in in vitro experiments.

Issue 2: Inconsistent Results in Calcium Flux Assays

Q: I am seeing variable inhibition of ATP-induced calcium influx with this compound. How can I troubleshoot this?

In addition to the general sources of variability mentioned above, here are some specific points to consider for calcium flux assays:

  • Incomplete Antagonism: this compound is an allosteric antagonist and may not completely block the ATP-induced calcium influx, even at high concentrations (>30 µM).[1] Do not expect 100% inhibition.

  • Cell Health: The process of loading cells with a calcium indicator dye can be stressful to the cells. Ensure high cell viability before and after dye loading.

  • Agonist Concentration: The concentration of ATP used to stimulate the P2X4 receptor is critical. Use an ATP concentration that elicits a submaximal response (EC50 to EC80) to allow for a clear window of inhibition by this compound.

  • Pre-incubation Time: Ensure a consistent and adequate pre-incubation time with this compound before adding the ATP agonist to allow the antagonist to bind to the receptor.

Experimental Workflow for a Calcium Flux Assay

G Calcium Flux Assay Workflow start Start plate_cells Plate P2X4-expressing cells in a 96-well plate start->plate_cells culture Culture overnight plate_cells->culture dye_loading Load cells with a calcium-sensitive dye culture->dye_loading incubation_dye Incubate for 1 hour at 37°C dye_loading->incubation_dye pre_incubation Pre-incubate with this compound or vehicle incubation_dye->pre_incubation add_agonist Add ATP to stimulate P2X4 receptor pre_incubation->add_agonist measure_fluorescence Measure fluorescence changes over time add_agonist->measure_fluorescence analyze Analyze data and calculate inhibition measure_fluorescence->analyze end End analyze->end

Caption: A generalized workflow for performing a calcium flux assay to assess P2X4 receptor antagonism.

Data Presentation

Table 1: IC50 Values of this compound in Different Species

SpeciesReceptorCell LineAssay TypeIC50 (µM)Reference
HumanP2X41321N1 AstrocytomaCalcium Influx1.38[1][2]
HumanP2X4HEK293YOPRO-1 Dye Uptake0.76[3]
RatP2X41321N1 AstrocytomaCalcium Influx0.928[2]
MouseP2X41321N1 AstrocytomaCalcium Influx1.76[2]

Experimental Protocols

Detailed Protocol: In Vitro Calcium Flux Assay

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on ATP-induced calcium influx in a cell line stably expressing the human P2X4 receptor (e.g., HEK293-hP2X4).

Materials:

  • HEK293 cells stably expressing human P2X4 receptor

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom assay plates

  • This compound

  • Anhydrous DMSO

  • ATP

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-hP2X4 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove the growth medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • After the dye loading incubation, remove the dye solution and wash the cells twice with assay buffer.

    • Add the different concentrations of this compound (and a vehicle control) to the respective wells.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Measurement:

    • Prepare an ATP solution in assay buffer at a concentration that is 2-fold the final desired concentration (typically the EC80).

    • Place the plate in the plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established, add the ATP solution to all wells simultaneously using the plate reader's injection system.

    • Continue to record the fluorescence intensity for a set period to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (if available).

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

P2X4 Receptor Signaling Pathway

G P2X4 Receptor Signaling cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel ATP Extracellular ATP ATP->P2X4 Binds and Activates PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits depolarization Membrane Depolarization Ca_influx->depolarization downstream Downstream Signaling Cascades (e.g., activation of kinases, gene expression) depolarization->downstream

Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.

References

Technical Support Center: PSB-12062 and P2X Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-12062. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving this compound and its interaction with P2X receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective antagonist of the P2X4 receptor.[1][2][][4][5][6][7] It is not a potent P2X7 receptor antagonist; in fact, it displays significant selectivity for P2X4 over P2X7 and other P2X subtypes.[2][4][5]

Q2: Is this compound effective across different species?

Yes, this compound has been identified as a selective P2X4 antagonist that is similarly potent in human, rat, and mouse species.[1][4][5]

Q3: What is the mechanism of action of this compound?

This compound acts as an allosteric antagonist.[1][5][6] This means it binds to a site on the P2X4 receptor that is different from the ATP binding site, and non-competitively inhibits the receptor's function.[2]

Q4: Can this compound completely block P2X4 receptor activity?

It is important to note that even at high concentrations (greater than 30 μM), this compound may not be able to completely block ATP-induced calcium influx mediated by the P2X4 receptor.[4][5]

Troubleshooting Guide

Q5: I am using this compound in my experiment to block P2X7 receptors, but I am not seeing the expected inhibition. Why?

The most likely reason is that this compound is not a potent P2X7 receptor antagonist. It is highly selective for the P2X4 receptor.[2][4][5] You will likely need to use a much higher concentration of this compound to see any effect on P2X7, and even then, it may not be a complete block. For potent P2X7 antagonism, consider using established P2X7 antagonists like A-740003 or A-438079.[8][9]

Q6: I am observing inconsistent results in my calcium influx assay when using this compound. What could be the cause?

Several factors could contribute to inconsistent results:

  • Compound Solubility: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your assay buffer.[5][7] Poor solubility can lead to inaccurate concentrations.

  • Equilibration Time: As an allosteric modulator, this compound may require a pre-incubation period with the cells to allow it to bind to the receptor and reach equilibrium before adding the agonist (ATP).

  • Cell Health and Receptor Expression: The level of P2X4 receptor expression and the general health of your cells can significantly impact the response to both the agonist and the antagonist. Ensure consistent cell culture conditions and passage numbers.

  • Incomplete Blockade: As mentioned, this compound may not fully block the P2X4 receptor-mediated response.[4][5] This partial effect should be considered when analyzing your data.

Q7: How can I confirm that the effect I am seeing is due to P2X4 receptor antagonism?

To confirm the specificity of this compound in your experimental system, you can:

  • Use a Positive Control: Employ a known P2X4 receptor antagonist with a different mechanism of action to see if it produces a similar inhibitory effect.

  • Use a Negative Control: Test this compound on a cell line that does not express P2X4 receptors to ensure it is not causing non-specific effects.

  • Vary Agonist Concentration: Perform a Schild analysis by generating agonist (ATP) concentration-response curves in the presence of different fixed concentrations of this compound. A parallel rightward shift in the concentration-response curves is indicative of competitive antagonism, although as an allosteric modulator, this compound may also reduce the maximal response at higher concentrations.[10][11][12]

Data Presentation

Table 1: Potency (IC50) of this compound at P2X4 Receptors

SpeciesReceptorIC50 (µM)
HumanP2X40.189 - 1.38
RatP2X40.928 - 1.76
MouseP2X40.928 - 1.76

Data compiled from multiple sources.[1][][4][5][7]

Table 2: Selectivity of this compound for P2X4 over other P2X Receptors

Receptor SubtypeSelectivity vs. P2X4
P2X1~35-fold
P2X2~35-fold
P2X3~35-fold
P2X7~35-fold

This compound is approximately 35-fold more selective for P2X4 receptors compared to P2X1, P2X2, P2X3, and P2X7 receptors.[2][4][5]

Experimental Protocols

Protocol 1: Calcium Influx Assay for P2X4 Receptor Antagonism

This protocol outlines a general procedure for measuring the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing P2X4 receptors.

  • Cell Preparation:

    • Plate cells (e.g., 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor) in a 96-well black-walled, clear-bottom plate.[1]

    • Culture cells until they reach the desired confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • After loading, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of ATP at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate the P2X4 receptors.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence minus baseline) for each well.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel Brief Activation Pore Large Pore Formation P2X7R->Pore Prolonged Activation Ca_Influx Increased Intracellular Ca2+ Ion_Channel->Ca_Influx K_Efflux K+ Efflux Ion_Channel->K_Efflux MAPK MAPK Activation (p38, ERK, JNK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Release) Caspase1->IL1b Pro_inflammatory Pro-inflammatory Gene Expression MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Caption: P2X7 Receptor Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate Cells Expressing P2X Receptor start->plate_cells load_dye Load with Calcium-sensitive Dye plate_cells->load_dye pre_incubate Pre-incubate with This compound or Vehicle load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Add ATP (Agonist) measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze Analyze Data (Calculate IC50) measure_response->analyze end End analyze->end

Caption: Experimental Workflow for Testing a P2X Antagonist.

Selectivity_Diagram PSB12062 This compound P2X4 P2X4 Receptor PSB12062->P2X4 Strongly Inhibits P2X7 P2X7 Receptor PSB12062->P2X7 Weakly Inhibits Other_P2X Other P2X Receptors (P2X1, P2X2, P2X3) PSB12062->Other_P2X Weakly Inhibits High_Potency High Potency (Antagonist) P2X4->High_Potency Low_Potency Low Potency (>35x Weaker) P2X7->Low_Potency Other_P2X->Low_Potency

Caption: Logical Relationship of this compound Selectivity.

References

Interpreting unexpected results with PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-12062, a selective P2X4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective allosteric antagonist of the P2X4 receptor.[1][2][3] This means it binds to a site on the receptor different from the ATP-binding site, inducing a conformational change that prevents the channel from opening, even when ATP is bound.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C. A stock solution can be prepared in DMSO; sonication is recommended to ensure complete dissolution.[1] Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.

Q3: Is this compound selective for the P2X4 receptor?

This compound exhibits good selectivity for the human P2X4 receptor over other P2X receptor subtypes, including P2X1, P2X2, P2X3, and P2X7.[3] However, a comprehensive screening against a broad panel of other receptors and kinases has not been widely reported. If off-target effects are suspected, it is advisable to perform a broader selectivity screen.

Troubleshooting Guide for Unexpected Results

Issue 1: Incomplete or weak inhibition of ATP-induced responses.

Possible Cause 1: Allosteric nature of this compound.

  • Explanation: As an allosteric antagonist, this compound may not completely block the P2X4 receptor-mediated response, even at saturating concentrations. This is an inherent characteristic of its mechanism of action.

  • Recommendation: Do not expect 100% inhibition. Characterize the maximal level of inhibition for your specific experimental system.

Possible Cause 2: Sub-optimal compound concentration.

  • Explanation: The concentration of this compound may not be sufficient to achieve maximal inhibition.

  • Recommendation: Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type and experimental conditions.

Possible Cause 3: Issues with compound solubility or stability.

  • Explanation: this compound may have precipitated out of solution or degraded.

  • Recommendation: Ensure the stock solution is properly dissolved (sonication may be necessary) and has been stored correctly. Prepare fresh dilutions for each experiment.

Issue 2: High background signal or apparent lack of effect in calcium imaging experiments.

Possible Cause 1: Cell health and dye loading issues.

  • Explanation: Unhealthy cells may exhibit elevated basal calcium levels. Improper loading of calcium indicators can also lead to high background or weak signals.

  • Recommendation: Ensure cells are healthy and not overgrown. Optimize dye loading concentration and incubation time.

Possible Cause 2: Presence of other ATP-sensitive receptors.

  • Explanation: The cells you are using may express other purinergic receptors (P2Y or other P2X subtypes) that are activated by ATP and contribute to the calcium signal.

  • Recommendation: Use selective antagonists for other P2 receptors to isolate the P2X4-mediated response.

Issue 3: Variability in results between experiments.

Possible Cause 1: Inconsistent experimental conditions.

  • Explanation: Minor variations in cell density, reagent concentrations, or incubation times can lead to significant differences in results.

  • Recommendation: Maintain consistent and well-documented experimental protocols. Use a positive control (e.g., a known P2X4 agonist) to normalize responses between experiments.

Possible Cause 2: Passage number of cell lines.

  • Explanation: The expression levels of P2X4 receptors can change with cell passage number.

  • Recommendation: Use cells within a defined passage number range for all experiments.

Quantitative Data Summary

ParameterSpeciesValueReference
IC50 Human1.38 µM[3]
Rat0.928 µM[3]
Mouse1.76 µM[3]
Solubility DMSO~25 mg/mL
Storage (Powder) -20°C>2 years
Storage (Stock in DMSO) -80°CUp to 6 months

Experimental Protocols

Calcium Imaging Assay

This protocol is adapted for a 96-well plate format.

  • Cell Plating: Seed cells expressing P2X4 receptors into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with an appropriate assay buffer (e.g., HBSS) to remove extracellular dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Use a fluorescence microplate reader to measure fluorescence intensity before and after the addition of a P2X4 agonist (e.g., ATP).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Inject the P2X4 agonist and continue recording for at least 3-5 minutes to capture the peak and decay of the calcium signal.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence response in the presence and absence of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general workflow for measuring P2X4-mediated currents.

  • Cell Preparation: Prepare cells expressing P2X4 receptors on coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

  • Recording:

    • Obtain a giga-ohm seal on a selected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Perfuse the cell with an extracellular solution containing a P2X4 agonist (e.g., ATP) to elicit an inward current.

    • Co-apply this compound with the agonist to measure its inhibitory effect.

  • Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of this compound to determine the percentage of inhibition.

Visualizations

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds & Activates Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening PSB12062 This compound PSB12062->P2X4 Allosteric Inhibition p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK eNOS eNOS Activation Ca_influx->eNOS BDNF BDNF Release p38_MAPK->BDNF Downstream Downstream Cellular Responses (e.g., Neuroinflammation, Pain Signaling) BDNF->Downstream eNOS->Downstream

Caption: P2X4 Receptor Signaling and Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Incomplete_Inhibition Incomplete Inhibition? Check_Protocol->Incomplete_Inhibition High_Background High Background Signal? Check_Protocol->High_Background Variability High Variability? Check_Protocol->Variability Incomplete_Inhibition->High_Background No Allosteric Consider Allosteric Mechanism (Incomplete Blockade is Expected) Incomplete_Inhibition->Allosteric Yes Dose_Response Perform Dose-Response Curve Incomplete_Inhibition->Dose_Response High_Background->Variability No Cell_Health Assess Cell Health & Dye Loading High_Background->Cell_Health Yes Standardize Standardize Protocol (Cell Density, Reagent Prep) Variability->Standardize Yes Contact_Support Contact Technical Support Variability->Contact_Support No Solubility Check Compound Solubility & Stability Dose_Response->Solubility Resolved Issue Resolved Solubility->Resolved Other_Receptors Investigate Other ATP Receptors Cell_Health->Other_Receptors Other_Receptors->Resolved Passage Control for Cell Passage Number Standardize->Passage Passage->Resolved

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

References

Technical Support Center: Best Practices for Using PSB-12062 in Chronic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using PSB-12062, a selective P2X4 receptor antagonist, in chronic pain research. The following information, presented in a question-and-answer format, addresses common issues and provides best practices for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in chronic pain?

This compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel. In the context of chronic pain, particularly neuropathic pain, the P2X4 receptor is upregulated in microglia within the central nervous system. Following nerve injury, ATP is released and binds to these P2X4 receptors, triggering a signaling cascade that leads to the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on neurons, causing hyperexcitability and contributing to the sensation of pain. This compound blocks the initial step in this pathway by preventing ATP from activating the P2X4 receptor, thereby reducing microglial activation and subsequent neuronal hyperexcitability.

Q2: What are the key properties of this compound I should be aware of before starting my experiments?

This compound is a potent and selective antagonist for human, rat, and mouse P2X4 receptors. However, it has low water solubility, which is a critical consideration for in vivo studies.[1] Proper vehicle selection and preparation are essential for successful experiments.

Q3: What is the recommended solvent and storage procedure for this compound?

For in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. To minimize potential toxicity in animal studies, the final concentration of DMSO in the working solution should be kept as low as possible, ideally 2% or lower.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: I am observing poor or inconsistent efficacy of this compound in my in vivo chronic pain model.

  • Possible Cause: Poor Solubility and Precipitation. this compound has low water solubility.[1] If the compound precipitates out of solution upon dilution into aqueous vehicles like saline or PBS, the actual administered dose will be lower than intended.

    • Solution: Ensure your vehicle preparation is optimized. A common approach is to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock can then be diluted in a co-solvent system before final dilution in saline or PBS. A typical vehicle might consist of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline. Always visually inspect your final solution for any signs of precipitation before administration. A stepwise dilution process can also help prevent precipitation.[2]

  • Possible Cause: Inadequate Dose. The optimal in vivo dose can vary depending on the animal model, species, and route of administration.

    • Solution: Conduct a dose-response study to determine the most effective dose for your specific experimental conditions. Based on in vitro IC50 values and doses used for other P2X4 antagonists, a starting range for intraperitoneal (i.p.) administration in rodents could be 1-10 mg/kg.

  • Possible Cause: Inappropriate Timing of Administration. The therapeutic window for P2X4 receptor antagonism may vary depending on the stage of chronic pain development in your model.

    • Solution: Consider a time-course study where this compound is administered at different time points post-injury (e.g., early vs. established chronic pain). Behavioral assessments should be conducted at multiple time points after administration to capture the peak effect and duration of action.

Problem 2: I am concerned about the potential off-target effects of this compound.

  • Possible Cause: While this compound is reported to be selective for the P2X4 receptor, high concentrations could potentially interact with other receptors or ion channels.

    • Solution: Use the lowest effective dose determined from your dose-response studies. Include appropriate controls in your experiments, such as a vehicle-only group and potentially a group treated with an inactive analogue of this compound if available. It is also good practice to confirm the selectivity profile of this compound in your specific experimental system if possible.

Problem 3: My behavioral data shows high variability between animals.

  • Possible Cause: This is a common challenge in behavioral neuroscience. Factors such as animal handling, stress levels, and the specific pain model can contribute to variability.

    • Solution: Ensure consistent and gentle handling of the animals to minimize stress. Acclimatize the animals to the testing environment and equipment before baseline measurements. The chosen pain model should be one that is well-established and produces a consistent phenotype in your hands. Increase the number of animals per group to improve statistical power.

Data Presentation

Table 1: In Vitro Potency of this compound

SpeciesReceptorIC50 (µM)
HumanP2X4~1.38
RatP2X4~0.92
MouseP2X4~1.76

Data synthesized from publicly available information.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Administration

This protocol provides a general guideline for preparing this compound for in vivo studies. Optimization may be required based on the specific dose and desired final volume.

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication may be necessary.

  • Prepare the Vehicle:

    • A common vehicle for poorly soluble compounds is a mixture of DMSO, a surfactant, and saline. A typical ratio is 1:1:8 (DMSO:Tween 80:Saline) or 5% DMSO, 5% Tween 80, and 90% saline.

  • Prepare the Working Solution:

    • Perform a serial dilution. First, dilute the DMSO stock solution with the surfactant (e.g., Tween 80).

    • Then, slowly add the saline to the DMSO/surfactant mixture while vortexing to prevent precipitation.

    • The final concentration of DMSO should be as low as possible. For example, to achieve a final dose of 5 mg/kg in a 10 mL/kg injection volume, the final concentration of this compound in the injection solution would be 0.5 mg/mL.

Protocol 2: Chronic Constriction Injury (CCI) Model and Behavioral Testing

The CCI model is a widely used rodent model of neuropathic pain.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Assessment (Mechanical Allodynia):

    • Measure baseline responses before surgery.

    • Following surgery, allow the animals to recover and the neuropathic pain phenotype to develop (typically 7-14 days).

    • Assess mechanical allodynia using von Frey filaments. Place the animal on a wire mesh platform and apply filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

    • Administer this compound or vehicle and measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the analgesic effect.

Mandatory Visualizations

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds PSB12062 This compound PSB12062->P2X4R Blocks Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Activates p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF BDNF BDNF_release->BDNF Acts on TrkB TrkB Receptor BDNF->TrkB Activates Hyperexcitability Neuronal Hyperexcitability TrkB->Hyperexcitability Pain_Sensation Chronic Pain Sensation Hyperexcitability->Pain_Sensation

Caption: P2X4 Receptor Signaling Pathway in Chronic Pain.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Acclimatize Animals B Baseline Behavioral Testing (e.g., von Frey) A->B C Induce Chronic Pain Model (e.g., CCI Surgery) B->C D Allow for Pain Phenotype Development (7-14 days) C->D E Administer this compound or Vehicle (e.g., i.p.) D->E F Post-treatment Behavioral Testing (Multiple Time Points) E->F G Analyze Paw Withdrawal Thresholds F->G H Statistical Analysis G->H

Caption: General Experimental Workflow for a Chronic Pain Study.

Troubleshooting_Logic Start Poor In Vivo Efficacy Solubility Check for Precipitation in Working Solution Start->Solubility Dose Is the Dose Sufficient? Solubility->Dose No Optimize_Vehicle Optimize Vehicle (e.g., co-solvents, surfactants) Solubility->Optimize_Vehicle Yes Timing Is the Administration Timing and Assessment Window Optimal? Dose->Timing Yes Dose_Response Conduct a Dose-Response Study Dose->Dose_Response No Time_Course Conduct a Time-Course Study Timing->Time_Course No Success Improved Efficacy Timing->Success Yes Optimize_Vehicle->Success Dose_Response->Success Time_Course->Success

Caption: Troubleshooting Logic for Poor In Vivo Efficacy.

References

Validation & Comparative

A Comparative Guide to Ivermectin and PSB-12062 as Allosteric Modulators of P2X Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between tool compounds is critical for designing decisive experiments. This guide provides a detailed comparison of Ivermectin, a positive allosteric modulator, and PSB-12062, an allosteric antagonist, focusing on their interactions with purinergic P2X receptors.

Introduction and Overview

Ivermectin , a well-known antiparasitic agent, has garnered significant attention in the research community for its role as a positive allosteric modulator (PAM) of several ligand-gated ion channels.[1] Notably, it potentiates the activity of the ATP-gated P2X4 receptor and, in a species-specific manner, the human P2X7 receptor.[2][3] Its mechanism involves enhancing the receptor's response to its endogenous agonist, ATP.

This compound , a phenoxazine (B87303) derivative, is a potent and selective antagonist of the P2X4 receptor.[4][5][6][7] Unlike Ivermectin, it acts allosterically to inhibit receptor function, making it a valuable tool for dissecting the physiological and pathological roles of P2X4.[4][8]

The primary distinction lies in their functional effect: Ivermectin enhances P2X receptor activity, while this compound inhibits it. This guide will delve into their quantitative differences, the experimental methods used to characterize them, and the signaling pathways they influence.

Quantitative Comparison of Ivermectin and this compound

The following tables summarize the key pharmacological parameters for Ivermectin and this compound, providing a clear comparison of their potency and receptor interactions.

Table 1: Ivermectin as a Positive Allosteric Modulator (PAM)

ParameterReceptor SubtypeSpeciesValue (µM)Effect
EC₅₀ human P2X4Human0.25Potentiation of maximal ATP-induced current[3][9][10]
EC₅₀ human P2X4Human2.0Slowing of current deactivation[9][10]
Potentiation human P2X7Human-Potently enhances currents and Ca²⁺ influx[2][5][11]
Potentiation rat/mouse P2X7Rat, Mouse-Poorly effective[2][5][11]

Table 2: this compound as an Allosteric Antagonist

ParameterReceptor SubtypeSpeciesValue (µM)Effect
IC₅₀ P2X4Human1.38Inhibition of ATP-induced calcium influx[5][6][7]
IC₅₀ P2X4Human0.248Inhibition of receptor activity[12]
IC₅₀ Range P2X4Human, Rat, Mouse0.928 - 1.76Inhibition of ATP-induced calcium influx[4][7][8]
Selectivity P2X4 vs. P2X1/2/3/7-~35-foldHigher selectivity for P2X4[5][8]

Mechanism of Action and Signaling Pathways

Both Ivermectin and this compound exert their effects through allosteric modulation, meaning they bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist (ATP) binds.

Ivermectin acts as a PAM. Upon ATP binding to the P2X4 or human P2X7 receptor, Ivermectin binds to its allosteric site, believed to be within the transmembrane domains.[2][13] This binding enhances the conformational changes initiated by ATP, leading to a greater ion influx (Na⁺ and Ca²⁺) by increasing the probability of channel opening, reducing desensitization, and stabilizing the open state of the channel.[3][10][13]

This compound is an allosteric antagonist. It binds to the P2X4 receptor and induces a conformational change that reduces the affinity or efficacy of ATP binding at the orthosteric site.[4][8] This results in the inhibition of the channel opening and a subsequent decrease in cation influx, effectively blocking the downstream signaling cascade.

P2X_Signaling cluster_membrane Plasma Membrane P2X_Receptor P2X Receptor (P2X4 / P2X7) Channel_Opening Channel Opening P2X_Receptor->Channel_Opening ATP_Site Orthosteric Site ATP_Site->P2X_Receptor Allo_Site Allosteric Site Allo_Site->P2X_Receptor ATP ATP ATP->ATP_Site Binds IVM Ivermectin IVM->Allo_Site Binds IVM->Channel_Opening Enhances (+) PSB This compound PSB->Allo_Site Binds PSB->Channel_Opening Inhibits (-) Ion_Influx Ion Influx (Na⁺, Ca²⁺) Channel_Opening->Ion_Influx Cellular_Response Cellular Response (e.g., Inflammation, Neurotransmission) Ion_Influx->Cellular_Response

Caption: Allosteric modulation of P2X receptor signaling pathway.

Experimental Protocols

Characterization of Ivermectin and this compound typically involves electrophysiological and fluorescence-based assays to measure ion channel activity.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X receptors in the cell membrane, providing detailed information on channel gating kinetics.

Objective: To measure the potentiation of ATP-evoked currents by Ivermectin or the inhibition by this compound.

Methodology:

  • Cell Culture: HEK293 cells stably or transiently expressing the human P2X4 or P2X7 receptor are cultured on glass coverslips.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl₂, 0.5 EGTA, pH 7.3).

  • Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 13 Glucose, 10 HEPES, 2 CaCl₂, 1 MgCl₂, pH 7.4).

  • Whole-Cell Configuration: A micropipette is used to form a high-resistance seal (giga-seal) with a single cell. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A baseline ATP-evoked current is established by applying a sub-maximal concentration of ATP (e.g., 3 µM) for 2-5 seconds using a rapid solution exchange system.

    • To test Ivermectin, cells are pre-incubated with varying concentrations of Ivermectin (e.g., 0.1 - 10 µM) for 1-2 minutes, followed by co-application of Ivermectin and ATP.

    • To test this compound, cells are pre-incubated with the antagonist before co-application with ATP.

  • Data Analysis: The peak amplitude of the inward current is measured. The potentiation by Ivermectin is calculated as the percentage increase in current amplitude compared to ATP alone. The inhibition by this compound is used to calculate an IC₅₀ value.

Electrophysiology_Workflow start Start cell_prep Prepare cells expressing P2X receptors start->cell_prep setup Mount coverslip on microscope stage cell_prep->setup patch Achieve whole-cell patch clamp configuration setup->patch baseline Record baseline current with ATP application patch->baseline pre_incubate Pre-incubate with Modulator (IVM/PSB) baseline->pre_incubate co_apply Co-apply Modulator and ATP pre_incubate->co_apply record Record modulated current co_apply->record analyze Analyze data: (Potentiation / Inhibition) record->analyze end End analyze->end

Caption: Workflow for an electrophysiology experiment.
Calcium Imaging Assay

This fluorescence-based method measures changes in intracellular calcium concentration ([Ca²⁺]i), a direct consequence of P2X receptor activation.

Objective: To determine the effect of Ivermectin or this compound on ATP-induced increases in [Ca²⁺]i.

Methodology:

  • Cell Plating: Cells expressing the target receptor are plated in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 4 µM), in a buffered salt solution for 30-60 minutes at 37°C.[2] The AM ester group allows the dye to cross the cell membrane.

  • Dye De-esterification: Intracellular esterases cleave the AM group, trapping the active Fluo-4 dye inside the cell. Cells are then washed with the buffer to remove extracellular dye.

  • Assay Procedure: The plate is placed in a fluorescence microplate reader or a fluorescence microscope.

  • Baseline Measurement: A baseline fluorescence reading is taken before the addition of any compounds.

  • Compound Addition:

    • For this compound (antagonist mode), the compound is added to the wells and incubated for a set period. Then, ATP is added to stimulate the receptor.

    • For Ivermectin (potentiator mode), ATP is added first, followed by Ivermectin, or they are co-applied.

  • Fluorescence Reading: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.

  • Data Analysis: The increase in fluorescence over baseline is calculated. EC₅₀ values for potentiation (Ivermectin) or IC₅₀ values for inhibition (this compound) are determined from concentration-response curves.

Summary and Conclusion

Ivermectin and this compound represent two sides of the allosteric modulation coin for P2X receptors.

  • Ivermectin is a powerful positive allosteric modulator , primarily of P2X4 and specifically human P2X7 receptors. It serves as an excellent tool for studying the consequences of enhanced purinergic signaling. Researchers should be mindful of its species-specific effects on P2X7, which can be a critical variable when translating findings from rodent models to human systems.[2][5][11]

  • This compound is a selective allosteric antagonist of the P2X4 receptor, effective across human, rat, and mouse species.[4][8] It is an invaluable compound for experiments aiming to block P2X4 function to elucidate its role in various physiological and pathological processes, such as neuropathic pain and inflammation.[8]

The choice between these two compounds depends entirely on the experimental question. To amplify a P2X4/hP2X7-mediated signal, Ivermectin is the tool of choice. To specifically block the P2X4 receptor and observe the resulting phenotype, this compound is the appropriate antagonist. This guide provides the foundational data and methodologies to aid researchers in making that informed decision.

References

A Comparative Analysis of PSB-12062 and Other P2X Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity and potency of the P2X4 receptor antagonist, PSB-12062, with other notable P2X antagonists, including A-317491, NF449, and suramin. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in selecting appropriate pharmacological tools for their research.

Selectivity and Potency Profiles

The antagonistic activity of this compound and other selected compounds has been characterized across various P2X receptor subtypes. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, are summarized in the table below. This allows for a direct comparison of the potency and selectivity of each antagonist.

This compound emerges as a potent and selective antagonist for the P2X4 receptor.[1][2][][4] In contrast, NF449 demonstrates high potency and selectivity for the P2X1 receptor subtype.[5][6][7] A-317491 is a potent and selective antagonist of P2X3 and P2X2/3 receptors.[8][9][10][11] Suramin, a classical P2 receptor antagonist, exhibits a broader spectrum of activity with less selectivity across the P2X receptor family.[12][13][14]

Table 1: Comparative Antagonist Potency (IC50/Ki in nM) at P2X Receptors

AntagonistP2X1P2X2P2X3P2X2/3P2X4P2X5P2X7Species
This compound >10,000>10,000>10,000-928 - 1,760->10,000human, rat, mouse
A-317491 >10,000>10,00022 (Ki)9 (Ki)>10,000>10,000>10,000human
>10,000>10,00022 (Ki)92 (Ki)>10,000>10,000>10,000rat
NF449 0.2847,0001,820120>300,0000.69 (P2X1+5)-rat
Suramin 1,000-5,0001,000-5,0001,000-5,000----various

Experimental Methodologies

The determination of the potency and selectivity of P2X receptor antagonists relies on various in vitro experimental techniques. The most common methods employed are two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes and calcium imaging assays in recombinant or native cell lines.

Two-Flectrode Voltage Clamp (TEVC) Protocol for P2X Receptor Antagonist Characterization

This method allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

1. Oocyte Preparation and Receptor Expression:

  • Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA encoding the desired human P2X receptor subunit is injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days at 16-18°C in a suitable medium (e.g., ND96 solution) to allow for receptor expression on the oocyte membrane.[15]

2. Electrophysiological Recording:

  • An oocyte expressing the P2X receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[15]

  • The membrane potential is clamped at a holding potential, typically -60 mV.[15]

3. Data Acquisition and Analysis:

  • A baseline current is established.

  • The P2X receptor agonist (e.g., ATP) is applied at a concentration that elicits a submaximal response (e.g., EC50).

  • The antagonist is then co-applied with the agonist at varying concentrations.

  • The resulting inhibition of the agonist-induced current is measured.

  • IC50 values are determined by fitting the concentration-response data to a logistical equation.

Calcium Imaging Assay Protocol for P2X Receptor Antagonist Screening

This high-throughput method measures changes in intracellular calcium concentration as an indicator of P2X receptor activation.

1. Cell Culture and Plating:

  • A suitable cell line stably expressing the target P2X receptor (e.g., HEK293 or 1321N1 cells) is cultured under standard conditions.

  • Cells are seeded into 96-well, black, clear-bottom plates and allowed to adhere overnight to form a monolayer.[16]

2. Fluorescent Calcium Indicator Loading:

  • The culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS).

  • The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 45-60 minutes at 37°C in the dark.[17]

  • After incubation, the cells are washed to remove excess dye.[17]

3. Compound Application and Signal Detection:

  • The antagonist is added to the wells at various concentrations and incubated for a predetermined time (e.g., 15-30 minutes).

  • A baseline fluorescence reading is taken using a fluorescence microplate reader.

  • The P2X receptor agonist (e.g., ATP or BzATP) is then added to the wells to stimulate the receptor.

  • The fluorescence intensity is continuously measured to detect the increase in intracellular calcium.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated relative to the baseline fluorescence (F₀).

  • The inhibitory effect of the antagonist is determined by comparing the fluorescence response in the presence and absence of the compound.

  • IC50 values are calculated from the concentration-response curves.

Visualizations

P2X Receptor Signaling Pathway

The binding of extracellular ATP to P2X receptors, which are ligand-gated ion channels, triggers the opening of a central pore. This allows for the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the activation of various downstream signaling cascades.[18][19]

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) ATP->P2X_Receptor Binds Cation_Influx Na+ / Ca2+ Influx P2X_Receptor->Cation_Influx Opens Channel Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Ca2+-dependent pathways) Cation_Influx->Downstream_Signaling

Caption: Simplified signaling pathway of P2X receptor activation by extracellular ATP.

Experimental Workflow for P2X Antagonist Evaluation

The evaluation of a potential P2X receptor antagonist typically involves a series of in vitro assays to determine its potency and selectivity. This workflow outlines the key steps from initial compound screening to detailed characterization.

Antagonist_Evaluation_Workflow Start Start: Antagonist Candidate Primary_Screening Primary Screening (e.g., Calcium Imaging Assay) Start->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Yes End Characterized Antagonist Hit_Identification->End No Selectivity_Panel Selectivity Profiling (Panel of P2X Subtypes) Dose_Response->Selectivity_Panel Electrophysiology Electrophysiological Confirmation (e.g., TEVC) Selectivity_Panel->Electrophysiology Electrophysiology->End

Caption: General experimental workflow for the in vitro characterization of P2X receptor antagonists.

References

Head-to-Head Comparison of PSB-12062 and Other Phenoxazine Derivatives as P2X4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of PSB-12062 and other notable phenoxazine (B87303) derivatives that have been investigated as antagonists of the P2X4 receptor, an ATP-gated ion channel implicated in neuropathic pain and neuroinflammation.

Introduction to Phenoxazine Derivatives as P2X4 Antagonists

Phenoxazine derivatives have emerged as a promising class of allosteric antagonists for the P2X4 receptor.[1] Their modulatory action offers a potential therapeutic avenue for conditions associated with P2X4 receptor over-activation. This guide focuses on the comparative analysis of key compounds within this class, with a particular emphasis on this compound and its analogues. The data presented is compiled from in vitro studies assessing the potency and selectivity of these compounds.

Comparative Analysis of Lead Compounds

This compound and N-(benzyloxycarbonyl)phenoxazine (PSB-12054) are two of the most well-characterized phenoxazine-based P2X4 antagonists.[1][2] The following tables summarize their performance based on available experimental data.

Table 1: Potency (IC50) of Phenoxazine Derivatives against P2X4 Receptors
CompoundHuman P2X4 (μM)Rat P2X4 (μM)Mouse P2X4 (μM)Reference(s)
This compound 1.380.9281.76[1]
PSB-12054 0.1892.11.77[1]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the ATP-induced response in cells expressing the respective P2X4 receptor.

Table 2: Selectivity Profile of this compound and PSB-12054 against other Human P2X Receptor Subtypes
CompoundP2X1 (% Inhibition @ 10µM)P2X2 (% Inhibition @ 10µM)P2X3 (% Inhibition @ 10µM)P2X7 (% Inhibition @ 10µM)Selectivity HighlightsReference(s)
This compound < 50%< 50%< 50%< 50%~35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7.[1]
PSB-12054 < 50%< 50%< 50%< 50%>30-fold selective for P2X4 over P2X1 and >50-fold over P2X2, P2X3, and P2X7.[1]

Experimental Protocols

The primary assay used to determine the potency of these P2X4 antagonists is the calcium influx assay .

Calcium Influx Assay Protocol

This method measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X4 receptor agonist (e.g., ATP).

1. Cell Culture and Plating:

  • 1321N1 astrocytoma cells stably transfected with the human, rat, or mouse P2X4 receptor are cultured in an appropriate growth medium.[2]

  • Cells are seeded into 96-well black, clear-bottom microplates and grown to confluence.[3]

2. Fluorescent Dye Loading:

  • The culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.[3]

  • The plate is incubated in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells.[3]

3. Compound Incubation:

  • The dye loading solution is removed, and the cells are washed again with the assay buffer.

  • Serial dilutions of the test compounds (e.g., this compound) are prepared in the assay buffer and added to the wells.

  • The plate is incubated for a further 15-30 minutes.[3]

4. Measurement of Calcium Influx:

  • The microplate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken.

  • An agonist solution (e.g., ATP at a concentration that elicits a submaximal response, such as EC80) is injected into the wells.[3]

  • The fluorescence intensity is measured kinetically to record the change in [Ca²⁺]i.

5. Data Analysis:

  • The inhibitory effect of the compound is calculated as the percentage decrease in the agonist-induced fluorescence signal.

  • IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

P2X4 Receptor Signaling Pathway

P2X4_Signaling_Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_ion->Downstream Activates Na_ion->Downstream

Caption: P2X4 receptor signaling cascade.

Experimental Workflow for P2X4 Antagonist Screening

Experimental_Workflow start Start cell_seeding Seed P2X4-expressing cells in 96-well plate start->cell_seeding incubation1 Incubate for 24-48h cell_seeding->incubation1 dye_loading Load cells with Fluo-4 AM calcium indicator incubation1->dye_loading incubation2 Incubate for 45-60 min dye_loading->incubation2 wash1 Wash cells incubation2->wash1 compound_addition Add test compounds (e.g., this compound) wash1->compound_addition incubation3 Incubate for 15-30 min compound_addition->incubation3 measurement Measure fluorescence in plate reader (baseline) incubation3->measurement agonist_addition Inject ATP (agonist) measurement->agonist_addition kinetic_read Kinetic fluorescence reading agonist_addition->kinetic_read data_analysis Analyze data and calculate IC50 values kinetic_read->data_analysis end End data_analysis->end

Caption: Calcium influx assay workflow.

References

Validating P2X4 as a Therapeutic Target: A Comparative Guide to PSB-12062 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammation.[1][2] Validating this target requires robust pharmacological and genetic tools to dissect its role in disease-relevant signaling pathways. This guide provides a comparative overview of two key validation approaches: the use of the selective antagonist PSB-12062 and the application of P2X4 genetic knockout models.

Pharmacological Validation with this compound

This compound is a potent and selective antagonist of the P2X4 receptor, making it a valuable tool for probing the receptor's function.[3][4][5] It acts via an allosteric mechanism, offering a distinct mode of inhibition compared to competitive antagonists.[5][6]

Comparative Performance of P2X4 Antagonists

The selection of a pharmacological tool compound is critical for target validation studies. The following table summarizes the in vitro potency of this compound in comparison to other commonly used P2X4 antagonists across different species. This data is crucial for designing experiments in various preclinical models.

CompoundHuman P2X4 IC₅₀ (µM)Mouse P2X4 IC₅₀ (µM)Rat P2X4 IC₅₀ (µM)Selectivity Profile
This compound 1.38[3][4][5] (or 0.248[7])3[7]0.928 - 1.76[6]Shows 35-fold selectivity for P2X4 over P2X1, P2X2, P2X3, and P2X7.[5][8]
PSB-12054 0.189[6]--Good selectivity versus other human P2X receptor subtypes.[6] Poorly water-soluble.[9][10]
5-BDBD 1[7]Inactive[7]-Selective for human P2X4 over mouse P2X4.[7]
BX-430 0.426[7]Inactive[7]-Excellent selectivity for human P2X4 over mouse P2X4.[7]
BAY-1797 0.210[7]0.141[7]-Equipotently inhibits human and mouse P2X4.[7]
TNP-ATP ---Broad-spectrum P2X antagonist, also potent at P2X1, P2X2, and P2X3.[11]
PPADS ---Broad-spectrum P2X antagonist.

Note: IC₅₀ values can vary between different studies and experimental conditions.

Genetic Validation Using P2X4 Knockout Models

Genetic models, particularly knockout (KO) mice, provide an invaluable approach to target validation by elucidating the in vivo functions of a specific gene.[1] P2X4 KO mice have been instrumental in confirming the role of this receptor in chronic pain states.[12]

Phenotypic Comparison of Wild-Type vs. P2X4 KO Mice in Pain Models
PhenotypeWild-Type MiceP2X4 Knockout MiceImplication for P2X4 Function
Acute Nociceptive Pain Normal pain responseNo major defects in pain response[12]P2X4 is not essential for acute pain signaling.
Inflammatory Pain (CFA-induced) Development of tactile allodynia and paw swellingAttenuated tactile allodynia and reduced paw swelling[12]P2X4 contributes to the development of inflammatory pain hypersensitivity.
Neuropathic Pain (Nerve Injury) Marked tactile allodyniaStrikingly blunted tactile allodynia[12]P2X4 plays a crucial role in nerve injury-induced mechanical pain hypersensitivity.
Neuropathic Pain (Cold Allodynia) Development of cold allodyniaComparable cold allodynia to wild-type[12]P2X4's role in neuropathic pain is specific to mechanical, not cold, hypersensitivity.

It is important to note that some P2X4 knockout models have been reported to carry a passenger mutation in the P2X7 receptor gene, which could potentially confound the interpretation of results.[13] Careful genetic characterization of the animal models used is therefore essential.

P2X4 Signaling in Neuropathic Pain

A primary mechanism by which P2X4 contributes to neuropathic pain is through its upregulation and activation in microglia within the spinal dorsal horn following peripheral nerve injury.[2][14] This activation triggers a downstream signaling cascade leading to neuronal hyperexcitability.

P2X4_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4 P2X4 Receptor ATP->P2X4 binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx opens p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK activates BDNF_release BDNF Release p38_MAPK->BDNF_release leads to TrkB TrkB Receptor BDNF_release->TrkB binds to KCC2_down KCC2 Downregulation TrkB->KCC2_down activates Disinhibition Disinhibition KCC2_down->Disinhibition causes Pain Pain Hypersensitivity Disinhibition->Pain results in Calcium_Assay_Workflow A Seed 1321N1 cells expressing P2X4 in 96-well plates B Load cells with Fura-2 AM calcium indicator A->B C Incubate with this compound or vehicle control B->C D Stimulate with ATP C->D E Measure changes in intracellular calcium concentration D->E F Calculate IC₅₀ values E->F Western_Blot_Workflow A Homogenize tissue samples and extract proteins B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by size via SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block non-specific binding sites D->E F Incubate with primary antibody against P2X4 E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

References

Comparative Analysis of PSB-12062 Cross-reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity Profile of the P2X4 Receptor Antagonist, PSB-12062.

This compound, chemically identified as N-(p-Methylphenylsulfonyl)phenoxazine, is a notable allosteric antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] Its utility as a pharmacological tool and potential therapeutic agent hinges on its selectivity for the P2X4 subtype over other purinergic receptors. This guide provides a comparative overview of the cross-reactivity of this compound, presenting available experimental data and methodologies to aid in its effective application in research and drug discovery.

P2X Receptor Subtype Selectivity

Quantitative analysis of this compound's activity has been primarily focused on the P2X family of ion channels. The available data from functional assays, specifically calcium influx assays, demonstrates a clear preference for the P2X4 receptor.

Receptor SubtypeSpeciesAssay TypeMeasured Activity of this compoundSelectivity vs. hP2X4
P2X4 HumanCalcium InfluxIC50 = 1.38 µM-
RatCalcium InfluxIC50 = 0.928 µM-
MouseCalcium InfluxIC50 = 1.76 µM-
P2X1 HumanCalcium Influx> 35-fold lower activity than at hP2X4> 35-fold
P2X2 HumanCalcium Influx> 35-fold lower activity than at hP2X4> 35-fold
P2X3 HumanCalcium Influx> 35-fold lower activity than at hP2X4> 35-fold
P2X7 HumanCalcium Influx> 35-fold lower activity than at hP2X4> 35-fold

Data sourced from Hernandez-Olmos et al. (2012), Journal of Medicinal Chemistry.[1][2]

Cross-reactivity with P2Y and P1 Receptors

A comprehensive screening of this compound against the metabotropic P2Y and P1 (adenosine) receptor families has not been reported in the primary literature describing this compound. Therefore, quantitative data on the cross-reactivity of this compound with these purinergic receptor subtypes is currently unavailable. Researchers should exercise caution when using this compound in systems where P2Y or P1 receptors may be co-expressed and functionally relevant, as off-target effects cannot be ruled out without specific experimental validation.

Experimental Protocols

The selectivity of this compound was determined using a functional calcium influx assay in a recombinant cell line.

Calcium Influx Assay

Objective: To measure the inhibitory effect of this compound on ATP-induced calcium influx mediated by specific human P2X receptor subtypes.

Cell Line: 1321N1 astrocytoma cells stably transfected with the human P2X4 receptor (or other P2X subtypes for selectivity testing).

Materials:

  • This compound

  • Adenosine 5'-triphosphate (ATP)

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Pluronic F-127

  • 96-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the transfected 1321N1 cells into 96-well microplates and culture until a confluent monolayer is formed.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing Pluronic F-127 (e.g., 0.02%) for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of this compound or vehicle control for a predetermined period (e.g., 15-30 minutes).

  • ATP Stimulation and Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm. Add a solution of ATP at a concentration known to elicit a submaximal response (e.g., EC80) to the wells.

  • Data Analysis: Record the change in the ratio of fluorescence intensities (340/380 nm) over time, which corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Pathways and Processes

To better understand the context of this compound's action, the following diagrams illustrate its selectivity profile, the P2X4 signaling pathway, and the experimental workflow.

PSB12062_Selectivity cluster_P2X P2X Receptors cluster_P2Y P2Y Receptors cluster_P1 P1 (Adenosine) Receptors PSB12062 This compound P2X4 P2X4 PSB12062->P2X4 Potent Antagonist (IC50 ≈ 1-2 µM) P2X1 P2X1 PSB12062->P2X1 Weak Antagonist (>35-fold selective) P2X2 P2X2 PSB12062->P2X2 Weak Antagonist (>35-fold selective) P2X3 P2X3 PSB12062->P2X3 Weak Antagonist (>35-fold selective) P2X7 P2X7 PSB12062->P2X7 Weak Antagonist (>35-fold selective) P2Y_receptors P2Y1, P2Y2, P2Y6, P2Y11, P2Y12, etc. PSB12062->P2Y_receptors Activity Not Reported P1_receptors A1, A2A, A2B, A3 PSB12062->P1_receptors Activity Not Reported

Caption: Selectivity profile of this compound among purinergic receptor families.

P2X4_Signaling ATP ATP P2X4 P2X4 Receptor (Ligand-gated ion channel) ATP->P2X4 Activates PSB12062 This compound PSB12062->P2X4 Allosterically Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens channel Downstream Downstream Signaling (e.g., activation of kinases, gene expression) Ca_influx->Downstream

Caption: Simplified signaling pathway of the P2X4 receptor and site of inhibition by this compound.

Calcium_Influx_Workflow A Seed P2X4-expressing cells in 96-well plate B Load cells with Fura-2 AM A->B C Incubate with This compound B->C D Measure baseline fluorescence C->D E Add ATP to stimulate receptor D->E F Measure change in fluorescence (Ca²⁺ influx) E->F G Calculate % inhibition and IC50 F->G

Caption: Experimental workflow for the calcium influx assay.

References

A Comparative Guide: The Selective P2X4 Antagonist PSB-12062 Versus Non-Selective Purinergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of purinergic signaling research, the P2X4 receptor has emerged as a critical therapeutic target for a range of pathologies, including neuropathic pain and neuroinflammation. The development of selective antagonists is paramount for dissecting its precise physiological roles and for advancing drug discovery programs. This guide provides an objective comparison of PSB-12062, a potent and selective P2X4 receptor antagonist, with classical non-selective purinergic antagonists, namely Suramin and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS).

Unveiling the Antagonists: A Head-to-Head Comparison

This compound distinguishes itself from broad-spectrum antagonists through its remarkable selectivity for the P2X4 receptor. In contrast, Suramin and PPADS exhibit activity across a wide array of P2X and P2Y receptor subtypes, which can confound experimental results and lead to off-target effects.

Data Presentation: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of this compound, Suramin, and PPADS at various purinergic receptors. This quantitative data highlights the superior selectivity profile of this compound.

Table 1: Inhibitory Potency (IC50) of this compound at P2X4 Receptors

SpeciesIC50 (µM)
Human1.38[1]
Rat0.928[1]
Mouse1.76[1]

Table 2: Selectivity Profile of this compound at Human P2X Receptors

Receptor SubtypeFold Selectivity vs. P2X4
P2X1>35
P2X2>35
P2X3>35
P2X7>35

Data derived from studies demonstrating a 35-fold selectivity toward P2X4 versus other tested P2X subtypes.

Table 3: Inhibitory Potency (IC50/pA2) of Non-Selective Antagonists at Various Purinergic Receptors

AntagonistReceptor SubtypePotency (µM or pA2 value)
Suramin P2X1~10-100
P2X2~10-100
P2X3~10-100
P2X5~10-100
P2Y1pA2 = 5.77
P2Y2pA2 = 4.32
PPADS P2X11 - 2.6[2]
P2X21 - 2.6[2]
P2X31 - 2.6[2]
P2X51 - 2.6[2]
P2Y1pA2 = 5.98
P2Y2-like~900[2]
P2Y4~15,000[2]

Note: The potency of non-selective antagonists can vary significantly depending on the experimental conditions and the species.

Mechanism of Action: A Tale of Two Approaches

This compound acts as an allosteric antagonist, meaning it binds to a site on the P2X4 receptor distinct from the ATP binding site, inducing a conformational change that prevents channel opening. This mechanism can offer advantages in terms of specificity and the potential for graded receptor modulation. In contrast, Suramin and PPADS are generally considered competitive antagonists, directly competing with ATP for its binding site. However, their broad activity spectrum suggests complex interactions with multiple receptor targets.

Experimental Protocols: Methodologies for Antagonist Characterization

The following are detailed protocols for key experiments used to characterize the activity of purinergic receptor antagonists.

Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration following receptor activation, providing a functional readout of antagonist potency.

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the P2X4 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) in appropriate growth medium.

  • Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at a final concentration of 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127 at 0.02%) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Aspirate the culture medium from the wells and add the loading buffer.

  • Incubate for 45-60 minutes at 37°C or for 90 minutes at room temperature, protected from light.

3. Compound Incubation:

  • Gently wash the cells twice with the assay buffer to remove extracellular dye.

  • Add the desired concentrations of the antagonist (e.g., this compound, Suramin, or PPADS) to the wells. Include a vehicle control.

  • Incubate for 15-30 minutes at room temperature.

4. Calcium Flux Measurement:

  • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

  • Establish a stable baseline fluorescence reading.

  • Inject an agonist solution (e.g., ATP at a concentration that elicits a submaximal response, typically the EC80) into the wells.

  • Record the fluorescence intensity over time to measure the agonist-induced calcium influx.

5. Data Analysis:

  • Calculate the percentage of inhibition for each antagonist concentration relative to the control response.

  • Plot the concentration-response curve and fit the data using a suitable pharmacological model to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity of the P2X4 receptor and the effect of antagonists on ATP-gated currents.

1. Cell Preparation:

  • Plate cells expressing the P2X4 receptor onto glass coverslips suitable for electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply the agonist (ATP) using a rapid perfusion system to evoke an inward current.

  • Co-apply the antagonist with ATP to measure its inhibitory effect on the ATP-gated current.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Generate a concentration-response curve and calculate the IC50 value.

Visualizing the Pathways

The following diagrams illustrate the P2X4 receptor signaling pathway and the experimental workflow for antagonist characterization.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to orthosteric site PSB12062 This compound (Allosteric Antagonist) PSB12062->P2X4 Binds to allosteric site NonSelective Suramin / PPADS (Competitive Antagonist) NonSelective->P2X4 Competes with ATP Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF BDNF Release p38_MAPK->BDNF Cellular_Response Cellular Response (e.g., Neuroinflammation) BDNF->Cellular_Response

Caption: P2X4 receptor signaling and points of antagonism.

Experimental_Workflow cluster_assay Antagonist Characterization start Start: Cell Culture (P2X4 expressing cells) calcium_assay Calcium Influx Assay start->calcium_assay patch_clamp Whole-Cell Patch Clamp start->patch_clamp data_analysis Data Analysis (IC50 Determination) calcium_assay->data_analysis patch_clamp->data_analysis comparison Compare Potency & Selectivity data_analysis->comparison

Caption: Workflow for P2X4 antagonist characterization.

Conclusion: The Advantage of Selectivity

For researchers investigating the specific roles of the P2X4 receptor, this compound offers a significant advantage over non-selective antagonists like Suramin and PPADS. Its high selectivity minimizes the risk of confounding results from the modulation of other purinergic receptors, allowing for a more precise understanding of P2X4-mediated signaling pathways. While non-selective antagonists have been valuable historical tools, the advent of selective compounds like this compound represents a critical step forward in purinergic research and the development of targeted therapeutics. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and characterization of novel P2X4 receptor modulators.

References

Unveiling the Superior Efficacy of PSB-12062 in Preclinical Models Where Other P2X4 Receptor Antagonists Falter

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of PSB-12062, a potent and selective P2X4 receptor antagonist, with other commercially available antagonists. The data presented herein demonstrates the unique efficacy of this compound, particularly in preclinical models where species-specific differences render other antagonists ineffective, highlighting its value as a translational research tool for neuropathic pain and neuroinflammation.

Executive Summary

The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for a range of neurological and inflammatory disorders. However, the development of effective P2X4 antagonists has been hampered by significant pharmacological differences between human and rodent receptors. This guide details the superior profile of this compound, an antagonist that exhibits consistent potency across species, a critical feature for the successful translation of preclinical findings. In contrast, several other P2X4 antagonists, while potent on human receptors, show markedly reduced or no activity on mouse receptors, a common preclinical model. This disparity underscores the potential for misleading results when using species-limited antagonists and positions this compound as a more reliable and effective tool for in vivo research.

Comparative Efficacy of P2X4 Receptor Antagonists

A key challenge in the preclinical evaluation of P2X4 receptor antagonists is the species-specific efficacy of many compounds. While several antagonists demonstrate high potency at the human P2X4 receptor, their effectiveness in rodent models, particularly mice, can be significantly diminished or absent. This discrepancy can lead to the failure of seemingly promising drug candidates during translational studies.

This compound stands out due to its consistent inhibitory activity across human, rat, and mouse P2X4 receptors.[1] This contrasts sharply with antagonists like 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) and BX-430, which are potent inhibitors of the human P2X4 receptor but are largely inactive against the mouse ortholog.[1] This makes this compound an invaluable tool for researchers conducting preclinical studies in mouse models of diseases such as neuropathic pain, where P2X4 receptor signaling is implicated.

Table 1: Comparative Antagonist Potency (IC50) at Human and Mouse P2X4 Receptors

AntagonistHuman P2X4 IC50 (µM)Mouse P2X4 IC50 (µM)Key Observation
This compound 0.248 3 Effective on both human and mouse receptors
5-BDBD1>100 (inactive)Potent on human, but fails on mouse receptor
BX-4300.426>100 (inactive)Potent on human, but fails on mouse receptor
BAY-17970.2100.141Effective on both human and mouse receptors
TNP-ATP>10>10Low potency on both receptors
PPADS>10~3Low potency on human, moderate on mouse receptor

Data compiled from in vitro studies measuring inhibition of ATP-induced calcium influx in cells expressing recombinant P2X4 receptors.[1]

The data clearly illustrates that studies relying on 5-BDBD or BX-430 in mouse models would fail to demonstrate the therapeutic potential of P2X4 receptor antagonism, not due to a lack of target engagement, but due to the insensitivity of the mouse receptor to these specific compounds. This compound, along with BAY-1797, overcomes this translational hurdle.

P2X4 Receptor Signaling Pathway

Understanding the signaling cascade initiated by P2X4 receptor activation is crucial for interpreting the effects of its antagonists. The binding of extracellular ATP to the P2X4 receptor triggers the opening of a non-selective cation channel, leading to an influx of calcium ions (Ca²⁺) into the cell. This rise in intracellular calcium acts as a second messenger, activating downstream signaling pathways, notably the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of p38 MAPK in microglia, a key cell type in the central nervous system expressing P2X4 receptors, leads to the synthesis and release of pro-inflammatory mediators and neuroexcitatory substances, such as Brain-Derived Neurotrophic Factor (BDNF), contributing to central sensitization and neuropathic pain.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Activates Pro_inflammatory Release of Pro-inflammatory Mediators (e.g., BDNF) p38_MAPK->Pro_inflammatory Leads to Neuropathic_Pain Neuropathic Pain (Central Sensitization) Pro_inflammatory->Neuropathic_Pain Contributes to

P2X4 Receptor Signaling Pathway in Microglia.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of P2X4 receptor antagonists.

In Vitro Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following P2X4 receptor activation by ATP.

1. Cell Culture and Plating:

  • Culture 1321N1 astrocytoma cells stably transfected with human or mouse P2X4 receptors in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in the salt solution.

  • Incubate for 45-60 minutes at 37°C in the dark.

3. Antagonist Incubation:

  • Wash the cells twice with the salt solution to remove extracellular dye.

  • Add the salt solution containing the desired concentrations of the P2X4 antagonist (e.g., this compound, 5-BDBD) or vehicle control to the respective wells.

  • Incubate for 15-30 minutes at room temperature in the dark.

4. Measurement of Calcium Flux:

  • Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.

  • Measure baseline fluorescence for 10-20 seconds.

  • Inject a solution of ATP to achieve a final concentration that elicits a submaximal response (EC80).

  • Continue to record fluorescence for at least 60 seconds to capture the peak and subsequent decay of the calcium signal.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used rodent model of peripheral nerve injury-induced neuropathic pain.

1. Animal Subjects:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatize the animals to the housing and testing environment for at least one week prior to surgery.

2. Surgical Procedure:

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • In sham-operated animals, the sciatic nerve is exposed but not ligated.

3. Drug Administration:

  • Administer this compound or other antagonists via an appropriate route (e.g., intraperitoneal, intrathecal) at various doses.

  • The treatment can be initiated before or after the development of neuropathic pain behaviors.

4. Behavioral Testing:

  • Assess mechanical allodynia using von Frey filaments. Place the animal on an elevated mesh floor and apply calibrated von Frey filaments to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

  • Assess thermal hyperalgesia using a plantar test apparatus. Apply a radiant heat source to the plantar surface of the hind paw and measure the paw withdrawal latency.

  • Conduct baseline testing before surgery and at multiple time points after surgery and drug administration.

5. Data Analysis:

  • Compare the paw withdrawal thresholds and latencies between the different treatment groups and the vehicle/sham groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation Cell_Culture Cell Culture (P2X4-expressing cells) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Antagonist_Inc Antagonist Incubation (this compound vs. Others) Dye_Loading->Antagonist_Inc ATP_Stim ATP Stimulation Antagonist_Inc->ATP_Stim Ca_Measure Measure Calcium Influx ATP_Stim->Ca_Measure IC50 Determine IC50 Ca_Measure->IC50 Drug_Admin Drug Administration (this compound or other antagonists) IC50->Drug_Admin Inform Dose Selection Animal_Model Neuropathic Pain Model (e.g., CCI in mice) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (Mechanical & Thermal Hypersensitivity) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Workflow for Comparing P2X4 Antagonist Efficacy.

Conclusion

References

Comparative analysis of the allosteric binding sites of P2X4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammation. Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, allosteric antagonists bind to a distinct site on the receptor, offering potential for greater selectivity and novel mechanisms of action. This guide provides a detailed comparative analysis of the allosteric binding sites of various P2X4 antagonists, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development in this area.

Quantitative Comparison of P2X4 Allosteric Antagonists

The following table summarizes the inhibitory potency (IC50) of several well-characterized allosteric antagonists of the P2X4 receptor across different species. This data highlights the significant species-selectivity of some compounds, a critical consideration for translational research.

AntagonistHuman P2X4 IC50 (µM)Rat P2X4 IC50 (µM)Mouse P2X4 IC50 (µM)Zebrafish P2X4 IC50 (µM)Notes
BX430 0.54[1]>10[2]>10[2]1.89[2]Phenylurea derivative, exhibits strong species selectivity.
BAY-1797 0.211[1]0.1[3]0.2[3]-Sulfonamide derivative with high potency across mammalian species.
5-BDBD 1.0 - 1.77[4]-Insensitive[5]-Benzodiazepine derivative, with debated competitive/allosteric mechanism.[6]
PSB-12062 1.38[4][7]0.928[4][7]1.76[4][7]-N-substituted phenoxazine (B87303) derivative, allosteric modulator.[4]
PSB-12054 0.189[4]2.1[4]1.77[4]-A more potent N-substituted phenoxazine derivative.[4]
NP-1815-PX 0.26[7]Yes (potency not specified)Yes (potency not specified)-Naphtho[1,2-b][2][3]diazepine-2,4(3H,5H)-dione derivative.[7]
PSB-OR-2020 0.00632[8]Yes (high potency)Yes (high potency)-Indole derivative with high potency across mammalian species.[8]

Comparative Analysis of Allosteric Binding Sites

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the allosteric binding pockets of P2X4 antagonists. These studies reveal a common allosteric site located at the subunit interface within the extracellular domain, distinct from the ATP-binding site.[1] However, the specific interactions and the conformation of the binding pocket can vary between different classes of antagonists.

The BX430 and BAY-1797 Binding Site:

Cryo-EM structures of the zebrafish P2X4 receptor in complex with BX430 and BAY-1797 have revealed that both antagonists bind to the same allosteric pocket.[1] This pocket is formed by residues from two adjacent subunits of the trimeric receptor.

Key interacting residues for BX430 in zebrafish P2X4 include:

  • From one subunit: Trp87, Ile94, Met108, Ile110, Phe299, and Ile315.

  • From the neighboring subunit: Tyr302.

For BAY-1797 , the binding involves interactions with a similar set of residues, suggesting a conserved binding mode for these two distinct chemical scaffolds. Structure-based mutational analysis has confirmed the importance of these residues for the allosteric inhibition of both zebrafish and human P2X4 receptors.[1]

A crucial residue for the species selectivity of BX430 has been identified as Isoleucine 312 (I312) in human P2X4, which corresponds to Threonine (T) in the rat P2X4 receptor.[3] Mutating this single amino acid is sufficient to switch the antagonist's sensitivity between the two species, highlighting the subtle yet critical differences in the architecture of the allosteric pocket.[3]

Other Allosteric Modulators:

While high-resolution structural data for other antagonists like 5-BDBD and PSB derivatives in complex with P2X4 are still emerging, mutagenesis and modeling studies suggest they also bind to allosteric sites. For instance, competition binding assays indicate that PSB-OR-2020 interacts with a novel allosteric site, different from that of BX430, 5-BDBD, and BAY-1797.[9] This suggests the presence of multiple distinct allosteric pockets on the P2X4 receptor, offering exciting possibilities for the development of antagonists with unique pharmacological profiles.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used in the characterization of P2X4 allosteric antagonists.

Patch-Clamp Electrophysiology for IC50 Determination

This technique allows for the direct measurement of ion channel activity and the effect of antagonists.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are transiently transfected with a plasmid encoding the human or other species' P2X4 receptor using a suitable transfection reagent.
  • Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2; pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with NaOH.

3. Recording Procedure:

  • Whole-cell patch-clamp recordings are performed at room temperature.
  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
  • Cells are voltage-clamped at a holding potential of -60 mV.
  • P2X4 currents are elicited by the rapid application of ATP (at a concentration that elicits a submaximal response, e.g., EC20-EC50).
  • The antagonist is pre-applied for a defined period (e.g., 1-2 minutes) before co-application with ATP.
  • The peak inward current in the presence of the antagonist is measured and compared to the control response (ATP alone).

4. Data Analysis:

  • Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
  • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Site-Directed Mutagenesis

This method is used to identify key amino acid residues involved in antagonist binding.

1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
  • The melting temperature (Tm) of the primers should be ≥78°C.

2. PCR Amplification:

  • Set up a PCR reaction containing the P2X4 receptor plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
  • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

3. DpnI Digestion:

  • Digest the parental (non-mutated) plasmid by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours. DpnI specifically cleaves methylated and hemimethylated DNA (the parental plasmid), leaving the newly synthesized mutated plasmid intact.

4. Transformation:

  • Transform competent E. coli cells with the DpnI-treated plasmid.
  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Cryo-Electron Microscopy (Cryo-EM) of P2X4-Antagonist Complexes

This technique provides high-resolution structural information of the receptor-ligand complex.

1. Protein Expression and Purification:

  • Express the P2X4 receptor (often a stabilized construct) in a suitable expression system (e.g., HEK293 cells).
  • Solubilize the receptor from the cell membrane using a mild detergent (e.g., digitonin (B1670571) or GDN).
  • Purify the receptor using affinity chromatography (e.g., Strep-Tactin or Ni-NTA) followed by size-exclusion chromatography.

2. Complex Formation:

  • Incubate the purified P2X4 receptor with a saturating concentration of the allosteric antagonist for a specific duration to ensure binding equilibrium.

3. Grid Preparation:

  • Apply a small volume (2-3 µL) of the protein-antagonist complex to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

4. Data Acquisition:

  • Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
  • Collect a large dataset of movie micrographs at a high magnification.

5. Image Processing and 3D Reconstruction:

  • Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.
  • Pick individual particles from the micrographs and perform 2D classification to remove junk particles.
  • Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the P2X4-antagonist complex.

6. Model Building and Analysis:

  • Build an atomic model of the complex into the cryo-EM density map.
  • Analyze the interactions between the antagonist and the amino acid residues of the binding pocket.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP leads to cation influx, primarily Ca2+, which triggers a cascade of downstream signaling events.

P2X4_Signaling_Pathway ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Binds to orthosteric site Ca_influx Ca²⁺ Influx P2X4->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., MAPK activation, Gene Expression) Ca_influx->Downstream Response Cellular Response (e.g., Cytokine Release, Neuropathic Pain) Downstream->Response Antagonist Allosteric Antagonist Antagonist->P2X4 Binds to allosteric site

Caption: Downstream signaling cascade initiated by P2X4 receptor activation.

Experimental Workflow for P2X4 Antagonist Characterization

The identification and characterization of novel P2X4 allosteric antagonists typically follow a multi-step workflow.

Antagonist_Workflow cluster_0 In Vitro Characterization cluster_1 Structural & Mechanistic Studies cluster_2 In Vivo Validation Screening High-Throughput Screening (e.g., Ca²⁺ influx assay) Hit_ID Hit Identification Screening->Hit_ID Potency IC₅₀ Determination (Patch-Clamp Electrophysiology) Hit_ID->Potency Selectivity Selectivity Profiling (against other P2X subtypes) Potency->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Potency->PK_PD Mechanism Mechanism of Action (Allosteric vs. Competitive) Selectivity->Mechanism Binding_Site Binding Site Mapping (Site-Directed Mutagenesis) Mechanism->Binding_Site Structure Structural Determination (Cryo-EM) Binding_Site->Structure Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain Models) PK_PD->Efficacy

Caption: A typical workflow for the discovery and validation of P2X4 allosteric antagonists.

References

Validating P2X4-Mediated NF-kB Signaling: A Comparative Guide to the Role of PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, is a key player in inflammatory responses, neuropathic pain, and neurodegenerative diseases. A critical downstream effector of P2X4 activation is the transcription factor Nuclear Factor-kappa B (NF-kB), a master regulator of inflammatory gene expression. Elucidating this signaling axis is paramount for therapeutic development. This guide provides a comparative analysis of PSB-12062, a selective P2X4 antagonist, and its alternatives in validating the P2X4-NF-kB signaling pathway, supported by experimental data and detailed protocols.

The P2X4 to NF-kB Signaling Cascade

Activation of the P2X4 receptor by extracellular ATP initiates a precise signaling cascade culminating in NF-kB activation. The binding of ATP opens the channel, leading to a rapid influx of extracellular calcium (Ca²+). This rise in intracellular Ca²+ concentration activates Calmodulin (CaM), which in turn activates Ca²+/Calmodulin-dependent kinase (CaMK). CaMK then phosphorylates and activates the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization sequence on the p65 subunit of the NF-kB heterodimer, allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cytokines and chemokines.[1][2][3]

P2X4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P2X4 P2X4 Receptor Ca_influx Ca²+ Influx P2X4->Ca_influx Opens Channel ATP ATP (extracellular) ATP->P2X4 Binds CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMK CaMK CaM->CaMK Activates IKK IKK Complex CaMK->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_p P-IκBα IKK->IkBa_p P p65 p65/p50 (Active NF-κB) IkBa_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA κB DNA Site p65_nuc->DNA Binds Transcription Gene Transcription (e.g., IL-8, TNF-α) DNA->Transcription Initiates

Caption: P2X4-mediated NF-kB signaling pathway.

Comparative Analysis of P2X4 Antagonists

Validating the role of P2X4 in this pathway requires potent and selective antagonists. This compound is a widely used tool compound for this purpose. It acts as a potent, selective, and allosteric antagonist of the P2X4 receptor.[1][4][5] However, several alternatives exist, each with a unique pharmacological profile.

AntagonistTargetMechanismIC₅₀ (Human)IC₅₀ (Mouse)IC₅₀ (Rat)Notes
This compound P2X4Allosteric Antagonist1.38 µM[1][2][6] (or 248 nM[7][8])3 µM[7][8]0.928 - 1.76 µM[3][4]Potent across species, but shows modest selectivity for human over mouse P2X4.[7][8] Incomplete block at high concentrations.[1][3]
5-BDBD P2X4Competitive Antagonist~1 µMInactive0.75 µMSpecies-specific; not effective on mouse P2X4.[7][8] Low water solubility can be a limitation.
BX-430 P2X4Allosteric Antagonist0.54 µM[9]InactiveInactiveHighly selective for human P2X4 over other species and P2X subtypes.[9]
BAY-1797 P2X4Antagonist211 nM[9]141 nM[7][8]N/AHigh potency and equipotent inhibition of human and mouse P2X4.[7][8] Orally active.[9]
PSB-12054 P2X4Allosteric Antagonist0.189 µM[4]N/AN/AA potent precursor to this compound, but has poor water solubility.

Note: IC₅₀ values can vary between experimental systems and should be used for comparative purposes.

Experimental Protocols for Pathway Validation

To confirm that P2X4 activation specifically triggers the NF-kB pathway, a typical workflow involves stimulating cells that express P2X4 with ATP in the presence and absence of a selective antagonist like this compound. The activation of NF-kB is then measured by a downstream assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_lysis Processing cluster_assay Assay Culture 1. Cell Culture (e.g., THP-1 monocytes, macrophages, or hP2X4-HEK293) Pretreat 2. Pre-treatment - Vehicle Control - this compound (e.g., 10 µM) Culture->Pretreat Stimulate 3. Stimulation - No stimulus - ATP (P2X4 Agonist) Pretreat->Stimulate Lysis 4. Cell Lysis or Fixation Stimulate->Lysis Assay 5. NF-κB Activation Assay Lysis->Assay WB Western Blot (p-p65, p-IκBα) Assay->WB Option A IF Immunofluorescence (p65 Nuclear Translocation) Assay->IF Option B Luc Luciferase Reporter Assay Assay->Luc Option C

Caption: General experimental workflow for validating P2X4-NF-kB signaling.
Detailed Methodology: NF-kB p65 Nuclear Translocation Assay

This protocol provides a method to visualize and quantify the translocation of the NF-kB p65 subunit from the cytoplasm to the nucleus, a key indicator of its activation.

1. Cell Culture and Plating:

  • Culture human monocytic THP-1 cells or another suitable cell line expressing P2X4.

  • Seed the cells onto fibronectin-coated 96-well imaging plates at a density of approximately 5,000 cells/well.

  • Allow cells to attach and grow overnight at 37°C in a 5% CO₂ incubator.

2. Compound Treatment and Stimulation:

  • Gently wash the cells with an appropriate assay buffer (e.g., HBSS).

  • Pre-treatment: Add this compound (e.g., final concentration of 10 µM) or a vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the P2X4 agonist ATP (e.g., final concentration of 1 mM) to the appropriate wells. Include wells with no ATP stimulation as a negative control.

  • Incubate for 35-60 minutes at 37°C.

3. Cell Fixation and Staining:

  • Carefully remove the treatment solution.

  • Fix the cells by adding 4% formaldehyde (B43269) in PBS and incubating for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against NF-kB p65 (e.g., Rabbit anti-p65) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS containing 0.01% Tween-20.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst or DAPI) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

4. Imaging and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify the fluorescence intensity of p65 in the nuclear compartment versus the cytoplasmic compartment.

  • A significant increase in the nuclear-to-cytoplasmic intensity ratio in ATP-stimulated cells compared to controls, which is reversed by pre-treatment with this compound, validates the role of P2X4 in mediating NF-kB translocation.

Conclusion

This compound serves as a reliable and effective pharmacological tool for investigating the P2X4-NF-kB signaling axis. Its potency across multiple species makes it a versatile choice for both in vitro and in vivo studies. However, researchers should consider its modest selectivity for human over mouse P2X4 and its inability to completely block channel activity at higher concentrations. For studies requiring higher potency or specific species selectivity, alternatives like BAY-1797 (for human and mouse) or BX-430 (human-specific) present compelling options. The choice of antagonist should be guided by the specific experimental model and research question. By combining these selective pharmacological tools with robust downstream assays, researchers can continue to unravel the intricate role of P2X4 in health and disease.

References

Safety Operating Guide

Proper Disposal of PSB-12062: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for PSB-12062, a potent and selective P2X4 receptor antagonist.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Storage Information:

  • Solid Form: Store at -20°C for long-term stability.[1][2]

  • In Solvent: Store at -80°C.[3]

Disposal Procedures for this compound

The following step-by-step guide is based on standard procedures for the disposal of non-hazardous solid laboratory chemicals.[4][5][6][7][8]

Step 1: Decontamination of Empty Containers

  • Triple Rinse: Thoroughly rinse the empty this compound container at least three times with a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).[9]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste, following your institution's specific procedures.

  • Deface Label: After triple rinsing, deface or remove the label on the container to prevent misuse.

Step 2: Disposal of Solid this compound Waste

  • Small Quantities: For trace amounts of solid this compound, it should be treated as chemical waste.

  • Packaging: Place the solid waste in a clearly labeled, sealed container compatible with chemical waste.

  • Waste Stream: Dispose of the container through your institution's designated hazardous or chemical waste stream. Do not mix with general laboratory trash.

Step 3: Disposal of Solutions Containing this compound

  • Collection: Solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.

  • Labeling: The label should clearly indicate the contents, including the solvent and the presence of this compound.

  • Disposal: Dispose of the waste container through your institution's chemical waste program. Do not pour solutions containing this compound down the drain.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Receive this compound storage Store at -20°C (Solid) or -80°C (in Solvent) start->storage handling Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage->handling experiment Conduct Experiment in Well-Ventilated Area handling->experiment waste_generation Waste Generated experiment->waste_generation solid_waste Solid this compound Waste waste_generation->solid_waste Solid liquid_waste This compound Solution Waste waste_generation->liquid_waste Liquid empty_container Empty this compound Container waste_generation->empty_container Container package_solid Package in Labeled Chemical Waste Container solid_waste->package_solid collect_liquid Collect in Labeled Chemical Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse dispose_solid Dispose via Institutional Chemical Waste Stream package_solid->dispose_solid dispose_liquid Dispose via Institutional Chemical Waste Stream collect_liquid->dispose_liquid collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Container Label triple_rinse->deface_label dispose_rinsate Dispose Rinsate as Hazardous Waste collect_rinsate->dispose_rinsate dispose_container Dispose of Cleaned Container as per Institutional Policy deface_label->dispose_container

Caption: Workflow for Safe Handling and Disposal of this compound.

P2X4 Receptor Signaling Pathway

This compound is an antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][3][9] Understanding its mechanism of action is crucial for researchers. The following diagram illustrates a simplified P2X4 receptor signaling pathway.

cluster_membrane Cell Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Na_influx Na⁺ Influx P2X4->Na_influx ATP ATP (Agonist) ATP->P2X4 Activates PSB12062 This compound (Antagonist) PSB12062->P2X4 Blocks downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->downstream depolarization Membrane Depolarization Na_influx->depolarization

Caption: Simplified P2X4 Receptor Signaling Pathway.

By adhering to these guidelines and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment.

References

Personal protective equipment for handling PSB-12062

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of PSB-12062, a potent and selective P2X4 antagonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsTo be worn at all times in the laboratory to protect from splashes or airborne particles.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from accidental spills.
Respiratory Protection Not generally requiredIn cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Ensure adequate ventilation in the work area. A chemical fume hood is recommended for handling the powdered form and preparing solutions.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Aerosol and Dust Formation: Avoid breathing dust, vapors, or mist. Minimize the generation of dust when handling the solid compound.

Storage: this compound is available in both powdered and solvent-based forms, each with specific storage requirements to ensure stability.

FormStorage TemperatureStorage Duration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

For solutions, it is recommended to aliquot the product to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

start Start: Waste Generation collect Collect Waste in a Labeled, Sealed Container start->collect store Store Temporarily in a Designated Hazardous Waste Area collect->store dispose Dispose Through a Licensed Hazardous Waste Contractor store->dispose end End: Compliant Disposal dispose->end exposure Accidental Exposure Occurs assess Assess the Situation (Route of Exposure) exposure->assess eye Eye Contact: Flush with Water assess->eye skin Skin Contact: Wash with Soap & Water assess->skin inhalation Inhalation: Move to Fresh Air assess->inhalation ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting assess->ingestion seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhalation->seek_medical ingestion->seek_medical

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